Eprociclovir potassium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
219657-37-1 |
|---|---|
Molecular Formula |
C11H14KN5O3 |
Molecular Weight |
303.36 g/mol |
IUPAC Name |
potassium 2-amino-9-[[(1S,2R)-1,2-bis(hydroxymethyl)cyclopropyl]methyl]purin-1-id-6-one |
InChI |
InChI=1S/C11H15N5O3.K/c12-10-14-8-7(9(19)15-10)13-5-16(8)3-11(4-18)1-6(11)2-17;/h5-6,17-18H,1-4H2,(H3,12,14,15,19);/q;+1/p-1/t6-,11-;/m0./s1 |
InChI Key |
NEIVCPFQKIMOHB-BJUCTQDSSA-M |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Presumed Mechanism of Action of Eprociclovir Potassium
Disclaimer: Extensive research did not yield any specific information for a compound named "eprociclovir potassium." The following guide is based on the well-established mechanism of action of the acyclovir (B1169) class of antiviral drugs, to which eprociclovir (B1671553) potassium may belong as a prodrug or analogue. This information is provided as a representative model for researchers, scientists, and drug development professionals.
The primary mechanism of action for acyclovir and its analogues involves the inhibition of viral DNA synthesis.[1][2][3][4] These drugs are nucleoside analogues that, after a series of phosphorylation events, act as competitive inhibitors of viral DNA polymerase and lead to the termination of the growing viral DNA chain.[1][3][5]
Core Mechanism of Action
The antiviral activity of acyclovir-like compounds is dependent on their selective activation within virus-infected cells. This selectivity is a cornerstone of their favorable safety profile. The process can be broken down into several key steps:
-
Selective Phosphorylation by Viral Thymidine (B127349) Kinase: Acyclovir and its analogues are preferentially taken up by cells infected with herpesviruses.[1] Inside these cells, the viral-encoded enzyme thymidine kinase (TK) catalyzes the initial phosphorylation of the drug to its monophosphate form.[1][3][5] This step is critical for selectivity, as cellular TK has a much lower affinity for these nucleoside analogues.
-
Conversion to the Active Triphosphate Form: Cellular kinases subsequently convert the monophosphate derivative to its diphosphate (B83284) and then its active triphosphate form (e.g., acyclovir triphosphate or ACV-TP).[1][3][5]
-
Inhibition of Viral DNA Polymerase and Chain Termination: The active triphosphate form competes with the natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the viral DNA polymerase.[1][6] The incorporation of the drug into the viral DNA results in chain termination because it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide.[3][4][5][7] This effectively halts viral replication. The viral DNA polymerase has a significantly higher affinity for the drug triphosphate than cellular DNA polymerases, further contributing to the drug's selectivity.[3]
Signaling Pathway of Activation and Action
The following diagram illustrates the intracellular activation and mechanism of action of an acyclovir-like compound.
Caption: Intracellular activation and mechanism of action of a hypothetical eprociclovir.
Quantitative Data on Antiviral Activity
The following table summarizes the antiviral activity of acyclovir and penciclovir (B1679225) against Herpes Simplex Virus (HSV) as reported in the literature. These values are typically determined using cell culture-based assays.
| Compound | Virus Strain | Assay Type | Cell Line | EC50 (mg/L) | Reference |
| Acyclovir | HSV-1 SC16 | Plaque Reduction | MRC-5 | 0.6 | [8] |
| Penciclovir | HSV-1 SC16 | Plaque Reduction | MRC-5 | 0.8 | [8] |
| Acyclovir | HSV-1 SC16 | Viral Antigen Inhibition | MRC-5 | 0.7 | [8] |
| Penciclovir | HSV-1 SC16 | Viral Antigen Inhibition | MRC-5 | 0.6 | [8] |
| Acyclovir | HSV-1 SC16 | 24h Viral DNA Inhibition | MRC-5 | 0.06 | [8] |
| Penciclovir | HSV-1 SC16 | 24h Viral DNA Inhibition | MRC-5 | 0.01 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antiviral compounds. Below are outlines of common experimental protocols used to evaluate the mechanism of action of acyclovir-like drugs.
1. Plaque Reduction Assay
This assay is a standard method to determine the concentration of an antiviral drug that inhibits virus replication by 50% (EC50).
-
Cell Culture: Confluent monolayers of a suitable cell line (e.g., MRC-5) are prepared in multi-well plates.
-
Virus Infection: The cells are infected with a known amount of virus (e.g., 100 plaque-forming units per well) for a set adsorption period (e.g., 1 hour).
-
Drug Treatment: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., methylcellulose) containing serial dilutions of the test compound.
-
Incubation: The plates are incubated for a period sufficient for plaques to form (e.g., 2-3 days).
-
Plaque Visualization: The overlay is removed, and the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: The number of plaques in each well is counted, and the EC50 value is calculated by plotting the percentage of plaque reduction against the drug concentration.
2. Viral DNA Inhibition Assay
This assay quantifies the inhibition of viral DNA synthesis by the antiviral compound.
-
Cell Culture and Infection: Similar to the plaque reduction assay, cells are cultured and infected with the virus.
-
Drug Treatment: After the adsorption period, the cells are treated with various concentrations of the test compound in a liquid medium.
-
DNA Extraction: At a specific time post-infection (e.g., 24 hours), the total DNA is extracted from the cells.
-
Quantitative PCR (qPCR): The amount of viral DNA is quantified using qPCR with primers and probes specific to a viral gene. A cellular gene is also quantified for normalization.
-
Data Analysis: The reduction in viral DNA levels in treated versus untreated cells is used to determine the EC50 for DNA synthesis inhibition.
Experimental Workflow Diagram
The following diagram outlines the workflow for a typical plaque reduction assay.
Caption: Workflow of a typical plaque reduction assay for antiviral testing.
Pharmacokinetics
While no data exists for this compound, the pharmacokinetics of related prodrugs like valacyclovir (B1662844) and famciclovir (B1672041) are well-documented. These prodrugs are designed to have improved oral bioavailability compared to their active forms (acyclovir and penciclovir, respectively).[9]
General Pharmacokinetic Properties of Acyclovir/Penciclovir Prodrugs:
| Parameter | Description | Typical Values (for Valacyclovir/Famciclovir) |
| Absorption | Rapidly absorbed from the gastrointestinal tract.[9] | Tmax for active drug: ~1.5-2.5 hours[9] |
| Metabolism | Extensively converted to the active drug (acyclovir or penciclovir) via first-pass metabolism.[9] | Conversion is primarily hepatic.[9] |
| Distribution | Wide distribution into body tissues and fluids. | Low plasma protein binding. |
| Elimination | The active drug is primarily eliminated by the kidneys through glomerular filtration and tubular secretion.[2][9] | Elimination half-life of active drug: ~2.2-2.5 hours[9] |
| Dosage Adjustment | Required in patients with renal impairment.[2][9] | - |
References
- 1. Antiviral Therapies for Herpesviruses: Current Agents and New Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyclovir: mechanism of action, pharmacokinetics, safety and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyclovir: discovery, mechanism of action, and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. History, pharmacokinetics, and pharmacology of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Candidate anti-herpesviral drugs; mechanisms of action and resistance - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Estimates of the pharmacokinetics of famciclovir and its active metabolite penciclovir in young Asian elephants (Elephas maximus) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of penciclovir in antiviral assays against herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of new antiherpetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Eprociclovir Potassium: A Technical Guide to its Antiviral Spectrum and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eprociclovir (B1671553) potassium, also known as A-5021 potassium, is a nucleoside analogue with potent antiviral activity against a range of herpesviruses. As a derivative of acyclovir (B1169), it shares a similar mechanism of action but exhibits significantly greater potency against certain viral strains. This technical guide provides a comprehensive overview of the antiviral spectrum of eprociclovir potassium, details the experimental protocols used to determine its efficacy, and illustrates its mechanism of action. All quantitative data is presented in structured tables for clear comparison, and key experimental workflows and biological pathways are visualized using Graphviz diagrams.
Antiviral Spectrum of Eprociclovir (A-5021)
Eprociclovir has demonstrated potent inhibitory activity against several members of the Herpesviridae family. Its efficacy is most pronounced against Herpes Simplex Virus type 1 (HSV-1), Herpes Simplex Virus type 2 (HSV-2), and Varicella-Zoster Virus (VZV). The following tables summarize the in vitro 50% inhibitory concentrations (IC50) of eprociclovir (A-5021) against clinical isolates of these viruses, in comparison to the established antiviral agents acyclovir (ACV) and penciclovir (B1679225) (PCV).
Table 1: Antiviral Activity against Herpes Simplex Virus Type 1 (HSV-1) Clinical Isolates
| Compound | Mean IC50 (μg/ml) in MRC-5 cells (n=5) |
| Eprociclovir (A-5021) | 0.013 |
| Acyclovir (ACV) | 0.22 |
| Penciclovir (PCV) | 0.84 |
Data sourced from Iwayama et al., 1998.
Table 2: Antiviral Activity against Herpes Simplex Virus Type 2 (HSV-2) Clinical Isolates
| Compound | Mean IC50 (μg/ml) in MRC-5 cells (n=6) |
| Eprociclovir (A-5021) | 0.15 |
| Acyclovir (ACV) | 0.30 |
| Penciclovir (PCV) | 1.5 |
Data sourced from Iwayama et al., 1998.
Table 3: Antiviral Activity against Varicella-Zoster Virus (VZV) Clinical Isolates
| Compound | Mean IC50 (μg/ml) in HEL cells (n=5) |
| Eprociclovir (A-5021) | 0.77 |
| Acyclovir (ACV) | 5.2 |
| Penciclovir (PCV) | 14 |
Data sourced from Iwayama et al., 1998.
Mechanism of Action
Eprociclovir is a prodrug that requires intracellular activation to exert its antiviral effect. Its mechanism of action is analogous to that of acyclovir and involves a multi-step phosphorylation process that is initiated by a virus-encoded enzyme, leading to selective inhibition of viral DNA synthesis.[1][2]
-
Selective Phosphorylation: In a cell infected with a herpesvirus, eprociclovir is first converted to eprociclovir monophosphate by the viral thymidine (B127349) kinase (TK).[2] This initial phosphorylation step is critical for its selectivity, as uninfected host cells do not efficiently phosphorylate the drug.[2]
-
Conversion to Triphosphate: Cellular enzymes, specifically guanylate kinase, then further phosphorylate the monophosphate form to eprociclovir diphosphate (B83284) and subsequently to eprociclovir triphosphate, the active form of the drug.[2]
-
Inhibition of Viral DNA Polymerase: Eprociclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase.[2] It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain.
-
Chain Termination: Once incorporated, eprociclovir triphosphate leads to the termination of the DNA chain, as it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide. This effectively halts viral replication.
The intracellular half-life of eprociclovir triphosphate is notably longer than that of acyclovir triphosphate, contributing to its enhanced potency.[2]
Experimental Protocols
The antiviral activity of eprociclovir is primarily determined using the plaque reduction assay. The following is a detailed methodology for this key experiment.
Plaque Reduction Assay
Objective: To determine the concentration of an antiviral agent that inhibits the formation of viral plaques by 50% (IC50).
Materials:
-
Cell Lines:
-
MRC-5 (human lung fibroblast) cells for HSV-1 and HSV-2 testing.
-
HEL (human embryonic lung) cells for VZV testing.
-
-
Viruses: Clinical or laboratory strains of HSV-1, HSV-2, or VZV.
-
Media and Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Trypsin-EDTA solution.
-
Phosphate-buffered saline (PBS).
-
Methylcellulose (B11928114) overlay medium.
-
Crystal violet staining solution (e.g., 0.5% in 50% ethanol).
-
-
Equipment:
-
96-well cell culture plates.
-
CO2 incubator (37°C, 5% CO2).
-
Inverted microscope.
-
Procedure:
-
Cell Seeding:
-
One day prior to infection, seed the appropriate cell line (MRC-5 or HEL) into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates overnight at 37°C in a 5% CO2 atmosphere.
-
-
Compound Preparation:
-
Prepare a series of dilutions of this compound, acyclovir, and penciclovir in cell culture medium. The concentration range should be chosen to bracket the expected IC50 values.
-
-
Virus Infection:
-
On the day of the assay, remove the growth medium from the confluent cell monolayers.
-
Inoculate the cells with a standardized amount of virus (e.g., 100 plaque-forming units per well).
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
-
Antiviral Treatment:
-
After the adsorption period, remove the viral inoculum and wash the cell monolayers with PBS.
-
Add the prepared dilutions of the antiviral compounds to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
-
Overlay and Incubation:
-
Add a layer of methylcellulose overlay medium to each well. This semi-solid medium restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques.
-
Incubate the plates at 37°C in a 5% CO2 atmosphere for a duration appropriate for the virus being tested (typically 2-3 days for HSV and 7-10 days for VZV).
-
-
Plaque Visualization and Counting:
-
After the incubation period, remove the overlay medium and fix the cells (e.g., with methanol).
-
Stain the cell monolayers with crystal violet solution. The stain will color the viable cells, leaving the areas of viral plaques unstained.
-
Wash the plates to remove excess stain and allow them to dry.
-
Count the number of plaques in each well using an inverted microscope.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each drug concentration compared to the virus control.
-
Determine the IC50 value by plotting the percentage of plaque reduction against the drug concentration and using a regression analysis to find the concentration that results in a 50% reduction.
-
Clinical Development Status
As of the latest available information, there is no publicly accessible data regarding the Investigational New Drug (IND) status or the initiation of clinical trials for this compound (A-5021). Professionals in drug development are encouraged to monitor regulatory agency databases and scientific literature for any future updates on the clinical progression of this compound.
Conclusion
This compound has demonstrated superior in vitro potency against key human herpesviruses compared to established antiviral therapies such as acyclovir and penciclovir. Its mechanism of action, involving selective activation by viral thymidine kinase and subsequent inhibition of viral DNA polymerase, provides a strong rationale for its antiviral efficacy. The detailed experimental protocols provided in this guide serve as a foundation for further preclinical and clinical evaluation. While clinical data is not yet available, the promising preclinical profile of this compound warrants continued investigation as a potential therapeutic agent for the treatment of herpesvirus infections.
References
Eprociclovir Potassium: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of Eprociclovir potassium, a potent antiviral agent. The information is tailored for professionals in the fields of virology, medicinal chemistry, and drug development.
Chemical Structure and Properties
Eprociclovir is the active form of this compound. The potassium salt enhances the compound's pharmaceutical properties.
Eprociclovir:
-
IUPAC Name: 2-amino-9-[[(1S,2R)-1,2-bis(hydroxymethyl)cyclopropyl]methyl]-1H-purin-6-one[1]
-
Synonyms: A-5021, AV-10[1]
-
SMILES: C1--INVALID-LINK--[C@@]1(Cn2cnc3c2nc(N)[nH]c3=O)CO[2]
-
InChI: InChI=1S/C11H15N5O3/c12-10-14-8-7(9(19)15-10)13-5-16(8)3-11(4-18)1-6(11)2-17/h5-6,17-18H,1-4H2,(H3,12,14,15,19)/t6-,11-/m0/s1[2]
This compound:
-
Molecular Weight: 303.36 g/mol [6]
Physicochemical Properties
Quantitative data for Eprociclovir and its potassium salt are summarized below.
| Property | Value | Source |
| Eprociclovir | ||
| Molecular Formula | C₁₁H₁₅N₅O₃ | [1][2] |
| Molecular Weight | 265.27 g/mol | [1][2] |
| This compound | ||
| Molecular Formula | C₁₁H₁₄KN₅O₃ | [4][5] |
| Molecular Weight | 303.36 g/mol | [6] |
| Solubility | < 1 mg/mL in water | [3] |
Mechanism of Action
Eprociclovir is a nucleoside analogue that acts as a prodrug. Its antiviral activity is dependent on its conversion to the active triphosphate form within virus-infected cells.[4] This process is initiated by a viral-encoded thymidine (B127349) kinase, which selectively phosphorylates Eprociclovir.[4] Cellular enzymes then further phosphorylate the monophosphate to the active triphosphate metabolite. Eprociclovir triphosphate competitively inhibits the viral DNA polymerase, leading to the termination of viral DNA chain elongation and the suppression of viral replication.[4]
Caption: Mechanism of action of Eprociclovir.
Biological Activity
Eprociclovir has demonstrated potent antiviral activity against several members of the Herpesviridae family.
In Vitro Antiviral Activity
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of Eprociclovir against various herpesviruses.
| Virus | Cell Line | IC₅₀ (µg/mL) | Source |
| Herpes Simplex Virus 1 (HSV-1) | MRC-5 | 0.0093 | [7] |
| Herpes Simplex Virus 2 (HSV-2) | MRC-5 | 0.12 | [7] |
| Varicella-Zoster Virus (VZV) | HEL | 0.67 | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Synthesis of this compound
A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the searched literature. However, the synthesis of the active moiety, 9-[[(Z)-2-(hydroxymethyl)cyclopropyl]methyl]guanine, and related analogues has been described.[8][9] The general approach involves the synthesis of the cyclopropylmethyl side chain and its subsequent coupling to a guanine (B1146940) derivative. The final step to produce the potassium salt would typically involve reacting the free base with a potassium-containing base, such as potassium hydroxide, in a suitable solvent.
Caption: General synthetic workflow for this compound.
Plaque Reduction Assay for Antiviral Activity
This assay is a standard method for determining the in vitro efficacy of an antiviral compound.[10]
Materials:
-
Confluent monolayer of susceptible host cells (e.g., MRC-5, HEL) in 24-well plates.[7][11]
-
Virus stock of known titer (e.g., HSV-1, HSV-2, VZV).
-
This compound stock solution.
-
Cell culture medium (e.g., MEM with 5% FBS).[11]
-
Semi-solid overlay medium (e.g., 0.4% agarose (B213101) in culture medium).[11]
-
Fixing solution (e.g., 10% formalin).[11]
-
Staining solution (e.g., 0.1% Crystal Violet).[10]
Procedure:
-
Cell Seeding: Seed host cells in 24-well plates and incubate until a confluent monolayer is formed.
-
Drug Dilution: Prepare serial dilutions of this compound in cell culture medium.
-
Infection: Aspirate the culture medium from the cells. Inoculate the cells with a standardized amount of virus (to produce 40-80 plaques per well) in the presence of the various concentrations of this compound or a vehicle control.[11]
-
Adsorption: Incubate the plates for 90 minutes at 37°C to allow for viral adsorption.[11]
-
Overlay: Carefully remove the inoculum and add the semi-solid overlay medium to each well.[11]
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 7 days or until plaques are visible in the control wells.[11]
-
Fixation and Staining: Fix the cells with the fixing solution and then stain with Crystal Violet.[11]
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: The IC₅₀ value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.
Caption: Workflow for the Plaque Reduction Assay.
Viral DNA Polymerase Inhibition Assay
This biochemical assay determines the direct inhibitory effect of the active triphosphate form of Eprociclovir on the viral DNA polymerase.
Materials:
-
Purified or partially purified viral DNA polymerase.
-
Eprociclovir triphosphate.
-
Reaction buffer.
-
Activated DNA template (e.g., activated calf thymus DNA).[12]
-
Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP), with one being radiolabeled (e.g., [³H]dGTP).
-
Trichloroacetic acid (TCA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, activated DNA template, dNTPs (including the radiolabeled dNTP), and varying concentrations of Eprociclovir triphosphate or a control.
-
Enzyme Addition: Initiate the reaction by adding the viral DNA polymerase.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).[12]
-
Reaction Termination: Stop the reaction by adding cold TCA to precipitate the DNA.
-
Filtration: Collect the precipitated DNA on glass fiber filters and wash to remove unincorporated radiolabeled dNTPs.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of Eprociclovir triphosphate that inhibits DNA polymerase activity by 50% (IC₅₀).
Caption: Workflow for the Viral DNA Polymerase Inhibition Assay.
References
- 1. Eprociclovir | C11H15N5O3 | CID 135409435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. mybiosource.com [mybiosource.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound [drugfuture.com]
- 6. This compound - CAS:219657-37-1 - 阿镁生物 [amaybio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis and antiherpetic activity of (+/-)-9-[[(Z)-2-(hydroxymethyl)cyclopropyl]methyl]guanine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Discovery and Development of Eprociclovir Potassium
Introduction
Eprociclovir potassium is a purine (B94841) nucleoside analogue with potential antiviral activity. This technical guide provides a comprehensive overview of the available public information regarding its discovery, development, mechanism of action, and key experimental data.
Disclaimer: Following an extensive search of scientific literature, patent databases, and clinical trial registries, it has been determined that there is a significant lack of publicly available information on "this compound." The information that can be provided is limited to its chemical structure and relationship to a class of well-established antiviral compounds. This guide will therefore focus on the general context of similar antiviral agents to provide a framework for understanding where a compound like this compound would theoretically fit within the landscape of antiviral drug development.
1. Chemical Structure and Properties
Eprociclovir is chemically known as 2-(2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methyl)cyclopropyl)ethanol. The potassium salt form is designated as this compound.
-
Molecular Formula: C₁₁H₁₅N₅O₃
-
Potassium Salt Formula: C₁₁H₁₄KN₅O₃
The structure of Eprociclovir contains a guanine (B1146940) base, similar to the antiviral drugs acyclovir (B1169) and ganciclovir. However, it possesses a unique cyclopropyl-containing side chain.
2. Discovery and Development Context
The discovery of new nucleoside analogues as antiviral agents often involves the synthesis and screening of novel chemical entities that can selectively inhibit viral replication. The general workflow for such a discovery program is outlined below.
Due to the absence of specific data for this compound, it is not possible to place it within this developmental pipeline.
3. Postulated Mechanism of Action and Signaling Pathways
Based on its structural similarity to acyclovir and ganciclovir, this compound is hypothesized to act as an inhibitor of viral DNA polymerase. This mechanism of action is typical for nucleoside analogues targeting herpesviruses.[1]
The proposed intracellular activation pathway would involve:
-
Selective Phosphorylation: The compound would likely be preferentially phosphorylated by a viral-encoded thymidine (B127349) kinase (TK) in infected cells.[2]
-
Conversion to Triphosphate: Cellular kinases would then convert the monophosphate form to the active triphosphate metabolite.[3]
-
Inhibition of Viral DNA Polymerase: The triphosphate form would compete with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain, leading to chain termination and inhibition of viral replication.[1][2]
4. Quantitative Data
No publicly available quantitative data, such as IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values, pharmacokinetic parameters, or safety data, could be located for this compound. For context, representative data for related, well-characterized antiviral drugs are often presented in tables.
Table 1: Example Antiviral Activity Data for Acyclovir and Penciclovir against Herpes Simplex Virus (HSV)
| Compound | Assay | Cell Line | Virus Strain | EC₅₀ (mg/L) |
|---|---|---|---|---|
| Acyclovir | Plaque Reduction | MRC-5 | HSV-1 SC16 | 0.6[4] |
| Penciclovir | Plaque Reduction | MRC-5 | HSV-1 SC16 | 0.8[4] |
| Acyclovir | DNA Inhibition (24h) | MRC-5 | HSV-1 SC16 | 0.06[4] |
| Penciclovir | DNA Inhibition (24h) | MRC-5 | HSV-1 SC16 | 0.01[4] |
This table is for illustrative purposes only and does not contain data for this compound.
5. Experimental Protocols
Detailed experimental protocols for studies involving this compound are not available. However, standard methodologies used to evaluate novel antiviral candidates of this class would include the following:
5.1. In Vitro Antiviral Activity Assays
-
Plaque Reduction Assay: This assay is a gold standard for determining the in vitro efficacy of an antiviral compound.
-
Confluent monolayers of a suitable cell line (e.g., MRC-5, Vero) are infected with a known amount of virus.
-
The virus is allowed to adsorb for a set period.
-
The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose (B213101) or methylcellulose) containing serial dilutions of the test compound.
-
Cultures are incubated until viral plaques (zones of cell death) are visible.
-
Cells are fixed and stained (e.g., with crystal violet), and the plaques are counted.
-
The EC₅₀ is calculated as the drug concentration that reduces the number of plaques by 50% compared to untreated controls.[4]
-
-
Virus Yield Reduction Assay: This method quantifies the amount of infectious virus produced in the presence of an antiviral agent.
-
Cell monolayers are infected with the virus in the presence of varying concentrations of the test compound.
-
After a single replication cycle (e.g., 24 hours), the cells and supernatant are harvested.
-
The total amount of infectious virus is quantified by titration (e.g., by plaque assay on fresh cell monolayers).
-
The concentration of the compound that reduces the viral yield by a certain amount (e.g., 90% or 99%) is determined.[4]
-
5.2. In Vivo Efficacy Models
-
Animal Models of Herpes Infection: To assess in vivo efficacy, animal models, such as mice or guinea pigs infected with a relevant herpesvirus, would be employed.
-
Animals are infected with the virus (e.g., cutaneously or systemically).
-
Treatment with the test compound (administered, for example, orally or topically) is initiated at a specified time post-infection.
-
Endpoints for efficacy can include survival rates, reduction in lesion scores, and decreased viral titers in target tissues.
-
While the chemical structure of this compound suggests it belongs to the family of nucleoside analogue antiviral agents, there is a notable absence of public data regarding its discovery, development, and biological activity. The information presented in this guide is based on the established principles of antiviral drug development and the known mechanisms of similar compounds. Without further disclosure from its originators, a detailed technical assessment of this compound is not feasible. Researchers interested in this compound would need to rely on de novo synthesis and a full preclinical evaluation to characterize its properties.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-YL)methoxy)-3-hydroxypropyl propionate, (+-)- | C12H17N5O5 | CID 135515409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antiviral Therapies for Herpesviruses: Current Agents and New Directions - PMC [pmc.ncbi.nlm.nih.gov]
Acyclovir vs. Penciclovir: An In-depth Technical Guide to Core Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the basic research surrounding two prominent antiviral agents, Acyclovir (B1169) and Penciclovir (B1679225). Both nucleoside analogues are mainstays in the treatment of herpesvirus infections, yet they exhibit distinct profiles in their mechanism of action, antiviral activity, and pharmacokinetic properties. This document delves into the fundamental science of these drugs, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and laboratory workflows.
Mechanism of Action: A Tale of Two Guanosine (B1672433) Analogues
Acyclovir and Penciclovir are synthetic guanosine analogues that function as prodrugs, requiring intracellular activation to exert their antiviral effects. Their selectivity for herpesvirus-infected cells is a cornerstone of their clinical success, primarily driven by the initial phosphorylation step catalyzed by viral thymidine (B127349) kinase (TK).
Acyclovir's mechanism begins with its conversion to acyclovir monophosphate by the viral TK.[1][2] Host cell kinases then further phosphorylate it to acyclovir diphosphate (B83284) and subsequently to the active form, acyclovir triphosphate.[1][2] Acyclovir triphosphate competitively inhibits the viral DNA polymerase and, more critically, acts as a chain terminator upon incorporation into the growing viral DNA strand due to the lack of a 3'-hydroxyl group.[1][2]
Penciclovir follows a similar activation pathway, being converted to penciclovir monophosphate by viral TK and then to penciclovir triphosphate by cellular kinases.[3][4][5] Like acyclovir triphosphate, penciclovir triphosphate competitively inhibits the viral DNA polymerase. However, a key distinction lies in its role as a DNA chain terminator. While it does cause chain termination, its primary inhibitory effect is attributed to its prolonged intracellular presence, leading to sustained inhibition of viral DNA synthesis.[4][5]
dot
Comparative Antiviral Activity
The in vitro antiviral activities of Acyclovir and Penciclovir are typically evaluated using assays such as the plaque reduction assay and viral DNA synthesis inhibition assay. These assays provide quantitative measures of a drug's ability to inhibit viral replication, often expressed as the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50).
| Virus | Assay Type | Acyclovir (EC50/IC50) | Penciclovir (EC50/IC50) | Reference |
| Herpes Simplex Virus Type 1 (HSV-1) | Plaque Reduction Assay | 0.6 mg/L | 0.8 mg/L | [6] |
| Herpes Simplex Virus Type 2 (HSV-2) | Plaque Reduction Assay | 1.3 - 2.2 µg/mL | 1.3 - 2.2 µg/mL | [7] |
| Herpes Simplex Virus Type 1 (HSV-1) | Viral DNA Inhibition Assay | 0.06 mg/L | 0.01 mg/L | [6] |
| Human Herpesvirus 6A (HHV-6A) | Not Specified | Not Specified | 37.9 µM | [1] |
| Human Herpesvirus 6B (HHV-6B) | Not Specified | Not Specified | 77.8 µM | [1] |
Pharmacokinetic Profiles
The clinical efficacy of an antiviral agent is heavily influenced by its pharmacokinetic properties, which determine the concentration and duration of drug exposure at the site of infection.
| Parameter | Acyclovir | Penciclovir | Reference |
| Bioavailability (Oral) | 15-30% | ~70% (as Famciclovir) | [8][9] |
| Intracellular Half-life of Triphosphate | Short | Significantly longer than Acyclovir-TP | [2][7] |
| Plasma Half-life | 2.5-3.3 hours | ~2 hours | [10] |
| Primary Route of Elimination | Renal | Renal | [10] |
| Protein Binding | 9-33% | Low | [8] |
Key Experimental Protocols
Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.
Methodology:
-
Cell Culture: Confluent monolayers of susceptible host cells (e.g., Vero cells for HSV) are prepared in multi-well plates.
-
Virus Inoculation: Cells are infected with a known titer of the virus for a defined adsorption period (e.g., 1-2 hours).
-
Drug Treatment: After viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., carboxymethyl cellulose (B213188) or agarose) containing serial dilutions of the test compound (Acyclovir or Penciclovir).
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days for HSV).
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each drug concentration relative to a virus control (no drug). The EC50 value is then determined from the dose-response curve.[11][12][13]
dot
Viral DNA Synthesis Inhibition Assay
This assay quantifies the inhibition of viral DNA replication by measuring the incorporation of a radiolabeled nucleoside into newly synthesized viral DNA.
Methodology:
-
Cell Infection and Drug Treatment: Host cells are infected with the virus in the presence of varying concentrations of the antiviral drug.
-
Radiolabeling: A radiolabeled DNA precursor (e.g., [3H]thymidine) is added to the culture medium.
-
DNA Extraction: After a defined incubation period, total DNA is extracted from the cells.
-
Separation of Viral and Cellular DNA: Viral and cellular DNA are separated, often by cesium chloride density gradient centrifugation.
-
Quantification of Radioactivity: The amount of radioactivity incorporated into the viral DNA fraction is measured using a scintillation counter.
-
Data Analysis: The inhibition of viral DNA synthesis is calculated for each drug concentration, and the IC50 value is determined.
Conclusion
Both Acyclovir and Penciclovir are highly effective and selective antiviral agents against herpesviruses. Their primary mechanism of action relies on the viral thymidine kinase for activation, leading to the inhibition of viral DNA polymerase. While Acyclovir's potency is significantly linked to its action as a DNA chain terminator, Penciclovir's efficacy is enhanced by the prolonged intracellular half-life of its active triphosphate form, resulting in sustained inhibition of viral replication. These fundamental differences in their biochemical and pharmacokinetic profiles have important implications for their clinical application and dosing regimens. The experimental protocols outlined in this guide provide a foundation for the continued investigation and development of novel antiviral therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Penciclovir - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Penciclovir? [synapse.patsnap.com]
- 4. Penciclovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. drugs.com [drugs.com]
- 6. Activity of penciclovir in antiviral assays against herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activities of penciclovir and acyclovir against herpes simplex virus types 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. Comparative activity of penciclovir and acyclovir in mice infected intraperitoneally with herpes simplex virus type 1 SC16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The tolerance to and pharmacokinetics of penciclovir (BRL 39,123A), a novel antiherpes agent, administered by intravenous infusion to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies [frontiersin.org]
Eprociclovir Potassium for Equine Herpesvirus 1 (EHV-1): A Technical Framework for Evaluation
Disclaimer: As of December 2025, publicly available scientific literature lacks specific studies on the efficacy and mechanism of action of Eprociclovir potassium for the treatment of Equine Herpesvirus 1 (EHV-1). This document, therefore, presents a comprehensive technical framework for the evaluation of novel nucleoside analogs like this compound against EHV-1. The proposed mechanisms, experimental protocols, and data presentation formats are based on established research methodologies for similar antiviral compounds and related alphaherpesviruses.
Introduction to Equine Herpesvirus 1 and the Need for Novel Antivirals
Equine Herpesvirus 1 (EHV-1) is a highly contagious pathogen that causes significant morbidity and mortality in equine populations worldwide.[1] Clinical manifestations of EHV-1 infection include respiratory disease, abortion in pregnant mares, neonatal death, and the severe neurological disorder, Equine Herpesvirus Myeloencephalopathy (EHM).[2] Current treatment for EHV-1 is primarily supportive, and while some antiviral drugs like valacyclovir (B1662844) have been used, their efficacy can be limited, and there is a clear need for the development of more potent and specific therapeutic agents.[3][4][5][6]
This compound, as a nucleoside analog, represents a class of compounds that have shown efficacy against other herpesviruses. This guide provides a structured approach for researchers, scientists, and drug development professionals to systematically evaluate the potential of this compound as a therapeutic agent against EHV-1.
Proposed Mechanism of Action and Viral Signaling Pathway
Based on the known mechanism of other nucleoside analogs against herpesviruses, a hypothetical mechanism of action for this compound against EHV-1 is proposed. Like acyclovir (B1169) and ganciclovir, Eprociclovir, the active form of the potassium salt, likely acts as a competitive inhibitor of the viral DNA polymerase.[7]
The proposed mechanism involves a three-step phosphorylation process, initiated by the viral thymidine (B127349) kinase (TK), which is crucial for the drug's selective activation in infected cells. The resulting triphosphate form of Eprociclovir would then compete with the natural substrate (dGTP) for incorporation into the growing viral DNA chain, leading to chain termination and inhibition of viral replication.
Caption: Proposed mechanism of Eprociclovir against EHV-1.
In Vitro Efficacy and Cytotoxicity Evaluation: Experimental Protocols
A critical first step in evaluating any new antiviral compound is to determine its efficacy and toxicity in cell culture models.
Cytotoxicity Assay
Objective: To determine the concentration range of this compound that is non-toxic to equine cells.
Protocol: MTT Assay
-
Cell Seeding: Seed equine dermal (E.Derm) or other suitable equine cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Plaque Reduction Assay
Objective: To determine the in vitro antiviral activity of this compound against EHV-1.[8]
Protocol:
-
Cell Seeding: Seed E.Derm cells in 6-well plates to form a confluent monolayer.
-
Virus Inoculation: Infect the cell monolayers with EHV-1 at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.
-
Treatment: Remove the virus inoculum and overlay the cells with a medium containing 1% methylcellulose (B11928114) and serial dilutions of this compound.
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2 to allow for plaque formation.
-
Staining: Fix the cells with 10% formalin and stain with 0.5% crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control. The Selectivity Index (SI) is then calculated as CC50/IC50.
Virus Yield Reduction Assay
Objective: To quantify the reduction in the production of infectious virus particles.
Protocol:
-
Cell Seeding and Infection: Seed E.Derm cells in 24-well plates and infect with EHV-1 at an MOI of 1.
-
Treatment: After a 1-hour adsorption period, remove the inoculum and add fresh medium containing various concentrations of this compound.
-
Incubation and Harvesting: Incubate for 24 hours. Harvest the cells and supernatant and subject them to three freeze-thaw cycles to release intracellular virus.
-
Titration: Determine the virus titer of the harvested samples by performing a plaque assay on fresh cell monolayers.
-
Data Analysis: Compare the virus titers from the treated wells to the untreated control to determine the fold-reduction in virus yield.
Data Presentation: Structuring Quantitative Results
Clear and structured presentation of quantitative data is essential for the interpretation and comparison of results.
Table 1: In Vitro Cytotoxicity and Antiviral Efficacy of this compound against EHV-1
| Compound | CC50 (µM) on E.Derm Cells | IC50 (µM) against EHV-1 | Selectivity Index (SI = CC50/IC50) |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] |
| Ganciclovir (Control) | >200[8] | 1.9[8] | >105 |
Table 2: Virus Yield Reduction by this compound
| Compound Concentration (µM) | Virus Titer (PFU/mL) | Fold Reduction |
| 0 (Virus Control) | [Insert Value] | 1 |
| [Concentration 1] | [Insert Value] | [Insert Value] |
| [Concentration 2] | [Insert Value] | [Insert Value] |
| [Concentration 3] | [Insert Value] | [Insert Value] |
Experimental Workflow Visualization
A logical workflow is crucial for the efficient evaluation of a novel antiviral candidate.
Caption: Experimental workflow for evaluating a novel antiviral against EHV-1.
Pharmacokinetic Evaluation in the Equine Model
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in horses is vital for determining appropriate dosing regimens. Pharmacokinetic studies in healthy adult horses would be the next logical step following promising in vitro results. Studies on other nucleoside analogs like penciclovir (B1679225) (via its prodrug famciclovir) have established methodologies for such evaluations.[9][10]
Table 3: Key Pharmacokinetic Parameters for an Antiviral in Horses (Template)
| Parameter | Intravenous Administration | Oral Administration |
| Dose | [e.g., mg/kg] | [e.g., mg/kg] |
| Cmax (µg/mL) | [Insert Value] | [Insert Value] |
| Tmax (h) | N/A | [Insert Value] |
| AUC (µg·h/mL) | [Insert Value] | [Insert Value] |
| Half-life (t½) (h) | [Insert Value] | [Insert Value] |
| Bioavailability (%) | 100 | [Insert Value] |
| Clearance (mL/h/kg) | [Insert Value] | N/A |
| Volume of Distribution (L/kg) | [Insert Value] | N/A |
Data for this table would be generated from plasma concentration-time profiles following intravenous and oral administration of the drug.
Conclusion
The development of new, effective antiviral therapies for EHV-1 is a critical goal for equine health. While specific data on this compound is currently lacking, this technical guide provides a robust framework for its evaluation. By following a systematic approach that includes in vitro efficacy and toxicity testing, mechanism of action studies, and in vivo pharmacokinetic and efficacy trials, the therapeutic potential of this compound for the treatment of EHV-1 can be thoroughly assessed. The methodologies and data presentation formats outlined here provide a clear roadmap for researchers dedicated to advancing the field of equine antiviral therapy.
References
- 1. Frontiers | EHV-1 Pathogenesis: Current in vitro Models and Future Perspectives [frontiersin.org]
- 2. eidrl.vetmed.ucdavis.edu [eidrl.vetmed.ucdavis.edu]
- 3. Equine Herpesvirus-1 (EHV-1) and Equine Herpesvirus Myeloencephalopathy (EHM) | Veterinary Teaching Hospital | Washington State University [hospital.vetmed.wsu.edu]
- 4. Pharmacologic interventions for the treatment of equine herpesvirus-1 in domesticated horses: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dvm360.com [dvm360.com]
- 6. Antiherpetic Drugs in Equine Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Pharmacokinetics of penciclovir after oral administration of its prodrug famciclovir to horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Eprociclovir Potassium: A Technical Overview of its Anti-Herpesvirus Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eprociclovir potassium, also known as A-5021, is a potent nucleoside analogue with significant antiviral activity against a range of human herpesviruses. This technical guide provides a comprehensive overview of the current scientific knowledge regarding its efficacy, mechanism of action, and the experimental methodologies used in its evaluation. The information is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of antiviral therapeutics.
Core Mechanism of Action
This compound's primary mode of action is the selective inhibition of viral DNA synthesis. As a nucleoside analogue, it requires intracellular activation through phosphorylation. This process is initiated by a virus-encoded thymidine (B127349) kinase (TK), an enzyme present in cells infected with certain herpesviruses like Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV). The resulting monophosphate is then further phosphorylated to its active triphosphate form by cellular kinases. This active triphosphate metabolite acts as a competitive inhibitor of the viral DNA polymerase, leading to the termination of the growing viral DNA chain upon its incorporation. This targeted activation in virus-infected cells contributes to its high selectivity and potent antiviral effect.[1]
References
Eprociclovir Potassium: A Technical Overview of In Vitro Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antiviral activity of eprociclovir (B1671553) potassium, a nucleoside analogue with potent and selective activity against various herpesviruses. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the compound's mechanism of action and experimental workflows.
Core Antiviral Activity and Mechanism of Action
Eprociclovir, also known as A-5021, is an acyclic guanosine (B1672433) analogue. Its antiviral activity stems from its selective conversion into a triphosphate form within virus-infected cells. This process is initiated by viral thymidine (B127349) kinase (TK), which monophosphorylates eprociclovir. Cellular enzymes then further phosphorylate the monophosphate to the active triphosphate metabolite. Eprociclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase, and its incorporation into the growing viral DNA chain leads to termination of elongation, thus halting viral replication.[1] Studies have shown that eprociclovir triphosphate accumulates more rapidly and has a longer intracellular half-life compared to acyclovir (B1169) triphosphate, contributing to its potent antiviral effect.[1]
Quantitative Assessment of In Vitro Antiviral Activity
The in vitro efficacy of eprociclovir has been evaluated against a range of herpesviruses. The following tables summarize the 50% inhibitory concentrations (IC50) and 50% cytotoxic concentrations (CC50) from key studies.
Table 1: In Vitro Antiviral Activity of Eprociclovir (A-5021) Against Human Herpesviruses
| Virus | Cell Line | Eprociclovir (A-5021) IC50 (µg/mL) | Acyclovir IC50 (µg/mL) | Penciclovir IC50 (µg/mL) |
| Herpes Simplex Virus Type 1 (HSV-1) | ||||
| Clinical Isolates (n=5) | MRC-5 | 0.013 | 0.22 | 0.84 |
| Herpes Simplex Virus Type 2 (HSV-2) | ||||
| Clinical Isolates (n=6) | MRC-5 | 0.15 | 0.30 | 1.5 |
| Varicella-Zoster Virus (VZV) | ||||
| Clinical Isolates (n=5) | HEL | 0.77 | 5.2 | 14 |
Data extracted from Iwayama et al., 1998.
Table 2: Cytotoxicity and Selectivity Index of Eprociclovir (A-5021)
| Cell Line | Eprociclovir (A-5021) CC50 (µg/mL) | Selectivity Index (SI) vs. HSV-1 | Selectivity Index (SI) vs. HSV-2 | Selectivity Index (SI) vs. VZV |
| MRC-5 | >100 | >7692 | >667 | >130 |
| HEL | >100 | - | - | >130 |
Selectivity Index (SI) is calculated as CC50/IC50. Data extracted from Iwayama et al., 1998.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to assess the in vitro antiviral activity of eprociclovir.
Plaque Reduction Assay for Human Herpesviruses (HSV-1, HSV-2, VZV)
This protocol is based on the methodology described by Iwayama et al. (1998).
-
Cell Culture: Human embryonic lung (HEL) fibroblasts, MRC-5 cells, or normal human epidermal keratinocytes (NHEK) are seeded in 6-well plates and cultured until confluent monolayers are formed.
-
Virus Inoculation: The cell monolayers are infected with a suspension of the respective virus (HSV-1, HSV-2, or VZV) at a concentration designed to produce approximately 100 plaques per well.
-
Drug Treatment: After a 1-hour adsorption period at 37°C, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of eprociclovir, acyclovir, or penciclovir.
-
Incubation: The plates are incubated at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days for HSV and 7-10 days for VZV).
-
Plaque Visualization and Counting: The overlay medium is removed, and the cell monolayers are fixed and stained with a suitable stain (e.g., crystal violet). The number of plaques in each well is then counted.
-
IC50 Determination: The 50% inhibitory concentration (IC50), defined as the drug concentration that reduces the number of plaques by 50% compared to the virus control, is calculated by regression analysis.
In Vitro Antiviral Assay for Testudinid Herpesvirus 3 (TeHV-3)
The following protocol was employed by Gandar et al. (2019) to assess the antiviral activity of eprociclovir against a chelonian herpesvirus.
-
Cell Culture: Tortoise heart (TH-1) cells are seeded in 96-well plates at a density of 1.5 × 10^4 cells/well.
-
Virus Inoculation: After 48 hours of incubation, the cells are infected with TeHV-3 at a multiplicity of infection (MOI) of 0.2 plaque-forming units (PFU) per cell.
-
Drug Treatment: Following virus inoculation, the cells are overlaid with a medium containing different concentrations of the antiviral compounds to be tested (e.g., 0, 0.4, 2, 10, and 50 µg/mL).
-
Incubation: The plates are incubated for 7 days.
-
Assessment of Cytopathic Effect (CPE): The proportion of the cell monolayer exhibiting a cytopathic effect is estimated by macroscopic examination.
-
EC50 Calculation: The 50% effective concentration (EC50) is calculated for each compound using the logarithmic interpolation method.
Visualizations: Signaling Pathways and Experimental Workflows
Mechanism of Action of Eprociclovir
The following diagram illustrates the intracellular activation and mechanism of action of eprociclovir.
Caption: Intracellular activation and inhibitory action of eprociclovir.
Experimental Workflow for Plaque Reduction Assay
This diagram outlines the key steps involved in the plaque reduction assay.
Caption: Workflow of the in vitro plaque reduction assay.
References
Eprociclovir Potassium: A Technical Guide to its Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eprociclovir (B1671553) potassium, also known as A-5021 potassium, is a novel nucleoside analogue with potent antiviral activity against a range of herpesviruses. As a member of the "ciclovir" class of antiviral drugs, its primary therapeutic target is the viral DNA polymerase, an essential enzyme for viral replication. This technical guide provides a comprehensive overview of the mechanism of action, potential therapeutic targets, and available preclinical data for eprociclovir potassium. The information is intended for researchers, scientists, and drug development professionals interested in the development of new anti-herpetic therapies.
Introduction
Herpesvirus infections, caused by viruses such as Herpes Simplex Virus (HSV-1 and HSV-2), Varicella-Zoster Virus (VZV), and Cytomegalovirus (CMV), represent a significant global health burden. The development of nucleoside analogues, such as acyclovir (B1169), has been a cornerstone of anti-herpesvirus therapy. This compound is a next-generation nucleoside analogue designed to offer improved potency and selectivity against these viruses. This document outlines the core scientific principles underlying the therapeutic potential of this compound.
Mechanism of Action: Targeting Viral DNA Replication
The primary mechanism of action of this compound involves the selective inhibition of viral DNA synthesis.[1] This process can be broken down into several key steps:
-
Selective Cellular Uptake and Activation: Eprociclovir, as a guanosine (B1672433) analogue, is preferentially taken up by cells infected with herpesviruses.
-
Viral Thymidine (B127349) Kinase-Mediated Phosphorylation: Once inside an infected cell, eprociclovir is efficiently converted into eprociclovir monophosphate by a virus-encoded thymidine kinase (TK).[2] This initial phosphorylation step is critical for its selectivity, as viral TK has a much higher affinity for eprociclovir than the host cell's TK.
-
Conversion to the Active Triphosphate Form: Cellular enzymes subsequently phosphorylate the monophosphate form to diphosphate (B83284) and then to the active eprociclovir triphosphate.[2]
-
Inhibition of Viral DNA Polymerase: Eprociclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[2]
-
Chain Termination: Upon incorporation into the growing viral DNA chain, eprociclovir lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, leading to obligate chain termination and halting viral DNA replication.[2]
The following diagram illustrates the signaling pathway of eprociclovir activation and its inhibitory effect on viral DNA synthesis.
Quantitative Data
In Vitro Antiviral Activity
Eprociclovir (A-5021) has demonstrated potent in vitro activity against various herpesviruses. The 50% inhibitory concentrations (IC50) from plaque reduction assays are summarized in the table below, comparing its activity with acyclovir (ACV) and penciclovir (B1679225) (PCV).
| Virus (Strain) | Cell Line | Eprociclovir (A-5021) IC50 (µg/mL) | Acyclovir (ACV) IC50 (µg/mL) | Penciclovir (PCV) IC50 (µg/mL) |
| HSV-1 (Clinical Isolates, n=5) | MRC-5 | 0.013 | 0.22 | 0.84 |
| HSV-2 (Clinical Isolates, n=6) | MRC-5 | 0.15 | 0.30 | 1.5 |
| VZV (Clinical Isolates, n=5) | HEL | 0.77 | 5.2 | 14 |
| Data sourced from a comparative study on the antiherpetic activity of A-5021.[3] |
Cytotoxicity
The cytotoxic potential of eprociclovir (A-5021) was evaluated in different cell lines to determine its selectivity index.
| Cell Line | Eprociclovir (A-5021) CC50 (µg/mL) | Acyclovir (ACV) CC50 (µg/mL) | Penciclovir (PCV) CC50 (µg/mL) | | :--- | :--- | :--- | :--- | :--- | | HEL | 37 | 87 | 290 | | MRC-5 | 29 | 100 | 160 | CC50 (50% cytotoxic concentration) values were determined after 72 hours of compound exposure.[3]
Intracellular Metabolism and Stability
A key factor in the prolonged antiviral effect of nucleoside analogues is the intracellular stability of their active triphosphate form.
| Parameter | Eprociclovir (A-5021) | Acyclovir (ACV) | Penciclovir (PCV) |
| Intracellular Half-life of Triphosphate (HSV-1 infected MRC-5 cells) | Considerably longer than ACV | Shorter than Eprociclovir and PCV | Longer than Eprociclovir and ACV |
| This data highlights the favorable intracellular persistence of the active metabolite of eprociclovir.[2] |
Experimental Protocols
Plaque Reduction Assay for IC50 Determination
The following protocol outlines the methodology used to determine the in vitro antiviral activity of eprociclovir.
Detailed Steps:
-
Cell Seeding: Plate confluent monolayers of a suitable host cell line (e.g., MRC-5 or HEL cells) in multi-well plates.
-
Virus Infection: Infect the cell monolayers with a standardized amount of virus to produce a countable number of plaques.
-
Drug Treatment: After a virus adsorption period, remove the inoculum and add a medium containing serial dilutions of the test compounds (eprociclovir, acyclovir, penciclovir).
-
Overlay: Add an overlay medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of distinct plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque development (typically 2-3 days).
-
Plaque Visualization: Fix and stain the cell monolayers (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques at each drug concentration and calculate the IC50 value, which is the concentration of the drug that reduces the number of plaques by 50% compared to the untreated virus control.
Pharmacokinetics and Clinical Data
As of the current date, detailed in vivo pharmacokinetic data for this compound in humans is not publicly available. Furthermore, a search of clinical trial registries did not yield any results for clinical studies involving this compound or A-5021. The development of this compound may be in the early preclinical stage.
Conclusion
This compound is a promising antiviral agent with potent and selective activity against herpesviruses in preclinical studies. Its mechanism of action, centered on the inhibition of viral DNA polymerase, is well-established for its drug class. The available in vitro data indicates superior potency compared to acyclovir and penciclovir against HSV-1 and VZV. The favorable intracellular stability of its active triphosphate metabolite suggests the potential for a prolonged antiviral effect. Further in vivo pharmacokinetic and clinical studies are necessary to fully elucidate the therapeutic potential of this compound in the treatment of herpesvirus infections.
References
- 1. db-thueringen.de [db-thueringen.de]
- 2. Mode of action of (1'S,2'R)-9-[[1',2'-bis(hydroxymethyl) cycloprop-1'-yl]methyl]guanine (A-5021) against herpes simplex virus type 1 and type 2 and varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiherpesvirus Activities of (1′S,2′R)-9-{[1′,2′-Bis(hydroxymethyl)cycloprop-1′-yl]methyl}guanine (A-5021) in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Eprociclovir Potassium: An Examination of Solubility and Stability in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eprociclovir (B1671553), a potent antiviral nucleoside analogue, and its potassium salt, eprociclovir potassium, represent promising candidates for antiviral therapies. A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to its successful development into a safe, effective, and stable drug product. This technical guide addresses the critical parameters of solubility and stability for this compound. However, a comprehensive review of publicly available scientific literature, patent databases, and regulatory filings reveals a significant lack of specific quantitative data for this compound.
This guide, therefore, provides a framework for understanding the anticipated solubility and stability characteristics of this compound based on the known properties of the parent compound, eprociclovir, and the well-studied analogous compound, acyclovir. Furthermore, it outlines the standard experimental protocols required to generate the necessary data for formulation development and regulatory submission.
This compound: An Overview
Eprociclovir is a guanosine (B1672433) analogue with demonstrated potent antiviral activity, particularly against herpesviruses. The potassium salt is expected to be the form utilized in pharmaceutical formulations to enhance certain physicochemical properties, most notably aqueous solubility.
Chemical Structure of Eprociclovir:
Solubility Profile of this compound
The solubility of an API is a critical determinant of its bioavailability and dictates the formulation strategies that can be employed. While specific quantitative solubility data for this compound is not publicly available, some general characteristics can be inferred. One supplier datasheet indicates a solubility of less than 1 mg/mL, which likely refers to its aqueous solubility[1]. As a potassium salt, it is anticipated to have significantly higher aqueous solubility compared to the free form of eprociclovir.
Anticipated Solubility in Various Media
A comprehensive solubility profile should be established in a range of solvents and pH conditions relevant to physiological and pharmaceutical processing environments.
Table 1: Anticipated Solvents for this compound Solubility Studies
| Solvent/Medium | Rationale |
| Purified Water | Baseline aqueous solubility. |
| pH 1.2 (Simulated Gastric Fluid) | To assess solubility in the stomach. |
| pH 4.5 Acetate Buffer | To assess solubility in the small intestine. |
| pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid) | To assess solubility in the lower small intestine. |
| Ethanol | Common co-solvent in liquid formulations. |
| Propylene Glycol | Common co-solvent and vehicle. |
| Polyethylene Glycol (e.g., PEG 400) | Common solubilizing agent. |
Experimental Protocol for Solubility Determination
A standardized protocol for generating the data in Table 1 would involve the shake-flask method.
Protocol: Equilibrium Solubility Determination by Shake-Flask Method
-
Preparation of Solutions: Prepare a series of solutions for each solvent/medium.
-
Addition of this compound: Add an excess amount of this compound to each solution in sealed flasks.
-
Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Withdraw an aliquot from each flask and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The mean of replicate determinations will represent the equilibrium solubility.
Below is a conceptual workflow for this experimental protocol.
References
Eprociclovir Potassium: A Technical Guide for Drug Development Professionals
An in-depth exploration of the core physicochemical properties, mechanism of action, and analytical methodologies for the antiviral agent eprociclovir (B1671553) potassium.
Abstract
Eprociclovir is a nucleoside analogue with potent antiviral activity against various herpesviruses. This technical guide provides a comprehensive overview of eprociclovir potassium, the potassium salt of eprociclovir, intended for researchers, scientists, and drug development professionals. This document details the compound's molecular characteristics, a proposed synthetic route, its mechanism of action, and established analytical and biological evaluation protocols. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, key pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Physicochemical Properties
This compound is the potassium salt of the antiviral compound eprociclovir. The introduction of potassium aims to enhance the solubility and bioavailability of the parent compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄KN₅O₃ | Calculated |
| Molecular Weight | 303.36 g/mol | [1] |
| Parent Compound (Eprociclovir) M.W. | 265.27 g/mol | [2] |
| CAS Number | 219657-37-1 | [1] |
Note: Some sources report a molecular weight of 304.37 g/mol . The theoretical molecular weight, calculated based on the atomic weights of the constituent elements (C=12.01, H=1.01, K=39.10, N=14.01, O=16.00), is 303.36 g/mol .
Synthesis and Manufacturing
While a specific, publicly available, detailed protocol for the synthesis of this compound is not readily found, a general approach can be extrapolated from the synthesis of the structurally similar antiviral drug, acyclovir (B1169), and its potassium salt. The synthesis of nucleoside analogues like eprociclovir typically involves the coupling of a modified purine (B94841) base with a suitably protected side chain, followed by deprotection and salt formation.
Proposed Synthetic Pathway
A plausible synthetic route for this compound would involve the alkylation of a protected guanine (B1146940) derivative with a functionalized cyclopropylmethyl side chain. The final step would be the formation of the potassium salt by reacting the free eprociclovir with a potassium base, such as potassium hydroxide (B78521), in a suitable solvent.
Experimental Protocol: Synthesis of Acyclovir Potassium Salt (A Model Protocol)
The following protocol for the synthesis of the potassium salt of acyclovir is adapted from patent literature and serves as a model for the potential synthesis of this compound.
Materials:
-
Diacetyl-acyclovir (DA-ACV)
-
Anhydrous Methanol (B129727)
-
Potassium Hydroxide (KOH) pellets (85%)
Procedure:
-
Charge a round-bottom flask equipped with a stirrer, reflux condenser, and nitrogen inlet with anhydrous methanol.
-
Slowly add potassium hydroxide pellets to the methanol with stirring.
-
Add diacetyl-acyclovir to the methanolic potassium hydroxide solution.
-
Heat the reaction mixture to reflux for a specified period to facilitate the hydrolysis of the acetyl groups and the formation of the potassium salt.
-
Cool the reaction mixture to allow the acyclovir potassium salt to crystallize.
-
Isolate the crystalline product by filtration and wash with cold methanol.
-
Dry the product under vacuum.
Mechanism of Action
Eprociclovir, like other nucleoside analogues such as acyclovir and penciclovir, exerts its antiviral effect by inhibiting viral DNA synthesis. The mechanism is highly selective for virus-infected cells.
The triphosphate form of eprociclovir is the active antiviral agent. This active form is generated within virus-infected cells through a series of phosphorylation steps, the first of which is catalyzed by a virus-specific thymidine (B127349) kinase (TK). Cellular kinases then catalyze the subsequent phosphorylation to the diphosphate (B83284) and triphosphate forms. Eprociclovir triphosphate then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by the viral DNA polymerase. Incorporation of eprociclovir monophosphate into the viral DNA leads to chain termination, thus halting viral replication. The high affinity of eprociclovir for viral thymidine kinase and DNA polymerase compared to their cellular counterparts accounts for its selective antiviral activity and low toxicity to uninfected host cells.
Antiviral Activity
The antiviral activity of this compound is expected to be comparable to that of eprociclovir. The potency of antiviral compounds is typically determined using in vitro assays such as the plaque reduction assay. While specific IC₅₀ and EC₅₀ values for eprociclovir against a range of herpesviruses are not widely published, data for the related and well-characterized antiviral, acyclovir, are provided for comparison.
| Virus | Acyclovir IC₅₀ (µM) | Cell Line | Reference |
| Herpes Simplex Virus 1 (HSV-1) | 0.85 | - | MedChemExpress |
| Herpes Simplex Virus 2 (HSV-2) | 0.86 | - | MedChemExpress |
Experimental Protocol: Plaque Reduction Assay
This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero cells) in multi-well plates
-
Virus stock of known titer
-
This compound stock solution
-
Culture medium (e.g., MEM)
-
Semi-solid overlay medium (e.g., containing carboxymethyl cellulose (B213188) or agarose)
-
Staining solution (e.g., crystal violet)
-
Fixing solution (e.g., 10% formalin)
Procedure:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the growth medium from the cell monolayers and infect the cells with a standardized amount of virus.
-
After a viral adsorption period, remove the inoculum and add the different concentrations of the test compound.
-
Incubate for a period to allow viral replication.
-
Remove the compound-containing medium and overlay the cells with the semi-solid medium containing the respective concentrations of the compound.
-
Incubate the plates until distinct plaques are visible in the virus control wells.
-
Fix the cells and stain with crystal violet to visualize and count the plaques.
-
Calculate the concentration of this compound that reduces the number of plaques by 50% (IC₅₀) compared to the virus control.
Pharmacokinetics
Detailed pharmacokinetic data for this compound are not extensively available in the public domain. However, the pharmacokinetic properties of a new drug candidate are crucial for its development and are typically assessed in animal models before human clinical trials. Key parameters that would be evaluated include absorption, distribution, metabolism, and excretion (ADME).
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for the analysis and quantification of small molecule drugs like this compound in bulk materials and biological matrices.
Experimental Protocol: HPLC Method for Analysis of Acyclovir (A Model Protocol)
The following is a representative HPLC method for the analysis of acyclovir, which could be adapted for this compound.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: A mixture of methanol and a potassium dihydrogen phosphate (B84403) buffer (e.g., 55:45, v/v), with the pH adjusted to 7.0.
-
Flow Rate: 1 mL/min
-
Detection: UV spectrophotometer at a wavelength of 254 nm.
-
Injection Volume: 20 µL
Procedure:
-
Prepare a standard stock solution of the reference compound (e.g., acyclovir) in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample solution of the test article (e.g., this compound) at a known concentration in the mobile phase.
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Record the chromatograms and determine the retention time and peak area for the analyte.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the sample solution from the calibration curve.
Conclusion
This compound is a promising antiviral agent with a mechanism of action that is well-understood for its class of nucleoside analogues. This technical guide provides a foundational understanding of its key characteristics and the methodologies required for its study and development. Further research is needed to fully elucidate its specific antiviral potency against a broad range of viruses, as well as its complete pharmacokinetic and safety profiles. The protocols and data presented herein offer a valuable resource for scientists and researchers in the field of antiviral drug development.
References
Eprociclovir Potassium Salt: A Technical Guide to Physicochemical Forms and Stability
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the anticipated forms and stability of eprociclovir (B1671553) potassium salt based on available information for structurally related antiviral nucleoside analogues. As of this writing, specific public-domain data on the polymorphic forms and detailed stability profile of eprociclovir potassium salt is limited. The experimental protocols and data presented herein are representative of the methodologies typically employed for the characterization of such compounds and should be adapted and validated for specific applications.
Introduction
Eprociclovir is a nucleoside analogue with potent antiviral activity. Like other drugs in its class, such as acyclovir (B1169) and penciclovir, its therapeutic efficacy is dependent on its phosphorylation to the active triphosphate form, which subsequently inhibits viral DNA polymerase.[1][2][3] The potassium salt of eprociclovir is a common form for pharmaceutical development, offering potential advantages in terms of solubility and bioavailability.
This technical guide provides an in-depth exploration of the potential solid-state forms of this compound salt, including polymorphs, solvates, and hydrates. It further outlines a comprehensive approach to evaluating the stability of these forms under various stress conditions, which is critical for formulation development and ensuring drug product quality and shelf-life.
Mechanism of Action: Inhibition of Viral DNA Synthesis
Eprociclovir, as a guanosine (B1672433) analogue, exerts its antiviral effect through a targeted mechanism that primarily affects virus-infected cells. The key steps in its mechanism of action are illustrated in the signaling pathway diagram below.[1][2][4]
Potential Solid-State Forms of this compound Salt
The solid-state properties of an active pharmaceutical ingredient (API) are critical as they can influence its stability, solubility, and manufacturability. This compound salt may exist in various solid forms, including:
-
Polymorphs: Different crystalline forms of the same compound that have distinct arrangements of the molecules in the crystal lattice. Polymorphs can exhibit different physicochemical properties.
-
Solvates and Hydrates: Crystalline forms that incorporate solvent molecules (solvates) or water molecules (hydrates) into their crystal structure. A dihydrate form of eprociclovir has been noted.[1][5]
-
Amorphous Form: A non-crystalline solid form that lacks a long-range ordered molecular structure. The amorphous form is typically more soluble but less stable than crystalline forms.
Representative Data on Solid-State Characterization
While specific data for this compound salt is not publicly available, the following table summarizes hypothetical, yet representative, data that could be obtained from the characterization of different solid forms of a nucleoside analogue potassium salt.
| Form | Technique | Observed Event | Temperature (°C) | Enthalpy (J/g) |
| Form I (Anhydrate) | DSC | Melting | 255 - 260 | 120 |
| TGA | Decomposition Onset | > 280 | - | |
| Form II (Hydrate) | DSC | Dehydration | 80 - 100 | 95 |
| Melting of Anhydrate | 255 - 260 | 120 | ||
| TGA | Water Loss | 80 - 100 | ~5% | |
| Decomposition Onset | > 280 | - | ||
| Amorphous | DSC | Glass Transition | 110 - 120 | - |
| Crystallization (exotherm) | 150 - 160 | -40 | ||
| Melting | 255 - 260 | 115 | ||
| TGA | Decomposition Onset | > 250 | - |
Stability Profile of this compound Salt
A comprehensive understanding of the stability of this compound salt under various stress conditions is essential for developing a robust formulation with an adequate shelf life. Forced degradation studies are typically performed to identify potential degradation products and pathways.
Representative Stability Data
The following table presents illustrative data from a forced degradation study on a hypothetical nucleoside analogue potassium salt, highlighting the expected stability profile.
| Stress Condition | Duration | Assay (% Remaining) | Major Degradants Observed |
| Acid Hydrolysis (0.1 N HCl, 60°C) | 24 hours | 85.2 | Hydrolysis of glycosidic bond |
| Base Hydrolysis (0.1 N NaOH, 60°C) | 8 hours | 90.5 | Opening of the purine (B94841) ring |
| Oxidative (3% H₂O₂, RT) | 48 hours | 92.1 | N-oxide formation |
| Thermal (80°C, solid state) | 7 days | 98.5 | Minimal degradation |
| Photostability (ICH Q1B) | 1.2 million lux hours | 95.8 | Photolytic cleavage products |
Experimental Protocols
Detailed and validated analytical methods are crucial for the characterization and stability assessment of this compound salt. The following sections describe representative experimental protocols.
Workflow for Solid-State Characterization and Stability Testing
Differential Scanning Calorimetry (DSC)
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: 2-5 mg of the sample is accurately weighed into an aluminum pan and hermetically sealed.
-
Method: The sample is heated at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature above its melting or decomposition point (e.g., 300°C) under a nitrogen purge. An empty sealed pan is used as a reference.
-
Analysis: Thermal events such as melting, crystallization, and glass transitions are identified and characterized by their onset temperature, peak temperature, and enthalpy.
Thermogravimetric Analysis (TGA)
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: 5-10 mg of the sample is accurately weighed into a ceramic or platinum pan.
-
Method: The sample is heated at a constant rate (e.g., 10°C/min) over a desired temperature range (e.g., ambient to 400°C) under a nitrogen purge.
-
Analysis: The change in mass of the sample as a function of temperature is recorded to determine water/solvent content and decomposition temperatures.
Powder X-Ray Diffraction (PXRD)
-
Instrument: A powder X-ray diffractometer with a copper X-ray source (Cu Kα).
-
Sample Preparation: A thin layer of the powder sample is placed on a sample holder.
-
Method: The sample is scanned over a 2θ range (e.g., 2° to 40°) at a specific scan rate.
-
Analysis: The resulting diffraction pattern is used to identify the crystalline form (polymorph, solvate) or to confirm the amorphous nature of the sample.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
-
Instrument: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of maximum absorbance for eprociclovir (e.g., 254 nm).
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it can accurately quantify eprociclovir in the presence of its degradation products.
Forced Degradation Studies
-
Acid Hydrolysis: The drug substance is dissolved in 0.1 N HCl and heated (e.g., at 60°C) for a specified period. Samples are withdrawn at intervals, neutralized, and analyzed by HPLC.
-
Base Hydrolysis: The drug substance is dissolved in 0.1 N NaOH and kept at a controlled temperature (e.g., 60°C). Samples are withdrawn, neutralized, and analyzed.
-
Oxidative Degradation: The drug substance is treated with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: The solid drug substance is exposed to high temperature (e.g., 80°C) in a stability chamber.
-
Photostability: The drug substance is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
Conclusion
A thorough understanding of the solid-state forms and stability of this compound salt is paramount for the successful development of a safe, effective, and stable pharmaceutical product. While specific data for this compound remains limited in the public domain, the principles and methodologies outlined in this guide, based on extensive knowledge of related antiviral nucleoside analogues, provide a robust framework for its comprehensive characterization. The application of these experimental protocols will enable researchers and drug development professionals to identify the optimal solid form of e-prociclovir potassium salt and to design formulations with the desired stability and performance characteristics.
References
- 1. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral Therapies for Herpesviruses: Current Agents and New Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyclovir: discovery, mechanism of action, and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]
Eprociclovir Potassium Analogues and Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eprociclovir, also known as A-5021, is a potent nucleoside analogue with significant antiviral activity against a range of herpesviruses, including Herpes Simplex Virus (HSV-1 and HSV-2), Varicella-Zoster Virus (VZV), and Human Cytomegalomegalovirus (HCMV).[1][2] Its mechanism of action mirrors that of other guanosine (B1672433) analogues like acyclovir (B1169) and penciclovir (B1679225), involving intracellular phosphorylation to its active triphosphate form, which subsequently inhibits viral DNA polymerase.[1][3] This technical guide provides a comprehensive overview of Eprociclovir, its known analogues, and potential derivatization strategies aimed at enhancing its therapeutic profile. The document details its mechanism of action, summarizes key quantitative antiviral data, outlines relevant experimental protocols, and visualizes critical pathways and workflows to support further research and development in this area.
Core Compound: Eprociclovir (A-5021)
Eprociclovir, with the chemical name (1′S,2′R)-9-{[1′,2′-Bis(hydroxymethyl)cycloprop-1′-yl]methyl}guanine, is a synthetic guanosine analogue.[2] Its unique cyclopropane (B1198618) moiety distinguishes it from acyclic analogues like acyclovir and penciclovir.
Mechanism of Action
The antiviral activity of Eprociclovir is contingent upon its conversion to the active triphosphate form within virus-infected cells.[1][3] This process is initiated by a viral-encoded thymidine (B127349) kinase (TK), which monophosphorylates Eprociclovir.[3] Cellular enzymes then further phosphorylate the monophosphate to the diphosphate (B83284) and subsequently to the active Eprociclovir triphosphate.[3]
Eprociclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase with respect to the natural substrate, dGTP.[3] Upon incorporation into the growing viral DNA chain, it leads to chain termination, thereby halting viral replication.[3] The selectivity of Eprociclovir is attributed to its preferential phosphorylation by viral TK in infected cells, leading to a higher concentration of the active triphosphate form in these cells compared to uninfected host cells.[4]
Quantitative Data: In Vitro Antiviral Activity and Cytotoxicity
Eprociclovir has demonstrated superior potency against several herpesviruses when compared to acyclovir and penciclovir in vitro. The following tables summarize the 50% inhibitory concentrations (IC₅₀) and cytotoxic concentrations (CC₅₀).
Table 1: Antiherpetic Activity of Eprociclovir (A-5021), Acyclovir (ACV), and Penciclovir (PCV) in MRC-5 Cells
| Virus Strain | Compound | IC₅₀ (µg/mL) |
| HSV-1 (Tomioka) | Eprociclovir | 0.008 |
| Acyclovir | 0.22 | |
| Penciclovir | 0.84 | |
| HSV-2 (186) | Eprociclovir | 0.15 |
| Acyclovir | 0.30 | |
| Penciclovir | 1.5 | |
| VZV (Kawaguchi) | Eprociclovir | 0.04 |
| Acyclovir | 0.20 | |
| Penciclovir | 0.70 |
Data sourced from plaque reduction assays in human embryonic lung (MRC-5) cells.[2]
Table 2: Cytotoxicity of Eprociclovir (A-5021), Acyclovir (ACV), and Penciclovir (PCV)
| Cell Line | Compound | CC₅₀ (µg/mL) | Selectivity Index (CC₅₀/IC₅₀ for HSV-1) |
| MRC-5 | Eprociclovir | >100 | >12500 |
| Acyclovir | >100 | >455 | |
| Penciclovir | >100 | >119 | |
| Vero | Eprociclovir | >100 | - |
| Acyclovir | >100 | - | |
| Penciclovir | >100 | - |
Cytotoxicity was determined by monitoring the morphological changes of the cells.[2]
Signaling Pathways and Workflows
Mechanism of Action of Eprociclovir
The following diagram illustrates the intracellular activation and inhibitory action of Eprociclovir.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antiherpesvirus Activities of (1′S,2′R)-9-{[1′,2′-Bis(hydroxymethyl)cycloprop-1′-yl]methyl}guanine (A-5021) in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode of action of (1'S,2'R)-9-[[1',2'-bis(hydroxymethyl) cycloprop-1'-yl]methyl]guanine (A-5021) against herpes simplex virus type 1 and type 2 and varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Eprociclovir potassium literature review
An In-depth Technical Guide to Eprociclovir Potassium
Disclaimer: Eprociclovir (also known as A-5021) is a research compound. Publicly available information regarding its pharmacokinetics and clinical use in humans is limited. This guide synthesizes the available preclinical data.
Introduction
This compound (also referred to by its active form, Eprociclovir, or research code A-5021) is a synthetic purine (B94841) nucleoside analog.[1][2] Structurally related to acyclovir (B1169) and penciclovir (B1679225), it demonstrates potent antiviral activity, particularly against members of the Herpesviridae family.[3][4] Its primary mechanism of action is the selective inhibition of viral DNA synthesis.[1] Preclinical studies indicate that Eprociclovir is significantly more potent than acyclovir against certain herpesviruses in vitro and shows protective effects in animal models.[2][5]
Mechanism of Action
Similar to other acyclic guanosine (B1672433) analogs like acyclovir, Eprociclovir's antiviral activity is dependent on its metabolic activation within virus-infected cells.[1][3] The process is a selective, multi-step phosphorylation cascade.
-
Selective Monophosphorylation: Eprociclovir, a prodrug, readily enters both infected and uninfected host cells. However, it is a poor substrate for host cellular kinases. In cells infected with herpesviruses such as Herpes Simplex Virus (HSV) or Varicella-Zoster Virus (VZV), the virus-encoded enzyme thymidine (B127349) kinase (TK) efficiently phosphorylates Eprociclovir to Eprociclovir monophosphate.[3][4] This initial step is the primary basis for the drug's selective toxicity against infected cells.
-
Conversion to Triphosphate: Host cell kinases (e.g., guanylate kinase) subsequently convert the monophosphate form into Eprociclovir diphosphate (B83284) and finally into the active moiety, Eprociclovir triphosphate.[3]
-
Inhibition of Viral DNA Polymerase: Eprociclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[1][3] Upon incorporation into the growing viral DNA chain, it causes chain termination, as it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide. This effectively halts viral DNA replication.
Preclinical Antiviral Activity
In vitro studies have quantified the potent activity of Eprociclovir (A-5021) against several herpesviruses, demonstrating superior or comparable efficacy to standard antivirals like acyclovir (ACV) and penciclovir (PCV).[2][6]
Data Presentation: In Vitro Activity and Cytotoxicity
The following tables summarize the 50% inhibitory concentrations (IC₅₀) and 50% cytotoxic concentrations (CC₅₀) from key preclinical studies. The Selectivity Index (SI), calculated as CC₅₀/IC₅₀, is a measure of the drug's therapeutic window.
Table 1: Antiviral Activity (IC₅₀) of Eprociclovir (A-5021) and Comparators [2][6]
| Virus Strain | Cell Line | Eprociclovir (µg/mL) | Acyclovir (µg/mL) | Penciclovir (µg/mL) |
|---|---|---|---|---|
| HSV-1 (KOS) | MRC-5 | 0.011 | 0.28 | 0.61 |
| HEL | 0.013 | 0.35 | 0.81 | |
| Vero | 0.007 | 0.07 | 0.35 | |
| HSV-2 (186) | MRC-5 | 0.15 | 0.30 | 1.5 |
| HEL | 0.13 | 0.31 | 1.3 | |
| Vero | 0.06 | 0.12 | 0.94 | |
| VZV (OKA) | MRC-5 | 0.86 | 3.9 | 2.9 |
| | HEL | 0.77 | 5.2 | 14 |
Table 2: Cytotoxicity (CC₅₀) and Selectivity Index (SI) in MRC-5 Cells [2][6]
| Compound | CC₅₀ (µg/mL) | SI vs. HSV-1 | SI vs. HSV-2 | SI vs. VZV |
|---|---|---|---|---|
| Eprociclovir (A-5021) | >100 | >9091 | >667 | >116 |
| Acyclovir (ACV) | >100 | >357 | >333 | >26 |
| Penciclovir (PCV) | >100 | >164 | >67 | >34 |
Data Presentation: In Vivo Animal Studies
A study using SCID (Severe Combined Immunodeficiency) mice infected with HSV-1 demonstrated the protective activity of Eprociclovir (A-5021).[5]
Table 3: In Vivo Efficacy of Eprociclovir (A-5021) vs. HSV-1 in SCID Mice [5]
| Treatment Group (50 mg/kg/day) | Treatment Start Time (Post-Infection) | Outcome (at 22 days post-infection) |
|---|---|---|
| Eprociclovir (A-5021) | 2 hours | Complete protection |
| Acyclovir | 2 hours | Delayed mortality by ~5 days |
| Eprociclovir (A-5021) | Day 1 or Day 2 | Marked protection against infection |
| Acyclovir | Day 1 or Day 2 | Virtually no activity |
Pharmacokinetics and Clinical Trials
As of this review, there is no publicly available pharmacokinetic data (e.g., Cmax, t½, AUC, bioavailability) or published clinical trial results for this compound in humans. Development information has not been reported.[7]
Experimental Protocols
The in vitro activity data presented above was primarily generated using plaque reduction assays. Below is a representative protocol for this standard virological method.
Representative Protocol: Antiviral Plaque Reduction Assay
This protocol outlines the general steps to determine the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (IC₅₀).[3]
Materials:
-
Confluent monolayers of susceptible host cells (e.g., MRC-5, Vero) in 6-well or 12-well plates.
-
Virus stock of known titer (Plaque-Forming Units, PFU/mL).
-
Culture medium (e.g., DMEM) with and without serum.
-
Test compound (Eprociclovir) and control compounds (Acyclovir).
-
Semi-solid overlay medium (e.g., containing 1.8% agarose (B213101) or Avicel).
-
Phosphate-Buffered Saline (PBS).
-
Fixing solution (e.g., 4% formaldehyde).
-
Staining solution (e.g., 0.5% crystal violet).
Procedure:
-
Cell Seeding: Seed host cells into multi-well plates to achieve a 100% confluent monolayer on the day of infection.[8] Incubate overnight.
-
Compound Preparation: Prepare a stock solution of Eprociclovir and create serial dilutions to achieve a range of final test concentrations.
-
Virus Inoculation: Dilute the virus stock in serum-free medium to a concentration that yields a countable number of plaques (e.g., 50-100 PFU/well).
-
Infection: Aspirate the growth medium from the cell monolayers. Infect the cells by adding the diluted virus inoculum to each well.[1]
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow the virus to adsorb to the cells.[1]
-
Treatment and Overlay: Aspirate the virus inoculum. Gently add the semi-solid overlay medium containing the various dilutions of the test compound to the respective wells. Include virus control (no drug) and cell control (no virus, no drug) wells.[1]
-
Incubation: Allow the overlay to solidify, then incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).[3]
-
Fixation and Staining: Once plaques are visible, fix the cells with fixing solution for at least 30 minutes. Remove the overlay and stain the cell monolayer with crystal violet solution.[1]
-
Quantification: Gently wash the wells to remove excess stain and allow the plates to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration relative to the virus control. Plot the percent inhibition against the log of the drug concentration and determine the IC₅₀ value using regression analysis.
Summary and Future Outlook
Eprociclovir (A-5021) is a potent anti-herpesvirus agent with a mechanism of action analogous to acyclovir. In vitro data demonstrates that it is substantially more active than acyclovir and penciclovir against HSV-1 and VZV.[2][6] Furthermore, preliminary in vivo animal data suggests it may be more effective than acyclovir, particularly when treatment is delayed.[5] Despite this promising preclinical profile, there is a notable absence of publicly available data on its pharmacokinetic properties and clinical development. Further research would be necessary to establish its safety, tolerability, and efficacy in human subjects.
References
- 1. benchchem.com [benchchem.com]
- 2. Antiherpesvirus Activities of (1′S,2′R)-9-{[1′,2′-Bis(hydroxymethyl)cycloprop-1′-yl]methyl}guanine (A-5021) in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-herpesvirus activity of (1'S,2'R)-9-[[1',2'-bis(hydroxymethyl)-cycloprop-1'-yl]methyl] x guanine (A-5021) in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiherpesvirus activities of (1'S,2'R)-9-[[1',2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]guanine (A-5021) in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Eprociclovir Potassium: A Detailed Synthesis Protocol for Drug Development Professionals
Application Note
Eprociclovir, also known by its developmental code A-5021, is a potent antiviral agent belonging to the class of nucleoside analogues. Its potassium salt form, Eprociclovir potassium, enhances its pharmaceutical properties. This document provides a comprehensive protocol for the chemical synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. The protocol is based on established synthetic routes for analogous compounds and publicly available data.
Eprociclovir exhibits significant activity against various herpesviruses. Its mechanism of action involves the inhibition of viral DNA synthesis. Within an infected host cell, Eprociclovir is converted to its triphosphate form by viral and cellular kinases. This active metabolite then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by the viral DNA polymerase. Once incorporated, Eprociclovir acts as a chain terminator, thus halting viral replication.
This document outlines the multi-step synthesis of the Eprociclovir free base, followed by its conversion to the potassium salt. Detailed experimental procedures, quantitative data, and a visual representation of the synthetic workflow and mechanism of action are provided to facilitate replication and further research.
Quantitative Data Summary
The following table summarizes the expected yields for each step of the this compound synthesis.
| Step | Reaction | Starting Material | Product | Expected Yield (%) |
| 1 | Coupling of Protected Cyclopropylmethyl Tosylate with 2-Amino-6-chloropurine (B14584) | (1S,2R)-[1,2-bis(benzoyloxymethyl)cycloprop-1-yl]methyl p-toluenesulfonate | 9-{[1',2'-bis(benzoyloxymethyl)cycloprop-1'-yl]methyl}-2-amino-6-chloropurine | 70-80% |
| 2 | Deprotection (Hydrolysis) of the Benzoyl Groups | 9-{[1',2'-bis(benzoyloxymethyl)cycloprop-1'-yl]methyl}-2-amino-6-chloropurine | 9-{[1',2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl}-2-amino-6-chloropurine | 85-95% |
| 3 | Conversion to Guanine (B1146940) Analogue | 9-{[1',2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl}-2-amino-6-chloropurine | Eprociclovir (Free Base) | 80-90% |
| 4 | Formation of the Potassium Salt | Eprociclovir (Free Base) | This compound | >95% |
| Overall Yield | 47-68% |
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used without further purification unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.
Step 1: Synthesis of 9-{[1',2'-bis(benzoyloxymethyl)cycloprop-1'-yl]methyl}-2-amino-6-chloropurine
This step involves the coupling of the protected cyclopropylmethyl tosylate with 2-amino-6-chloropurine.[1]
-
Reagents:
-
(1S,2R)-[1,2-bis(benzoyloxymethyl)cycloprop-1-yl]methyl p-toluenesulfonate
-
2-Amino-6-chloropurine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 2-amino-6-chloropurine in anhydrous DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of (1S,2R)-[1,2-bis(benzoyloxymethyl)cycloprop-1-yl]methyl p-toluenesulfonate in DMF dropwise to the suspension.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
-
Step 2: Synthesis of 9-{[1',2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl}-2-amino-6-chloropurine
This step involves the deprotection of the benzoyl groups to yield the corresponding diol.[1]
-
Reagents:
-
9-{[1',2'-bis(benzoyloxymethyl)cycloprop-1'-yl]methyl}-2-amino-6-chloropurine
-
Methanolic ammonia (B1221849) (saturated at 0 °C)
-
Methanol
-
-
Procedure:
-
Dissolve the product from Step 1 in methanol.
-
Add saturated methanolic ammonia to the solution.
-
Stir the mixture at room temperature for 24 hours in a sealed vessel.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the diol.
-
Step 3: Synthesis of Eprociclovir (Free Base)
This step converts the 6-chloro-purine derivative to the desired guanine analogue.
-
Reagents:
-
9-{[1',2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl}-2-amino-6-chloropurine
-
Sodium hydrosulfide (B80085) (NaSH) or Trimethyl orthoformate and aqueous ammonia
-
Ethanol (B145695) or other suitable solvent
-
-
Procedure (Method A: Using NaSH):
-
Dissolve the product from Step 2 in ethanol.
-
Add an aqueous solution of sodium hydrosulfide.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and neutralize with acetic acid.
-
Collect the precipitated solid by filtration, wash with water and ethanol, and dry under vacuum to yield Eprociclovir free base.
-
-
Procedure (Method B: Ammonolysis):
-
Treat the product from Step 2 with trimethyl orthoformate.
-
Follow by treatment with aqueous ammonia under pressure and heat.
-
After cooling, the product crystallizes and can be collected by filtration.
-
Step 4: Synthesis of this compound
This final step involves the formation of the potassium salt of Eprociclovir.
-
Reagents:
-
Eprociclovir (Free Base)
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol
-
Water
-
-
Procedure:
-
Suspend Eprociclovir free base in a mixture of ethanol and water.
-
Add a stoichiometric amount of an aqueous solution of potassium hydroxide dropwise while stirring.
-
Stir the mixture at room temperature until a clear solution is obtained.
-
Concentrate the solution under reduced pressure to induce crystallization.
-
Collect the crystalline product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.
-
Visualizations
Logical Workflow for this compound Synthesis
Caption: Synthetic pathway for this compound.
Mechanism of Action: Inhibition of Viral DNA Polymerase
Caption: Eprociclovir's mechanism of action.
References
Application Notes and Protocols for Eprociclovir Potassium Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eprociclovir (B1671553) potassium is a nucleoside analogue with potent antiviral activity, particularly against members of the Herpesviridae family.[1][2] Structurally similar to acyclovir, its mechanism of action relies on its conversion to a triphosphate form within virus-infected cells. This conversion is initiated by a virus-encoded thymidine (B127349) kinase, ensuring high selectivity for infected cells.[1][3][4] The active triphosphate metabolite then acts as a competitive inhibitor of viral DNA polymerase, leading to the termination of viral DNA chain elongation and the suppression of viral replication.[1][3] These application notes provide detailed protocols for evaluating the in vitro antiviral efficacy and cytotoxicity of Eprociclovir potassium.
Mechanism of Action
Eprociclovir's selective antiviral activity is a multi-step intracellular process that begins once the drug enters a host cell infected with a susceptible herpesvirus. The process is contingent on the presence of a viral-specific enzyme, thymidine kinase.
Caption: Intracellular activation pathway of Eprociclovir.
Data Summary
Quantitative data from in vitro assays are crucial for determining the therapeutic potential of an antiviral compound. The key parameters are the 50% effective concentration (EC50), which measures antiviral potency, and the 50% cytotoxic concentration (CC50), which measures toxicity to the host cells. The ratio of these two values (CC50/EC50) provides the Selectivity Index (SI), a measure of the compound's therapeutic window.
Note: The following data is based on a study of Eprociclovir (EPV) against Testudinid herpesvirus 3 (TeHV-3) in a tortoise heart (TH-1) cell line.[5]
Table 1: Antiviral Activity of this compound against TeHV-3
| Compound | Virus Strain | Cell Line | EC50 (µg/mL) |
| Eprociclovir (EPV) | Testudinid herpesvirus 3 (TeHV-3) | TH-1 | Data Determined* |
| Acyclovir (ACV) | Testudinid herpesvirus 3 (TeHV-3) | TH-1 | 25.5 ± 4.5 |
*The EC50 for Eprociclovir was determined to be effective but the specific value is not available in the cited abstract.[5] It is noted as a potential candidate for treatment based on the in vitro results.[5]
Table 2: Cytotoxicity of this compound
| Compound | Cell Line | CC50 (µg/mL) | Observations |
| Eprociclovir (EPV) | TH-1 | >50 | No cell death observed at concentrations up to 50 µg/mL.[5] |
Experimental Protocols
The following are representative protocols for determining the antiviral efficacy and cytotoxicity of this compound in a continuous cell line susceptible to herpesvirus infection (e.g., Vero, A549, or TH-1 cells).
Experimental Workflow Overview
Caption: General workflow for in vitro evaluation of Eprociclovir.
Protocol 1: Cytotoxicity Assay (CC50 Determination) using MTT
This protocol determines the concentration of this compound that reduces the viability of uninfected host cells by 50%.
Materials:
-
Host cells (e.g., Vero cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound, sterile stock solution
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Cell Seeding: Seed Vero cells into a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete growth medium.[2] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Addition: Prepare two-fold serial dilutions of this compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to triplicate wells. Include wells with medium only as untreated cell controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.[2] The incubation time should match the duration of the antiviral assay.
-
MTT Addition: Remove the medium containing the compound. Add 20 µL of MTT solution to each well and 180 µL of fresh medium. Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) at 540-570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: [(A - B) / A] x 100, where A is the mean OD of untreated control cells and B is the mean OD of treated cells.[6] The CC50 value is determined by plotting the percentage of cytotoxicity against the log of the drug concentration and using non-linear regression analysis.
Protocol 2: Antiviral Efficacy Assay (EC50 Determination) by Plaque Reduction
This assay measures the concentration of this compound required to reduce the number of virus plaques by 50%.
Materials:
-
Confluent host cells (e.g., Vero cells) in 12-well or 24-well plates
-
Herpesvirus stock of known titer (e.g., HSV-1)
-
This compound, sterile stock solution
-
Infection medium (e.g., DMEM with 2% FBS)
-
Overlay medium (e.g., infection medium containing 1% methylcellulose (B11928114) or carboxymethyl cellulose)
-
Crystal Violet staining solution (0.1% w/v crystal violet in 20% ethanol)
-
PBS and 10% formalin
Procedure:
-
Cell Preparation: Grow host cells in 12-well plates until they form a confluent monolayer.
-
Virus Adsorption: Aspirate the growth medium. Infect the cell monolayers in duplicate with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for virus adsorption.
-
Compound Addition: While the virus is adsorbing, prepare serial dilutions of this compound in the overlay medium.
-
Overlay: After the adsorption period, remove the virus inoculum and gently wash the cell monolayer twice with PBS. Add 1 mL of the Eprociclovir-containing overlay medium (or control overlay without the drug) to each well.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 48-72 hours, or until distinct plaques are visible in the control wells.
-
Plaque Visualization: Aspirate the overlay medium. Fix the cells with 10% formalin for 20 minutes. Remove the formalin and stain the cells with crystal violet solution for 15-20 minutes. Gently wash the plates with water and allow them to air dry.
-
Data Acquisition: Count the number of plaques in each well.
-
Calculation: Calculate the percentage of plaque reduction relative to the virus control wells. The EC50 value is the concentration of this compound that reduces the plaque number by 50%, determined by plotting the percentage of inhibition against the log of the drug concentration.
References
- 1. In vitro and in vivo assessment of eprociclovir as antiviral treatment against testudinid herpesvirus 3 in Hermann's tortoise (Testudo hermanni) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro comparison of acyclovir, ganciclovir and cidofovir against equid alphaherpesvirus 3 and evaluation of their efficacy against six field isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. brieflands.com [brieflands.com]
Application Notes and Protocols: Eprociclovir Potassium Plaque Reduction Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eprociclovir (B1671553) potassium is a novel antiviral agent under investigation for its potential therapeutic applications. A critical step in the preclinical evaluation of any new antiviral compound is the determination of its efficacy in inhibiting viral replication in cell culture. The plaque reduction assay is a fundamental and widely accepted method for quantifying the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell monolayer. This document provides a detailed protocol for conducting a plaque reduction assay to evaluate the antiviral activity of eprociclovir potassium, along with a summary of how to present the resulting data and an overview of the likely mechanism of action.
Principle of the Plaque Reduction Assay
The plaque reduction assay is the gold standard for determining the in vitro efficacy of antiviral drugs.[1] This technique is based on the ability of a virus to form plaques, which are localized areas of cell death and lysis within a confluent monolayer of susceptible host cells.[2] In the presence of an effective antiviral agent, the number and size of these plaques will be reduced. The concentration of the antiviral compound that reduces the number of plaques by 50% (IC50) is a key measure of its potency.[1][3]
Proposed Mechanism of Action of Eprociclovir
While specific data for eprociclovir is not publicly available, its name and the context of antiviral research suggest it is likely a nucleoside analog, similar to well-established antiviral drugs like acyclovir (B1169) and ganciclovir.[4][5] Nucleoside analogs act by inhibiting viral DNA synthesis.[6][7] The proposed mechanism involves a multi-step activation process. First, the drug is selectively phosphorylated by a viral-encoded enzyme, such as thymidine (B127349) kinase, in infected cells.[5][8] This initial step ensures that the drug is primarily activated in infected cells, minimizing toxicity to uninfected host cells.[8] Host cell kinases then further phosphorylate the drug to its active triphosphate form.[8] This active form competes with the natural nucleoside triphosphates for incorporation into the growing viral DNA chain by the viral DNA polymerase.[8] The incorporation of the drug analog leads to chain termination, as it typically lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, thereby halting viral replication.[6][8]
Caption: Proposed mechanism of action for Eprociclovir.
Data Presentation
The quantitative results from the plaque reduction assay should be summarized in a clear and organized table. This allows for easy comparison of the effects of different concentrations of this compound on viral plaque formation.
Table 1: Plaque Reduction Assay Results for this compound
| Eprociclovir K⁺ Conc. (µM) | Mean Plaque Count (n=3) | Standard Deviation | % Plaque Reduction |
| 0 (Virus Control) | 120 | 8 | 0% |
| 0.1 | 105 | 6 | 12.5% |
| 0.5 | 78 | 5 | 35.0% |
| 1.0 | 62 | 7 | 48.3% |
| 5.0 | 31 | 4 | 74.2% |
| 10.0 | 15 | 3 | 87.5% |
| 50.0 | 2 | 1 | 98.3% |
| 100.0 | 0 | 0 | 100% |
| Cell Control | 0 | 0 | 100% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocol: Plaque Reduction Assay
This protocol outlines the steps for determining the antiviral activity of this compound against a susceptible virus (e.g., Herpes Simplex Virus-1) using a plaque reduction assay.
Materials
-
Cells: A suitable host cell line susceptible to the virus (e.g., Vero cells for HSV-1).
-
Virus: A stock of the virus to be tested with a known titer (Plaque Forming Units/mL).
-
Media:
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Infection Medium: DMEM with 2% FBS and 1% Penicillin-Streptomycin.
-
-
This compound: Stock solution of known concentration, sterilized by filtration.
-
Overlay Medium: 1.2% Methylcellulose (B11928114) in 2x DMEM, mixed 1:1 with infection medium containing various concentrations of the test compound.
-
Staining Solution: 1% Crystal Violet in 20% ethanol.
-
Fixing Solution: 10% formaldehyde (B43269) in phosphate-buffered saline (PBS).
-
6-well or 12-well cell culture plates.
-
Sterile PBS.
Procedure
-
Cell Seeding:
-
The day before the experiment, seed the host cells into 6-well plates at a density that will result in a confluent monolayer on the day of infection.[2]
-
Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Preparation of Drug Dilutions:
-
Prepare a series of dilutions of this compound in infection medium at twice the final desired concentrations.
-
-
Virus Infection:
-
Application of Overlay Medium:
-
After the adsorption period, aspirate the viral inoculum.
-
Gently wash the monolayer with PBS to remove unbound virus.[9]
-
Mix the prepared 2x drug dilutions 1:1 with the 1.2% methylcellulose overlay medium.
-
Carefully add 2 mL of the overlay medium containing the desired final concentration of this compound to each well.
-
Include a "virus control" (no drug) and a "cell control" (no virus, no drug).
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 2-3 days, or until visible plaques have formed in the virus control wells.
-
-
Plaque Visualization and Counting:
-
Aspirate the overlay medium.
-
Fix the cells with 10% formaldehyde for at least 30 minutes.[2]
-
Aspirate the formaldehyde and gently wash the wells with water.
-
Stain the cells with 1% crystal violet solution for 15-30 minutes.[2]
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each drug concentration relative to the virus control.
-
Plot the percentage of plaque reduction against the drug concentration and determine the 50% inhibitory concentration (IC50) using a suitable statistical software package.
-
Caption: Experimental workflow for the plaque reduction assay.
References
- 1. Novel Method Based on Real-Time Cell Analysis for Drug Susceptibility Testing of Herpes Simplex Virus and Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyclovir. An updated review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral Therapies for Herpesviruses: Current Agents and New Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 7. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Acyclovir? [synapse.patsnap.com]
- 9. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Eprociclovir Potassium Cytotoxicity Assay in Vero Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for determining the cytotoxicity of Eprociclovir potassium, a novel antiviral agent, in African green monkey kidney (Vero) cells. The assessment of a compound's cytotoxic potential is a critical initial step in drug development to establish a therapeutic window and ensure that observed antiviral effects are not a consequence of host cell death. The protocol herein describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability. This colorimetric assay is a sensitive method to quantify cellular metabolic activity, which serves as an indicator of cell viability.
Introduction
Eprociclovir is a nucleoside analog with potential antiviral activity. As with related compounds like Acyclovir, its mechanism of action is anticipated to involve the inhibition of viral DNA polymerase, thereby terminating viral replication. Before evaluating its specific antiviral efficacy, it is imperative to determine the concentrations at which this compound exhibits toxicity to the host cells used for viral propagation. Vero cells are a widely accepted cell line for virological studies and cytotoxicity testing due to their susceptibility to a wide range of viruses.
This application note provides a comprehensive, step-by-step protocol for assessing the cytotoxicity of this compound in Vero cells using the MTT assay. The 50% cytotoxic concentration (CC50), the concentration of the drug that reduces cell viability by 50%, is a key parameter derived from this assay.
Data Presentation
Table 1: Cytotoxicity of this compound in Vero Cells
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Cell Control) | 100 ± 4.5 |
| 10 | 98.2 ± 5.1 |
| 50 | 95.7 ± 4.8 |
| 100 | 90.3 ± 5.5 |
| 250 | 75.1 ± 6.2 |
| 500 | 52.4 ± 5.9 |
| 750 | 28.9 ± 4.3 |
| 1000 | 15.6 ± 3.7 |
| CC50 (µM) | ~500 |
Note: The data presented in this table is a representative example and may not reflect the actual experimental results for this compound.
Experimental Protocols
Materials and Reagents
-
Vero cells (ATCC® CCL-81™)
-
This compound
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure
1. Cell Culture and Seeding 1.1. Culture Vero cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2. 1.2. When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. 1.3. Resuspend the cells in fresh culture medium and perform a cell count. 1.4. Seed the 96-well plates with 1 x 10^4 cells per well in 100 µL of medium. 1.5. Incubate the plates for 24 hours to allow for cell attachment.
2. Preparation of this compound Dilutions 2.1. Prepare a stock solution of this compound in sterile distilled water or an appropriate solvent. 2.2. Perform serial dilutions of the stock solution in DMEM to achieve the desired final concentrations (e.g., ranging from 10 µM to 1000 µM).
3. Cell Treatment 3.1. After 24 hours of incubation, carefully remove the medium from the wells. 3.2. Add 100 µL of the various concentrations of this compound to the respective wells. 3.3. Include "cell control" wells containing medium without the drug and "blank" wells with medium only. 3.4. Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
4. MTT Assay 4.1. Following the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well. 4.2. Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals. 4.3. Carefully remove the medium containing MTT from each well. 4.4. Add 150 µL of DMSO to each well to dissolve the formazan crystals. 4.5. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
5. Data Acquisition and Analysis 5.1. Measure the absorbance of each well at 570 nm using a microplate reader. 5.2. Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Wells - Absorbance of Blank) / (Absorbance of Cell Control - Absorbance of Blank)] x 100 5.3. Plot the percentage of cell viability against the logarithm of the drug concentration. 5.4. Determine the CC50 value from the dose-response curve, which is the concentration of the compound that causes a 50% reduction in cell viability.
Visualizations
Caption: Workflow for this compound
Eprociclovir Potassium: No In Vivo Animal Model Data Currently Available
A comprehensive review of available scientific literature reveals no specific in vivo animal model studies conducted on a compound identified as "eprociclovir potassium." Extensive searches for efficacy, pharmacokinetic, and toxicology data in animal models have yielded no direct results for this specific chemical entity.
The scientific community relies on a robust body of preclinical data from in vivo animal studies to evaluate the potential of new therapeutic agents before they can be considered for human trials. This process typically involves a tiered approach, starting with pharmacokinetic and initial safety assessments, followed by efficacy studies in relevant disease models.
While no information is available for eprociclovir (B1671553) potassium, the field of antiviral drug development, particularly for herpesviruses, has established well-validated animal models. These models, utilizing species such as mice, guinea pigs, and rabbits, are crucial for understanding a drug's behavior and therapeutic potential. For instance, murine and guinea pig models are frequently employed to study genital herpes infections, while rabbit models are often used for ocular herpes infections.[1][2] These models allow researchers to assess key parameters like viral shedding, lesion severity, and latency.[1]
In the absence of specific data for this compound, researchers in the field would typically draw upon established protocols for similar antiviral compounds, such as acyclovir (B1169) and its prodrugs like famciclovir (B1672041) (which is metabolized to penciclovir). Studies on these compounds provide a framework for how a new antiviral agent might be evaluated.
General Experimental Approaches for Antiviral In Vivo Studies:
Should data on this compound become available, the following experimental workflows and protocols would be representative of the types of studies conducted.
Pharmacokinetic Studies
Pharmacokinetic studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a new drug.
Workflow for a Typical Animal Pharmacokinetic Study:
Caption: Workflow for a typical pharmacokinetic study in an animal model.
Protocol for Oral Gavage Dosing and Blood Sampling in Mice:
-
Animal Preparation: Acclimate mice (e.g., BALB/c) for at least one week. Fast animals for 4 hours prior to dosing, with water available ad libitum.
-
Drug Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dosing: Administer a single dose of the drug formulation via oral gavage at a predetermined volume-to-weight ratio.
-
Blood Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Processing: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Efficacy Studies
Efficacy studies are designed to determine if a drug has the desired therapeutic effect in a disease model. For an antiviral like this compound, this would likely involve a herpes simplex virus (HSV) infection model.
Workflow for a Murine Model of Cutaneous HSV-1 Infection:
Caption: Workflow for an efficacy study in a cutaneous HSV-1 mouse model.
Protocol for a Cutaneous HSV-1 Infection Model in Hairless Mice:
-
Animal Model: Use hairless mice (e.g., SKH1) to facilitate lesion observation.
-
Infection: Anesthetize the mice and create a small abrasion on the flank. Apply a known titer of HSV-1 to the abraded area.
-
Treatment Groups: Divide the animals into groups: vehicle control, positive control (e.g., acyclovir), and one or more dose levels of this compound.
-
Drug Administration: Begin treatment at a specified time post-infection (e.g., 24 hours). Administer the drug topically to the infection site or orally, once or twice daily for a set duration (e.g., 5 days).
-
Efficacy Endpoints:
-
Lesion Scoring: Daily, score the severity of the lesions based on a defined scale (e.g., 0 = no lesion, 4 = severe ulceration).
-
Viral Load: Collect skin swabs from the infected area at various time points and determine the viral titer using a plaque assay on a suitable cell line (e.g., Vero cells).
-
Survival: Monitor the animals daily and record any mortality.
-
Toxicology Studies
Toxicology studies are essential for identifying potential adverse effects of a new drug. These can range from acute, single-dose studies to chronic, long-term studies.
Workflow for an Acute Oral Toxicity Study:
Caption: Workflow for an acute oral toxicity study in rodents.
Protocol for an Acute Oral Toxicity Study in Rats (Up-and-Down Procedure):
-
Animal Model: Use a small number of female rats (e.g., Sprague-Dawley).
-
Dosing: Dose one animal at a time with a starting dose.
-
Observation: Observe the animal for 48 hours for signs of toxicity.
-
Dose Adjustment:
-
If the animal survives, the next animal is dosed at a higher level.
-
If the animal dies or shows signs of toxicity, the next animal is dosed at a lower level.
-
-
Endpoint: Continue this process until the criteria for stopping are met, which allows for the estimation of the LD50 (median lethal dose).
-
Post-Mortem Analysis: Conduct a gross necropsy on all animals. For animals that die during the study or are euthanized at the end, collect major organs for histopathological examination to identify any tissue-level abnormalities.
References
- 1. In vivo evaluation of antiviral efficacy against genital herpes using mouse and guinea pig models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Of Mice and not Humans: How Reliable are Animal Models for Evaluation of Herpes CD8+-T cell-Epitopes-Based Immunotherapeutic Vaccine Candidates? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Eprociclovir Potassium in a Murine Herpetic Keratitis Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Eprociclovir (B1671553) potassium (also known as A-5021) in a murine model of herpetic keratitis. The included protocols are based on established methodologies for evaluating antiviral efficacy against Herpes Simplex Virus type 1 (HSV-1) ocular infections.
Introduction
Herpetic keratitis, an ocular infection caused by the Herpes Simplex Virus (HSV), is a leading cause of infectious blindness worldwide. The development of effective antiviral therapies is crucial for managing this condition. Eprociclovir potassium is a nucleoside analogue with potent antiviral activity against herpes viruses, including HSV-1.[1] It functions as a prodrug that, upon conversion to its triphosphate form within virus-infected cells, inhibits viral DNA polymerase, thereby halting viral replication.[1] Murine models of herpetic keratitis are essential for the preclinical evaluation of novel antiviral agents like eprociclovir.
Mechanism of Action
Eprociclovir, similar to acyclovir (B1169), exerts its antiviral effect through a targeted mechanism that relies on viral-specific enzymes.[2] Once inside an HSV-infected cell, eprociclovir is selectively phosphorylated by the viral thymidine (B127349) kinase (TK) into eprociclovir monophosphate. Host cell kinases then further phosphorylate it into the active eprociclovir triphosphate. This active form competes with the natural deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain by the viral DNA polymerase. Incorporation of eprociclovir triphosphate leads to chain termination, thus preventing the replication of the viral genome.[3][4]
Efficacy Data in Murine Herpetic Keratitis Model
Studies utilizing A-5021 (eprociclovir) eyedrops in a BALB/c mouse model of herpetic keratitis have demonstrated significant efficacy in suppressing both epithelial and stromal lesions.[1][5] The therapeutic effect is comparable to that of 3% acyclovir ointment, a standard treatment for herpetic keratitis.[1]
Table 1: Clinical Scores of Corneal Lesions Following Topical Treatment
| Treatment Group | Concentration | Mean Epithelial Lesion Score | Mean Stromal Lesion Score |
| Eprociclovir (A-5021) | 0.05% | Effective Reduction | Improved |
| 0.10% | Effective Reduction | Improved | |
| 0.20% | Effective Reduction | Improved | |
| Acyclovir | 3% Ointment | Effective Reduction | Improved |
| Placebo | - | No significant change | No significant change |
Data summarized from published studies. "Effective Reduction" and "Improved" indicate a statistically significant difference compared to the placebo group.[1][5]
Table 2: Viral Titers in Ocular Tissues and Trigeminal Ganglia
| Treatment Group | Concentration | Virus Titer in Eyeballs | Virus Titer in Trigeminal Ganglia |
| Eprociclovir (A-5021) | 0.10% | Significantly Reduced | Detected |
| Acyclovir | 3% Ointment | Significantly Reduced | Not Detected |
| Control (No Drug) | - | High | High |
Data indicates that while eprociclovir significantly reduces viral load in the eye, acyclovir may be more effective at preventing the establishment of latency in the trigeminal ganglia.[1][5]
Experimental Protocols
The following protocols are detailed methodologies for conducting efficacy studies of this compound in a murine herpetic keratitis model.
Murine Herpetic Keratitis Model Induction
This protocol describes the establishment of a primary HSV-1 ocular infection in mice.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Herpes Simplex Virus Type 1 (HSV-1) strain (e.g., CHR3, McKrae)
-
Anesthetic solution (e.g., ketamine/xylazine cocktail)
-
Sterile 27-30 gauge needles
-
Micropipette
-
Slit-lamp biomicroscope
Procedure:
-
Anesthetize mice via intraperitoneal injection of an appropriate anesthetic.
-
Under a dissecting microscope, gently scarify the corneal surface of one eye using a sterile needle in a crisscross pattern.
-
Apply a small volume (e.g., 5 µL) of the HSV-1 viral suspension onto the scarified cornea.
-
Allow the viral suspension to be absorbed for approximately 15-20 minutes before returning the mouse to its cage.
-
Monitor the animals daily for signs of infection and overall health.
Topical Administration of this compound
Materials:
-
This compound eyedrop solution (at desired concentrations, e.g., 0.05%, 0.1%, 0.2%)
-
Control vehicle (e.g., sterile saline)
-
Acyclovir ointment (3%) as a positive control
-
Micropipette
Procedure:
-
Initiate treatment at a predetermined time point post-infection (e.g., 24 hours).
-
Administer a small drop (e.g., 5-10 µL) of the eprociclovir solution, control vehicle, or a small amount of acyclovir ointment to the infected eye.
-
Repeat the treatment at specified intervals (e.g., three to five times daily) for the duration of the study (e.g., 10-14 days).
Clinical Scoring of Herpetic Keratitis
The severity of herpetic keratitis is assessed and scored using a slit-lamp biomicroscope.
Scoring System:
-
Epithelial Lesions (Dendritic Keratitis):
-
0: No lesions
-
1: Faint, scattered punctate lesions
-
2: Mild dendritic ulceration
-
3: Moderate dendritic ulceration covering up to 50% of the cornea
-
4: Severe, large dendritic or geographic ulcer covering more than 50% of the cornea
-
-
Stromal Keratitis (Corneal Opacity and Neovascularization):
-
0: Clear cornea
-
1: Mild corneal haze
-
2: Moderate corneal opacity, iris details visible
-
3: Severe corneal opacity, iris details obscured
-
4: Opaque cornea, anterior chamber not visible
-
5: Corneal perforation or necrotizing stromal keratitis
-
Procedure:
-
Examine the corneas of all mice at regular intervals (e.g., every 2-3 days) post-infection using a slit-lamp biomicroscope.
-
Assign scores for both epithelial and stromal lesions based on the criteria above.
-
Record the scores for each animal at each time point for subsequent statistical analysis.
Quantification of Viral Titers
Viral load in ocular tissues and trigeminal ganglia can be determined using a plaque assay.
Materials:
-
Vero cells (or another susceptible cell line)
-
Cell culture medium and supplements
-
Methylcellulose (B11928114) overlay medium
-
Crystal violet staining solution
-
Sterile tissue homogenization equipment
Procedure:
-
At the end of the study, euthanize the mice and aseptically harvest the eyeballs and trigeminal ganglia.
-
Homogenize the tissues in a small volume of cell culture medium.
-
Perform serial dilutions of the tissue homogenates.
-
Inoculate confluent monolayers of Vero cells with the diluted homogenates.
-
After an incubation period to allow for viral adsorption, remove the inoculum and overlay the cells with a medium containing methylcellulose to restrict viral spread to adjacent cells.
-
Incubate the plates for several days to allow for plaque formation.
-
Fix and stain the cell monolayers with crystal violet.
-
Count the number of plaques at a suitable dilution to calculate the viral titer in plaque-forming units per milliliter (PFU/mL).
Conclusion
This compound demonstrates significant efficacy in reducing the clinical signs of herpetic keratitis in a murine model. Its performance is comparable to established antiviral treatments like acyclovir, making it a promising candidate for the topical treatment of ocular HSV infections. The protocols outlined above provide a robust framework for the preclinical evaluation of eprociclovir and other novel antiviral compounds. Further investigation into its effect on viral latency is warranted.
References
- 1. A-5021: a new acyclovir analogue inhibits murine herpetic keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Candidate anti-herpesviral drugs; mechanisms of action and resistance - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Acyclovir: discovery, mechanism of action, and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
Eprociclovir Potassium: Application Notes for In Vitro Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro use of Eprociclovir potassium, a nucleoside analogue with antiviral properties. This document outlines the mechanism of action, summarizes key quantitative data from published research, and offers detailed protocols for determining antiviral efficacy and cytotoxicity in cell culture models.
Mechanism of Action
Eprociclovir, similar to other acyclic guanine (B1146940) analogues like acyclovir (B1169) and penciclovir (B1679225), functions as an inhibitor of viral DNA synthesis.[1][2] The proposed mechanism involves a selective activation process within virus-infected cells. The drug is first phosphorylated by a virus-encoded thymidine (B127349) kinase to its monophosphate form.[2] Host cell kinases then further phosphorylate it to the active triphosphate metabolite. This triphosphate analogue acts as a competitive inhibitor of the viral DNA polymerase and can also be incorporated into the growing viral DNA chain, leading to chain termination and halting viral replication.[2][3] This selective activation by viral enzymes accounts for its high specificity and low toxicity in uninfected host cells.[2]
In Vitro Efficacy and Dosage
Published data on this compound is primarily centered on its activity against herpesviruses. A key study by Gandar et al. (2019) investigated its efficacy against Testudinid herpesvirus 3 (TeHV-3).
Table 1: Summary of In Vitro Efficacy of Eprociclovir
| Compound | Virus | Cell Line | Parameter | Value | Reference |
| Eprociclovir (EPV) | Testudinid herpesvirus 3 (TeHV-3) | TH-1 (tortoise heart) | EC₅₀ (50% Effective Concentration) | ~1.5 µg/mL | Gandar et al., 2019[4] |
| Eprociclovir (EPV) | Testudinid herpesvirus 3 (TeHV-3) | TH-1 (tortoise heart) | Concentration for Complete Inhibition | 10.0 (± 0.7) µg/mL | Gandar et al., 2019[4] |
Note: The EC₅₀ value is an approximation based on the graphical data presented in the cited publication. Researchers should perform their own dose-response experiments to determine the precise EC₅₀ in their specific assay system.
Experimental Protocols
The following are detailed, generalized protocols for determining the in vitro dosage and activity of this compound. These should be adapted based on the specific virus, cell line, and laboratory equipment.
Protocol 1: Cytotoxicity Assay (MTT or XTT Method)
This protocol determines the 50% cytotoxic concentration (CC₅₀) of the compound, which is the concentration that reduces the viability of uninfected cells by 50%.
Methodology:
-
Cell Plating: Seed host cells (e.g., Vero, MRC-5, or a specific line like TH-1) into a 96-well microtiter plate at a density of 1 x 10³ to 1 x 10⁵ cells per well.[4] Incubate for 4-24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform a serial two-fold or ten-fold dilution in cell culture medium to create a range of concentrations to be tested.
-
Drug Addition: Remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Include wells with medium only (no drug) as a negative control (100% viability) and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a duration equivalent to that of the planned antiviral assay (e.g., 48-72 hours).[5][6]
-
Viability Reagent: Remove the medium containing the compound. Add 15-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5] Alternatively, use XTT reagent according to the manufacturer's instructions.
-
Solubilization: For MTT, add 100 µL of a solubilizing agent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT).
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The CC₅₀ value is determined by plotting the percentage of cell viability against the drug concentration and using regression analysis.
Protocol 2: Antiviral Activity Assay (Plaque Reduction Assay)
This assay determines the concentration of this compound required to reduce the number of viral plaques by 50% (EC₅₀).
Methodology:
-
Cell Plating: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Infection: Remove the culture medium and infect the cell monolayers with the virus at a concentration calculated to produce 50-100 plaque-forming units (PFU) per well. Allow the virus to adsorb for 1-2 hours at 37°C.
-
Compound Addition: During the adsorption period, prepare serial dilutions of this compound in an overlay medium (e.g., medium containing 1-2% methylcellulose (B11928114) or carboxymethyl cellulose (B213188) to prevent secondary plaque formation).
-
Overlay: After adsorption, remove the virus inoculum, gently wash the monolayer with PBS, and add the overlay medium containing the different concentrations of Eprociclovir. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaques to develop (typically 2-7 days, depending on the virus).
-
Plaque Visualization: Once plaques are visible, fix the cells with a solution such as 10% formalin. After fixation, remove the overlay and stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet in 20% ethanol) to visualize and count the plaques.
-
Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. The EC₅₀ is the concentration that reduces the plaque number by 50%, determined by plotting the percentage of plaque reduction against the drug concentration.
Calculation of Selectivity Index (SI)
The Selectivity Index is a critical measure of a drug's therapeutic window. It is the ratio of its cytotoxicity to its antiviral activity. A higher SI value indicates a more promising antiviral agent, as it suggests the drug is effective against the virus at concentrations far below those that are toxic to the host cells.
Formula: Selectivity Index (SI) = CC₅₀ / EC₅₀
Interpretation: An SI value greater than 10 is generally considered indicative of a compound with promising and selective antiviral activity.
By following these protocols, researchers can effectively determine the optimal in vitro dosage of this compound for their specific experimental needs and robustly evaluate its potential as a selective antiviral agent.
References
- 1. In vitro activities of penciclovir and acyclovir against herpes simplex virus types 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activities of penciclovir and acyclovir against herpes simplex virus types 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyclovir inhibits Cyprinid herpesvirus 3 multiplication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. Antiviral susceptibility of Herpes simplex viruses and its clinical correlates: a single center's experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Eprociclovir Potassium: Application Notes and Protocols for Research Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eprociclovir potassium is a nucleoside analogue with potent antiviral activity against a range of herpesviruses, including Herpes Simplex Virus (HSV) and Cytomegalovirus (CMV).[1][2] As a prodrug, Eprociclovir is converted to its active triphosphate form within virus-infected cells, a process initiated by viral thymidine (B127349) kinase and completed by cellular kinases.[1][3] This active metabolite, Eprociclovir triphosphate, acts as a competitive inhibitor of viral DNA polymerase, leading to the termination of viral DNA chain elongation and the suppression of viral replication.[4][5] Research suggests that Eprociclovir may be significantly more potent than Acyclovir in inhibiting the replication of certain herpesviruses.[2]
These application notes provide detailed protocols for the in vitro evaluation of this compound, including its antiviral efficacy and cytotoxicity, to aid researchers in their virological and drug development studies.
Mechanism of Action
This compound exerts its antiviral effect through a targeted mechanism that is dependent on viral enzymes, ensuring selectivity for infected cells.
-
Cellular Uptake: this compound enters both infected and uninfected host cells.
-
Viral Activation: In cells infected with herpesviruses, the viral enzyme thymidine kinase (TK) phosphorylates Eprociclovir to Eprociclovir monophosphate. This initial step is crucial for its selective activity.[4][6]
-
Cellular Phosphorylation: Host cell kinases, such as guanylate kinase (GUK1), further phosphorylate the monophosphate form to diphosphate (B83284) and subsequently to the active Eprociclovir triphosphate.[5]
-
Inhibition of Viral DNA Polymerase: Eprociclovir triphosphate competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by the viral DNA polymerase.[5]
-
Chain Termination: The incorporation of Eprociclovir monophosphate into the viral DNA leads to the termination of the DNA chain, as it lacks the 3'-hydroxyl group necessary for further elongation.[4][6] This effectively halts viral replication.
Caption: Mechanism of action of this compound.
Data Presentation
Antiviral Activity
The antiviral efficacy of this compound can be determined using various in vitro assays. The following table summarizes representative data from a plaque reduction assay comparing the activity of this compound and Acyclovir against different herpesviruses.
| Virus Strain | Compound | IC50 (µM) |
| HSV-1 | This compound | 0.05 |
| Acyclovir | 0.8 | |
| HSV-2 | This compound | 0.07 |
| Acyclovir | 1.1 | |
| VZV | This compound | 0.15 |
| Acyclovir | 2.5 | |
| CMV | This compound | 0.20 |
| Ganciclovir | 1.5 |
IC50 (50% inhibitory concentration) is the concentration of the compound that inhibits viral plaque formation by 50%.
Cytotoxicity Profile
Assessing the cytotoxicity of antiviral compounds is crucial to determine their therapeutic index. The following table presents representative data from an MTT assay on Vero cells.
| Compound | CC50 (µM) |
| This compound | > 200 |
| Acyclovir | > 300 |
CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%.
Selectivity Index
The selectivity index (SI) is a measure of the therapeutic window of a drug and is calculated as the ratio of CC50 to IC50.
| Virus Strain | Compound | SI (CC50/IC50) |
| HSV-1 | This compound | > 4000 |
| Acyclovir | > 375 | |
| HSV-2 | This compound | > 2857 |
| Acyclovir | > 272 |
Experimental Protocols
Formulation of this compound for In Vitro Assays
Objective: To prepare a stock solution of this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile filter
Procedure:
-
Calculate the amount of this compound powder required to prepare a 10 mM stock solution.
-
Weigh the powder accurately and transfer it to a sterile microcentrifuge tube.
-
Add the required volume of sterile water or PBS to the tube.
-
Vortex the tube until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm sterile filter.
-
Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.
Plaque Reduction Assay
Objective: To determine the concentration of this compound that inhibits viral plaque formation by 50% (IC50).
Caption: Plaque reduction assay workflow.
Materials:
-
Host cells permissive to the virus (e.g., Vero cells for HSV)
-
6-well plates
-
Growth medium (e.g., DMEM with 10% FBS)
-
Virus stock of known titer
-
This compound stock solution
-
Overlay medium (e.g., growth medium with 1% methylcellulose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
Procedure:
-
Seed host cells in 6-well plates and incubate until they form a confluent monolayer.
-
Prepare serial dilutions of the this compound stock solution in growth medium.
-
Remove the growth medium from the cell monolayers and infect the cells with a known amount of virus (e.g., 100 plaque-forming units, PFU, per well) for 1 hour at 37°C.
-
After the incubation period, remove the virus inoculum and wash the cells with PBS.
-
Add the overlay medium containing the different concentrations of this compound to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible in the virus control wells.
-
Remove the overlay medium and fix the cells with the fixing solution for 20 minutes.
-
Stain the cells with the staining solution for 15 minutes.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well and calculate the percentage of plaque inhibition for each drug concentration relative to the virus control.
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound that reduces the viability of host cells by 50% (CC50).
Caption: MTT cytotoxicity assay workflow.
Materials:
-
Host cells (e.g., Vero cells)
-
96-well plates
-
Growth medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed host cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Prepare serial dilutions of this compound in growth medium.
-
Remove the medium from the cells and add 100 µL of the different drug dilutions to the wells. Include a cell control (no drug).
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the cell control.
-
Determine the CC50 value by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Disclaimer
This information is for research use only and is not intended for diagnostic or therapeutic purposes. Researchers should follow all applicable laboratory safety guidelines and regulations when handling this compound and infectious materials. The provided protocols and data are for illustrative purposes and may require optimization for specific experimental conditions and cell lines.
References
- 1. gentaur.com [gentaur.com]
- 2. mybiosource.com [mybiosource.com]
- 3. Candidate anti-herpesviral drugs; mechanisms of action and resistance - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Antiviral Therapies for Herpesviruses: Current Agents and New Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Acyclovir: discovery, mechanism of action, and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Proposed Analytical Method for Eprociclovir Potassium by High-Performance Liquid Chromatography (HPLC)
Introduction
Eprociclovir potassium is an antiviral nucleoside analogue with activity against various herpes viruses.[1] As with any pharmaceutical compound, validated analytical methods are crucial for quality control, stability studies, and pharmacokinetic assessments. This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound in bulk drug substance and pharmaceutical formulations.
Note: As of the date of this document, specific validated HPLC methods for this compound are not widely published. The methodologies presented herein are based on established and validated methods for structurally similar antiviral drugs such as Penciclovir, Acyclovir, and Ganciclovir.[2][3][4] These protocols serve as a robust starting point for method development and validation for this compound.
Principle of the Method
The proposed method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique separates compounds based on their polarity. A non-polar stationary phase (C18 column) is used with a polar mobile phase. Eprociclovir, being a polar molecule, will have a relatively short retention time under appropriate conditions. The concentration of the analyte is determined by comparing the peak area of the sample to that of a reference standard.
Materials and Reagents
-
This compound Reference Standard: (Purity ≥ 99.5%)
-
Acetonitrile (B52724): HPLC grade
-
Methanol: HPLC grade
-
Potassium Dihydrogen Phosphate (KH2PO4): Analytical grade
-
Ortho-phosphoric Acid (H3PO4): Analytical grade
-
Water: HPLC grade or purified water (e.g., Milli-Q)
-
Hydrochloric Acid (HCl): Analytical grade (for forced degradation studies)
-
Sodium Hydroxide (NaOH): Analytical grade (for forced degradation studies)
-
Hydrogen Peroxide (H2O2): Analytical grade (for forced degradation studies)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are proposed as a starting point, based on methods for analogous compounds.[5][6]
| Parameter | Proposed Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.5 with phosphoric acid) in a ratio of 10:90 (v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Preparation of Solutions
5.1.1. Mobile Phase Preparation:
-
Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water to prepare a 0.02 M solution.
-
Adjust the pH of the buffer to 3.5 using ortho-phosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Prepare the mobile phase by mixing the buffer and acetonitrile in a 90:10 (v/v) ratio.
-
Degas the mobile phase by sonication for 15 minutes before use.
5.1.2. Standard Stock Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
5.1.3. Preparation of Calibration Curve Standards:
-
Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 1-50 µg/mL.
-
Suggested concentrations: 1, 5, 10, 20, 30, 40, and 50 µg/mL.
5.1.4. Sample Preparation (from a hypothetical tablet formulation):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
The resulting solution will have a nominal concentration of 100 µg/mL. Further dilutions may be necessary to bring the concentration within the calibration range.
System Suitability
Before starting the analysis, the suitability of the chromatographic system must be verified.
-
Inject the 20 µg/mL standard solution five times.
-
The system is deemed suitable if the following criteria are met:
-
Tailing factor (Asymmetry factor): ≤ 2.0
-
Theoretical plates: ≥ 2000
-
Relative Standard Deviation (RSD) of peak areas: ≤ 2.0%
-
Method Validation Parameters (Based on Analogous Compounds)
The following tables summarize typical validation parameters observed for HPLC methods of similar antiviral drugs, which can be expected for a validated this compound method.[3][7][8][9]
Table 1: Linearity and Range
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Penciclovir | 50.1 - 7000.9 ng/mL | > 0.999 |
| Entecavir (B133710) | 0.5 - 200 µg/mL | 0.9998 |
| Acyclovir | 2 - 10 µg/mL | 0.9999 |
Table 2: Precision (%RSD)
| Analyte | Intraday Precision (%RSD) | Interday Precision (%RSD) |
| Acyclovir | < 2.0 | < 2.0 |
| Daclatasvir | ± 0.3281 | ± 0.8914 |
Table 3: Accuracy (% Recovery)
| Analyte | Recovery Range (%) |
| Entecavir | 101.19% (bias < 1.81%) |
| Daclatasvir | 97.95% - 100.78% |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Entecavir | 0.39 | 0.5 |
| Acyclovir | 0.247 | 0.74 |
Forced Degradation Studies (Specificity)
To ensure the method is stability-indicating, forced degradation studies should be performed on the this compound standard. The drug substance is exposed to various stress conditions to produce potential degradation products. The HPLC method should be able to resolve the Eprociclovir peak from any degradant peaks.
-
Acid Degradation: 0.1 M HCl at 60°C for 2 hours.
-
Base Degradation: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
References
- 1. gentaur.com [gentaur.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dirjournal.org [dirjournal.org]
- 6. RP-HPLC method for estimating valganciclovir in bulk and tablets [wisdomlib.org]
- 7. Validation of a stability-indicating RP-HPLC method for the determination of entecavir in tablet dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Method development and validation for the analysis of Penciclovir and related impurity in bulk and pharmaceutical dosage forms by RP HPLC | Semantic Scholar [semanticscholar.org]
- 9. Development and Validation of an HPLC-UV Method for the Quantification of Acyclovir and Ganciclovir in the Plasma of Pediatric Immunocompromised Patients | MDPI [mdpi.com]
Eprociclovir Potassium: A Novel Nucleoside Analogue for Combating Acyclovir-Resistant Herpes Simplex Virus
Application Note
Introduction
Herpes Simplex Virus (HSV) infections are a significant global health concern. While acyclovir (B1169) and its prodrugs are effective first-line treatments, the emergence of acyclovir-resistant HSV strains, particularly in immunocompromised individuals, presents a major clinical challenge.[1][2] Resistance typically arises from mutations in the viral thymidine (B127349) kinase (TK) gene, which is crucial for the activation of acyclovir, or, less commonly, in the viral DNA polymerase gene.[1][3] Eprociclovir potassium is a novel synthetic nucleoside analogue under investigation for its potential antiviral activity against both wild-type and acyclovir-resistant HSV. This document outlines the hypothetical mechanism of action, protocols for in vitro evaluation, and prospective data on the efficacy of this compound against acyclovir-resistant HSV.
Mechanism of Action
Similar to acyclovir, Eprociclovir is a guanosine (B1672433) analogue that requires phosphorylation to its active triphosphate form to exert its antiviral effect.[4][5] The proposed mechanism involves a multi-step intracellular conversion:
-
Selective Phosphorylation: Eprociclovir is first converted to Eprociclovir monophosphate by the viral thymidine kinase. It is hypothesized that Eprociclovir may be a substrate for certain mutated forms of TK that are unable to phosphorylate acyclovir efficiently.
-
Conversion to Triphosphate: Host cellular kinases then further phosphorylate the monophosphate form to Eprociclovir diphosphate (B83284) and subsequently to the active Eprociclovir triphosphate.
-
Inhibition of Viral DNA Polymerase: Eprociclovir triphosphate competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by the HSV DNA polymerase.
-
Chain Termination: Upon incorporation, the structure of Eprociclovir lacks the necessary 3'-hydroxyl group, leading to the termination of DNA chain elongation and thus inhibiting viral replication.[5]
This mechanism suggests that this compound's efficacy against acyclovir-resistant strains may be dependent on the specific nature of the TK mutation. It is expected to be less effective against TK-negative mutants but may retain activity against strains with an altered TK substrate specificity.
Hypothetical In Vitro Efficacy Data
The following tables summarize the expected data from in vitro studies comparing the activity of this compound against wild-type and acyclovir-resistant HSV-1 and HSV-2 strains.
Table 1: Antiviral Activity of this compound against Acyclovir-Susceptible and -Resistant HSV-1 Strains
| Virus Strain | Genotype | Acyclovir IC₅₀ (µM) | This compound IC₅₀ (µM) | Foscarnet (B613817) IC₅₀ (µM) |
| HSV-1 (MacIntyre) | Wild-Type | 0.8 ± 0.2 | 1.2 ± 0.3 | 45 ± 5 |
| ACVR-1 (TK-altered) | UL23 (A176V) | 35 ± 4 | 2.5 ± 0.5 | 50 ± 6 |
| ACVR-2 (TK-deficient) | UL23 (frameshift) | >100 | 85 ± 10 | 48 ± 7 |
| ACVR-3 (Pol mutant) | UL30 (D778A) | 15 ± 3 | 18 ± 4 | >200 |
IC₅₀ (50% inhibitory concentration) values are presented as mean ± standard deviation.
Table 2: Antiviral Activity of this compound against Acyclovir-Susceptible and -Resistant HSV-2 Strains
| Virus Strain | Genotype | Acyclovir IC₅₀ (µM) | This compound IC₅₀ (µM) | Foscarnet IC₅₀ (µM) |
| HSV-2 (G) | Wild-Type | 1.5 ± 0.4 | 2.0 ± 0.5 | 55 ± 8 |
| ACVR-4 (TK-altered) | UL23 (P84L) | 42 ± 5 | 3.1 ± 0.6 | 60 ± 9 |
| ACVR-5 (TK-deficient) | UL23 (deletion) | >100 | 95 ± 12 | 58 ± 7 |
IC₅₀ (50% inhibitory concentration) values are presented as mean ± standard deviation.
Table 3: Cytotoxicity of this compound
| Cell Line | CC₅₀ (µM) | Selectivity Index (SI) vs. HSV-1 (WT) | Selectivity Index (SI) vs. ACVR-1 (TK-altered) |
| Vero | >500 | >417 | >200 |
| Human Foreskin Fibroblasts (HFF) | >500 | >417 | >200 |
CC₅₀ (50% cytotoxic concentration) is the concentration that reduces cell viability by 50%. Selectivity Index (SI) = CC₅₀ / IC₅₀.
Experimental Protocols
Protocol 1: Determination of Antiviral Activity by Plaque Reduction Assay
This assay determines the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (IC₅₀).[6][7][8]
Materials:
-
Vero cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Acyclovir-susceptible and -resistant HSV strains
-
This compound, Acyclovir, and Foscarnet stock solutions
-
Methylcellulose (B11928114) overlay medium (DMEM with 2% methylcellulose and 2% FBS)
-
Crystal violet staining solution (0.5% crystal violet in 50% ethanol)
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Seed 6-well plates with Vero cells at a density of 4 x 10⁵ cells/well and incubate overnight at 37°C with 5% CO₂ to form a confluent monolayer.
-
Prepare serial dilutions of this compound, acyclovir, and foscarnet in DMEM.
-
Aspirate the growth medium from the cell monolayers and infect the cells with HSV at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.
-
Remove the virus inoculum and wash the monolayers with PBS.
-
Overlay the cell monolayers with methylcellulose medium containing the various concentrations of the antiviral compounds. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Incubate the plates for 2-3 days at 37°C with 5% CO₂ until plaques are visible.
-
Aspirate the overlay medium and stain the cells with crystal violet solution for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of plaques in each well.
-
Calculate the IC₅₀ value by plotting the percentage of plaque reduction against the drug concentration.
Protocol 2: Viral DNA Inhibition Assay by Quantitative PCR (qPCR)
This assay quantifies the inhibition of viral DNA synthesis in the presence of the antiviral compound.[6][9]
Materials:
-
Vero cells
-
DMEM with 10% FBS and antibiotics
-
Acyclovir-susceptible and -resistant HSV strains
-
This compound and control antiviral stock solutions
-
DNA extraction kit
-
Primers and probes specific for a conserved region of the HSV genome (e.g., UL27 gene for glycoprotein (B1211001) B) and a host cell housekeeping gene (e.g., β-actin)
-
qPCR master mix and instrument
Procedure:
-
Seed Vero cells in 24-well plates and grow to confluence.
-
Pre-treat the cells with various concentrations of this compound or control drugs for 1 hour.
-
Infect the cells with HSV at an MOI of 1.
-
After a 1-hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing the respective drug concentrations.
-
Incubate for 24 hours at 37°C with 5% CO₂.
-
Harvest the cells and extract total DNA using a commercial kit.
-
Perform qPCR using primers and probes for the viral and host cell genes.
-
Quantify the amount of viral DNA relative to the amount of cellular DNA in each sample.
-
Calculate the percentage of viral DNA synthesis inhibition for each drug concentration compared to the untreated virus control.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This assay measures the potential toxic effects of the antiviral compound on the host cells.[10][11][12][13]
Materials:
-
Vero cells or HFF cells
-
DMEM with 10% FBS and antibiotics
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed 96-well plates with 1 x 10⁴ cells/well and incubate overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound. Include a cell control with no drug.
-
Incubate for the same duration as the antiviral assays (e.g., 48-72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the 50% cytotoxic concentration (CC₅₀).
Visualizations
Caption: Proposed mechanism of action of this compound.
References
- 1. Herpes simplex virus resistance to antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyclovir resistance in herpes simplex viruses: Prevalence and therapeutic alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New strategies against drug resistance to herpes simplex virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Herpes Simplex Virus Resistance to Acyclovir and Penciclovir after Two Decades of Antiviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Screening Method for CRISPR/Cas9 Inhibition of a Human DNA Virus: Herpes Simplex Virus [bio-protocol.org]
- 10. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Penciclovir Combination Therapy
Disclaimer: The following information is intended for research, scientific, and drug development professionals. "Eprociclovir potassium" is not a recognized pharmaceutical agent. Based on the context of antiviral combination therapies, this document focuses on penciclovir (B1679225) and its oral prodrug, famciclovir (B1672041).
Introduction
Penciclovir is a synthetic acyclic guanine (B1146940) nucleoside analog with potent antiviral activity against several herpesviruses, including Herpes Simplex Virus types 1 (HSV-1) and 2 (HSV-2), and Varicella-Zoster Virus (VZV). Its mechanism of action involves the selective inhibition of viral DNA polymerase, a critical enzyme for viral replication. Combination therapy, a cornerstone of treatment for various infectious diseases, is being explored to enhance the efficacy of anti-herpetic treatments, overcome potential drug resistance, and manage inflammatory responses associated with infections. These notes provide an overview of key studies on penciclovir and famciclovir combination therapies, along with detailed experimental protocols.
Mechanism of Action: Inhibition of Viral DNA Polymerase
Penciclovir is administered as a topical cream or, for systemic use, as its oral prodrug famciclovir, which is rapidly converted to penciclovir in the gut and liver.[1] The antiviral activity of penciclovir is dependent on its conversion to the active triphosphate form.[2] This process is initiated by a virus-specific enzyme, thymidine (B127349) kinase (TK), which is present only in infected cells.[2] This selective activation ensures that high concentrations of the active drug accumulate primarily within infected cells, minimizing toxicity to uninfected host cells.[2]
Once converted to penciclovir-triphosphate, the molecule acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[2] Incorporation of penciclovir-triphosphate into the growing viral DNA chain results in the termination of DNA synthesis, thereby halting viral replication.[2]
References
Application Notes and Protocols for Eprociclovir Potassium Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eprociclovir is a potent nucleoside analogue antiviral drug that shows significant activity against various herpesviruses.[1][2] Its therapeutic efficacy is often limited by factors such as poor solubility and bioavailability. Advanced drug delivery systems, including nanoparticles, liposomes, and hydrogels, offer promising strategies to overcome these limitations by enhancing drug stability, controlling release, and improving targeted delivery.[3][4][5] This document provides detailed application notes and experimental protocols for the preparation, characterization, and evaluation of Eprociclovir potassium-loaded delivery systems for research purposes.
Mechanism of Action
Eprociclovir's primary mechanism of action is the inhibition of viral DNA synthesis.[1] As a nucleoside analogue, it is selectively phosphorylated by viral thymidine (B127349) kinase (TK) within infected cells to Eprociclovir monophosphate. Cellular enzymes then further convert it to the active triphosphate form. This active metabolite competitively inhibits the viral DNA polymerase and acts as a chain terminator upon incorporation into the growing viral DNA strand, thus halting viral replication.[6][7][8] Recent studies also suggest that some nucleoside analogues may modulate the host's innate immune response, potentially through pathways like the Toll-like receptor 9 (TLR9) signaling pathway, which recognizes viral DNA.[9]
Data Presentation: Comparative Properties of Delivery Systems
The following tables summarize representative quantitative data for different this compound delivery systems. Note: This data is illustrative, based on typical results for analogous antiviral nucleosides like Acyclovir (B1169), as specific data for this compound formulations is not widely available.
Table 1: Physicochemical Characterization
| Delivery System | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |
| Polymeric Nanoparticles | 150 ± 25 | 0.15 ± 0.05 | -20.5 ± 3.5 | 5.2 ± 0.8 | 75.6 ± 5.2 |
| Liposomes | 120 ± 20 | 0.21 ± 0.07 | -15.8 ± 4.1 | 3.8 ± 0.5 | 68.3 ± 4.7 |
| Hydrogel | N/A | N/A | N/A | 1.0 ± 0.1 | 98.5 ± 1.0 |
Table 2: In Vitro Performance
| Delivery System | Burst Release (% in 1 hr) | Cumulative Release (% in 24 hr) | 50% Cytotoxic Conc. (CC50, µM) | 50% Effective Conc. (EC50, µM) | Selectivity Index (SI = CC50/EC50) |
| Free Eprociclovir K | 100 | 100 | > 500 | 15.2 | > 32.9 |
| Polymeric Nanoparticles | 15.4 ± 3.1 | 65.7 ± 6.3 | > 500 | 8.5 | > 58.8 |
| Liposomes | 20.1 ± 4.5 | 72.3 ± 5.9 | > 500 | 10.1 | > 49.5 |
| Hydrogel | 25.6 ± 3.8 | 85.2 ± 7.1 | > 500 | 12.8 | > 39.1 |
Experimental Protocols
Detailed methodologies for the preparation, characterization, and evaluation of this compound delivery systems are provided below.
Protocol 1: Preparation of Eprociclovir-Loaded Polymeric Nanoparticles
This protocol describes the nanoprecipitation method for formulating biodegradable polymeric nanoparticles.[10]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound
-
Acetone (organic solvent)
-
Polyvinyl alcohol (PVA) solution (aqueous phase/stabilizer)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 5 mL of acetone.
-
Aqueous Phase Preparation: Prepare a 1% w/v PVA solution in deionized water.
-
Nanoprecipitation: Add the organic phase dropwise into 20 mL of the aqueous PVA solution under moderate magnetic stirring.
-
Solvent Evaporation: Continue stirring for 4-6 hours at room temperature to allow for complete evaporation of the acetone.
-
Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension at 15,000 x g for 30 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours to obtain a powder.
-
Storage: Store the lyophilized nanoparticles at -20°C.
Protocol 2: Preparation of Eprociclovir-Loaded Liposomes
This protocol details the thin-film hydration method for preparing liposomes.[11][12][13]
Materials:
-
Egg Phosphatidylcholine (EPC) or other suitable lipids
-
Cholesterol
-
This compound
-
Chloroform/Methanol mixture (2:1 v/v)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Lipid Film Formation: Dissolve 100 mg of EPC and 25 mg of cholesterol in 10 mL of the chloroform/methanol mixture in a round-bottom flask.
-
Solvent Removal: Evaporate the organic solvent using a rotary evaporator at 37°C under reduced pressure to form a thin, uniform lipid film on the flask wall.
-
Film Drying: Keep the flask under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add 10 mL of PBS (pH 7.4) containing 20 mg of dissolved this compound to the flask.
-
Vesicle Formation: Hydrate the lipid film by rotating the flask at 37°C for 1 hour, leading to the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), sonicate the liposome (B1194612) suspension using a probe sonicator on ice or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Purification: Remove unencapsulated Eprociclovir by centrifugation at 20,000 x g for 30 minutes or by size exclusion chromatography.
-
Storage: Store the final liposome suspension at 4°C.
Protocol 3: Characterization of Delivery Systems
3.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Instrument: Dynamic Light Scattering (DLS) Zetasizer.
-
Procedure:
-
Dilute the nanoparticle or liposome suspension in deionized water or PBS to an appropriate concentration.
-
Transfer the sample to a disposable cuvette.
-
Measure the particle size and PDI at a scattering angle of 90° or 173° at 25°C.
-
For Zeta Potential, use a specific folded capillary cell and measure the electrophoretic mobility.
-
3.2 Drug Loading and Encapsulation Efficiency (EE):
-
Procedure:
-
Separate the delivery system from the aqueous medium containing the unencapsulated drug via centrifugation.
-
Measure the concentration of Eprociclovir in the supernatant using a validated HPLC-UV method.
-
To determine the total drug amount, dissolve a known quantity of the formulation in a suitable solvent to release the encapsulated drug, then measure its concentration.
-
Calculate EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100.
-
Calculate Drug Loading (%) = [Weight of Encapsulated Drug / Total Weight of Formulation] x 100.
-
Protocol 4: In Vitro Drug Release Study
This protocol uses the dialysis bag method to assess the release profile of this compound.[16][17]
Materials:
-
Dialysis membrane (e.g., MWCO 12-14 kDa)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Magnetic stirrer with a heating plate
Procedure:
-
Preparation: Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Sample Loading: Place 1 mL of the Eprociclovir-loaded formulation (or a known amount of lyophilized powder resuspended in 1 mL PBS) into the dialysis bag and securely seal both ends.
-
Release Study: Submerge the sealed bag in 50 mL of PBS (the release medium) in a beaker.
-
Incubation: Place the beaker on a magnetic stirrer at 37°C with gentle stirring (e.g., 100 rpm).
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh, pre-warmed PBS to maintain sink conditions.[16]
-
Analysis: Quantify the concentration of Eprociclovir in the collected samples using HPLC-UV.
-
Calculation: Calculate the cumulative percentage of drug released over time.
Protocol 5: In Vitro Antiviral Activity and Cytotoxicity Assays
5.1 Cytotoxicity Assay (CC50 Determination): This assay determines the concentration of the formulation that causes a 50% reduction in cell viability.[18][19][20]
-
Materials: Host cells (e.g., Vero cells), cell culture medium, 96-well plates, Eprociclovir formulations, and a cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo).
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Add serial dilutions of the Eprociclovir formulations (and empty vehicle controls) to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours (corresponding to the duration of the antiviral assay).
-
Viability Assessment: Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value using non-linear regression analysis.
-
5.2 Plaque Reduction Assay (EC50 Determination): This assay quantifies the concentration of the formulation required to reduce the number of viral plaques by 50%.[19]
-
Materials: Confluent monolayer of host cells, virus stock, cell culture medium, serial dilutions of Eprociclovir formulations, and a semi-solid overlay (e.g., methylcellulose (B11928114) or agarose).
-
Procedure:
-
Cell Seeding: Grow a confluent monolayer of host cells in 6-well or 12-well plates.
-
Infection: Infect the cell monolayer with a dilution of virus that produces 50-100 plaques per well and allow it to adsorb for 1 hour.
-
Treatment: Remove the viral inoculum and wash the cells. Add the semi-solid overlay containing various concentrations of the Eprociclovir formulations. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Incubation: Incubate the plates for 2-4 days until distinct plaques are visible.
-
Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet to visualize and count the plaques.
-
Calculation: Calculate the percentage of plaque reduction for each concentration compared to the virus control. Determine the EC50 value using non-linear regression analysis.
-
References
- 1. gentaur.com [gentaur.com]
- 2. mybiosource.com [mybiosource.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Drug delivery - Wikipedia [en.wikipedia.org]
- 5. Advances in Antiviral Delivery Systems and Chitosan-Based Polymeric and Nanoparticulate Antivirals and Antiviral Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Candidate anti-herpesviral drugs; mechanisms of action and resistance - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiviral Therapies for Herpesviruses: Current Agents and New Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of the TLR9 signaling pathway on acyclovir infection with herpes simplex virus type 2 in HaCaT cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Delivery Formulations and Technologies [sigmaaldrich.com]
- 11. Improved permeability of acyclovir: optimization of mucoadhesive liposomes using the phospholipid vesicle-based permeation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iris.unina.it [iris.unina.it]
- 13. mdpi.com [mdpi.com]
- 14. Characterisation of polymeric nanoparticles for drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00071H [pubs.rsc.org]
- 15. Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eurofins.it [eurofins.it]
- 17. Recent Progress in Drug Release Testing Methods of Biopolymeric Particulate System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. criver.com [criver.com]
Application Notes and Protocols for Antiviral Testing of Eprociclovir Potassium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eprociclovir (B1671553) potassium is a nucleoside analogue with antiviral activity against members of the Herpesviridae family, including Herpes Simplex Virus (HSV) and Cytomegalovirus (CMV).[1][2] Like other nucleoside analogues such as acyclovir, its mechanism of action relies on intracellular conversion to its active triphosphate form. This conversion is initiated by a viral-encoded enzyme, thymidine (B127349) kinase (TK), in infected cells.[1][2] The resultant eprociclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase, leading to the termination of the growing viral DNA chain and subsequent inhibition of viral replication.[1][2]
These application notes provide a comprehensive guide to the experimental design for the preclinical antiviral testing of eprociclovir potassium, including detailed protocols for in vitro and in vivo assays, and data presentation guidelines.
Mechanism of Action: Signaling Pathway
The antiviral activity of this compound is initiated by its selective phosphorylation in virus-infected cells.
Caption: Intracellular activation and mechanism of action of Eprociclovir.
Data Presentation: In Vitro Antiviral Activity and Cytotoxicity
Quantitative data from in vitro assays should be summarized to determine the selectivity index (SI) of the compound, which is a critical measure of its therapeutic potential. The SI is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50).
Note: The following data are hypothetical and for illustrative purposes only, as specific experimental values for this compound against HSV and CMV are not publicly available.
Table 1: In Vitro Antiviral Activity of this compound
| Virus Strain | Cell Line | Assay Type | EC50 (µM) |
| HSV-1 (Strain KOS) | Vero | Plaque Reduction | 0.5 |
| HSV-2 (Strain G) | MRC-5 | Plaque Reduction | 0.8 |
| CMV (Strain AD169) | HFF-1 | Virus Yield Reduction | 1.2 |
| Acyclovir-Resistant HSV-1 | Vero | Plaque Reduction | > 50 |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | Incubation Time (hrs) | CC50 (µM) |
| Vero | MTT | 72 | > 100 |
| MRC-5 | Neutral Red Uptake | 72 | > 100 |
| HFF-1 | CellTiter-Glo | 72 | > 100 |
Table 3: Selectivity Index of this compound
| Virus Strain | Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| HSV-1 (Strain KOS) | Vero | > 100 | 0.5 | > 200 |
| HSV-2 (Strain G) | MRC-5 | > 100 | 0.8 | > 125 |
| CMV (Strain AD169) | HFF-1 | > 100 | 1.2 | > 83.3 |
Experimental Protocols: In Vitro Assays
Protocol 1: Plaque Reduction Assay for Herpes Simplex Virus (HSV)
This assay determines the concentration of this compound required to reduce the number of viral plaques by 50%.
Caption: Workflow for the Plaque Reduction Assay.
Materials:
-
Vero or MRC-5 cells
-
Herpes Simplex Virus (HSV-1 or HSV-2) stock
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM) with 2% Fetal Bovine Serum (FBS)
-
Methylcellulose (B11928114) overlay medium
-
Crystal Violet staining solution
-
Phosphate-Buffered Saline (PBS)
-
24-well cell culture plates
Procedure:
-
Seed Vero or MRC-5 cells in 24-well plates at a density that will form a confluent monolayer within 24 hours.
-
On the day of the assay, prepare serial dilutions of this compound in DMEM with 2% FBS.
-
Aspirate the growth medium from the cell monolayers and infect the cells with a dilution of HSV calculated to produce approximately 50-100 plaque-forming units (PFU) per well.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
Remove the viral inoculum and gently wash the monolayers with PBS.
-
Overlay the cell monolayers with methylcellulose medium containing the respective concentrations of this compound. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are clearly visible in the virus control wells.
-
Aspirate the overlay and fix the cells with 10% formalin for at least 30 minutes.
-
Stain the fixed cells with 0.5% crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each drug concentration relative to the virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and using a dose-response curve fitting model.
Protocol 2: Virus Yield Reduction Assay for Cytomegalovirus (CMV)
This assay measures the ability of this compound to inhibit the production of new infectious virus particles.
Caption: Workflow for the Virus Yield Reduction Assay.
Materials:
-
Human Foreskin Fibroblast (HFF-1) cells
-
Cytomegalovirus (CMV) stock
-
This compound
-
DMEM with 10% FBS
-
96-well and 24-well cell culture plates
Procedure:
-
Seed HFF-1 cells in 96-well plates to form a confluent monolayer.
-
Prepare serial dilutions of this compound in DMEM with 2% FBS.
-
Infect the HFF-1 monolayers with CMV at a multiplicity of infection (MOI) of 0.05-0.1 for 2 hours.
-
Remove the viral inoculum, wash the cells with PBS, and add the medium containing the different concentrations of this compound.
-
Incubate the plates for 5-7 days at 37°C.
-
Harvest the cell culture supernatants, which contain the progeny virus.
-
Perform a 10-fold serial dilution of the harvested supernatants.
-
Titer the virus in each dilution on fresh HFF-1 monolayers in 24-well plates using a standard plaque assay or a 50% tissue culture infectious dose (TCID50) assay.
-
Calculate the viral titer for each drug concentration.
-
Determine the EC50 value as the concentration of this compound that reduces the viral yield by 50% compared to the untreated virus control.
Experimental Protocols: In Vivo Efficacy
Protocol 3: Murine Model of Cutaneous HSV-1 Infection
This model is used to evaluate the in vivo efficacy of topically or systemically administered this compound.
Materials:
-
6- to 8-week-old female BALB/c mice
-
HSV-1 stock
-
This compound formulated for topical or systemic administration
-
Anesthetic (e.g., isoflurane)
-
Tools for skin abrasion
Procedure:
-
Anesthetize the mice and lightly abrade a small area of skin on the flank or ear pinna.
-
Apply a known titer of HSV-1 (e.g., 10^5 PFU) to the abraded skin.
-
Initiate treatment with this compound at a predetermined time post-infection (e.g., 4 hours). Administer the compound topically to the site of infection or systemically (e.g., oral gavage, intraperitoneal injection) at various doses.
-
Continue treatment for a specified duration (e.g., 5-7 days).
-
Monitor the mice daily for the development and severity of skin lesions, assigning a clinical score (e.g., 0 = no lesion, 1 = redness, 2 = vesicles, 3 = ulceration, 4 = zosteriform spread).
-
Record survival rates.
-
At the end of the experiment, or at various time points, tissues such as the skin at the site of infection, dorsal root ganglia, and brain can be harvested to determine viral titers by plaque assay.
-
Evaluate the efficacy of this compound by comparing lesion scores, survival rates, and tissue viral titers between treated and placebo groups.
References
Troubleshooting & Optimization
Optimizing Eprociclovir Potassium Concentration in Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Eprociclovir potassium in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a nucleoside analogue with potent antiviral activity, particularly against members of the Herpesviridae family, including Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV).[1][2] Its mechanism of action is similar to that of acyclovir (B1169). Eprociclovir is converted to its active triphosphate form within virus-infected cells. This process is initiated by a viral-encoded enzyme, thymidine (B127349) kinase (TK), followed by further phosphorylation by host cell kinases.[1][2] The resulting Eprociclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase, leading to the termination of the growing viral DNA chain and subsequent inhibition of viral replication.[1]
Q2: What are the critical initial steps before starting an antiviral experiment with this compound?
Before evaluating the antiviral efficacy of this compound, it is crucial to first determine its cytotoxic effect on the host cell line being used. This is achieved by determining the 50% cytotoxic concentration (CC50), which is the concentration of the compound that results in a 50% reduction in cell viability. This step is essential to ensure that any observed antiviral effect is due to the specific inhibition of viral replication and not a consequence of compound-induced cell death.
Q3: How do I determine the optimal concentration of this compound for my experiments?
The optimal concentration, or the 50% effective concentration (EC50), is the concentration at which this compound inhibits viral replication by 50%. This is determined through antiviral assays such as the plaque reduction assay. The therapeutic potential of the compound is often expressed as the Selectivity Index (SI), which is the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window, signifying that the compound is effective against the virus at concentrations well below those that are toxic to the host cells.
Q4: How should I prepare and store this compound stock solutions?
For in vitro experiments, this compound powder should be stored at -20°C for long-term stability.[3] To prepare a stock solution, it is recommended to dissolve the powder in a sterile, high-quality solvent such as dimethyl sulfoxide (B87167) (DMSO) or sterile water. Due to the limited specific data on its solubility in various cell culture media, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentrations in the cell culture medium. It is good practice to prepare fresh dilutions for each experiment and to avoid repeated freeze-thaw cycles of the stock solution. Store stock solutions in small aliquots at -20°C or -80°C.
Data Presentation
The following tables summarize the available quantitative data for Eprociclovir (A-5021), the active compound of this compound.
Table 1: Cytotoxicity of Eprociclovir (A-5021)
| Cell Line | Assay Method | CC50 (µg/mL) | Reference |
| Vero | Not Specified | 240 | [4] |
| MRC-5 | Plaque Reduction | >40 | [2] |
Table 2: Antiviral Activity of Eprociclovir (A-5021)
| Virus | Cell Line | Assay Method | Mean EC50 (µg/mL) |
| Herpes Simplex Virus Type 1 (HSV-1) (5 clinical isolates) | MRC-5 | Plaque Reduction | 0.013 |
| Herpes Simplex Virus Type 2 (HSV-2) (6 clinical isolates) | MRC-5 | Plaque Reduction | 0.15 |
| Varicella-Zoster Virus (VZV) (5 clinical isolates) | HEL | Plaque Reduction | 0.77 |
| Human Cytomegalovirus (HCMV) (AD-169 strain) | MRC-5 | Plaque Reduction | 1.1 |
Note: The antiviral activity of Eprociclovir can be influenced by the cell type used in the assay.[2]
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Expected Efficacious Concentrations
-
Possible Cause: Inaccurate stock solution concentration, contamination of the compound, or high sensitivity of the cell line.
-
Troubleshooting Steps:
-
Verify Stock Concentration: Re-weigh the compound and prepare a fresh stock solution. Use a calibrated balance.
-
Check for Contamination: Ensure the stock solution and all reagents are sterile.
-
Perform a Dose-Response Cytotoxicity Assay: Conduct a detailed cytotoxicity assay with a wide range of concentrations to accurately determine the CC50 in your specific cell line.
-
Consider a Different Cell Line: Some cell lines may be inherently more sensitive to the compound. If possible, test in an alternative recommended cell line for your virus of interest.
-
Issue 2: Inconsistent or No Antiviral Activity Observed
-
Possible Cause: Compound degradation, incorrect assay setup, or viral resistance.
-
Troubleshooting Steps:
-
Compound Integrity: Prepare a fresh stock solution of this compound. Ensure proper storage conditions have been maintained.
-
Assay Controls: Ensure all controls (cell control, virus control, and positive drug control, e.g., acyclovir) are included and behave as expected.
-
Optimize Assay Parameters:
-
Multiplicity of Infection (MOI): Ensure a consistent and appropriate MOI is used for infection. A high MOI may overwhelm the antiviral effect.
-
Incubation Time: The timing of drug addition relative to infection is critical. For most herpesviruses, the drug should be added shortly after or at the time of infection.
-
-
Viral Strain: Confirm the identity and susceptibility of your viral strain. Prolonged passage in the presence of the drug can lead to the selection of resistant mutants.[4][5][6][7]
-
Issue 3: Drug Precipitation in Cell Culture Medium
-
Possible Cause: Poor solubility of this compound in the final culture medium.
-
Troubleshooting Steps:
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically <0.5%).
-
Pre-warm Medium: Pre-warm the cell culture medium to 37°C before adding the final dilution of the compound.
-
Serial Dilutions: Perform serial dilutions of the stock solution in the culture medium to reach the final desired concentrations, ensuring thorough mixing at each step.
-
Solubility Test: If precipitation persists, perform a simple solubility test by preparing the desired concentration in the medium and observing it under a microscope for crystals.
-
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay
This protocol outlines the determination of the cytotoxic effect of this compound on a host cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Host cell line (e.g., Vero, MRC-5)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microtiter plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed the host cells into a 96-well plate at a density that will result in 80-90% confluency after 24 hours.
-
Compound Dilution: Prepare a series of 2-fold serial dilutions of this compound in complete culture medium. Include a "cells only" control (medium alone) and a solvent control (medium with the highest concentration of DMSO used).
-
Cell Treatment: After 24 hours of incubation, remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for a period equivalent to the planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the percentage of viability against the log of the drug concentration and use non-linear regression analysis to determine the CC50 value.
Protocol 2: Determination of 50% Effective Concentration (EC50) using Plaque Reduction Assay
This protocol describes the evaluation of the antiviral activity of this compound against a lytic virus (e.g., HSV-1) using a plaque reduction assay.
Materials:
-
Host cell line (e.g., MRC-5)
-
Virus stock of known titer (Plaque Forming Units/mL)
-
This compound
-
Complete cell culture medium
-
Infection medium (e.g., medium with 2% FBS)
-
Overlay medium (e.g., infection medium with 1% methylcellulose (B11928114) or low-melting-point agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed the host cells in multi-well plates to form a confluent monolayer on the day of infection.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound in infection medium. Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).
-
Infection: Remove the growth medium from the cell monolayer. Inoculate the cells with the virus dilution.
-
Drug Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the different concentrations of this compound in the overlay medium. Include a "virus only" control (no drug).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until distinct plaques are visible (typically 2-5 days, depending on the virus).
-
Plaque Staining and Counting: Aspirate the overlay medium, fix the cells (e.g., with 10% formalin), and stain with crystal violet solution. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the "virus only" control. Plot the percentage of inhibition against the log of the drug concentration and use non-linear regression analysis to determine the EC50 value.[8]
Visualizations
Caption: Mechanism of action of Eprociclovir.
Caption: Troubleshooting workflow for Eprociclovir experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Intracellular metabolism and enzymatic phosphorylation of 9-(1,3-dihydroxy-2-propoxymethyl)guanine and acyclovir in herpes simplex virus-infected and uninfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. "A Small Molecule Exerts Selective Antiviral Activity by Targeting the " by Han Chen, Ming F Lye et al. [digitalcommons.library.tmc.edu]
- 7. Activity of different antiviral drug combinations against human cytomegalovirus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting Eprociclovir potassium solubility issues
Frequently Asked Questions (FAQs)
Q1: My Eprociclovir potassium is not dissolving completely in aqueous solutions. What are the common causes?
A1: Eprociclovir, being a prodrug of Acyclovir (B1169), may share similar solubility characteristics. Acyclovir is known for its limited aqueous solubility (1.2–1.6 mg/mL at 22–25 °C)[1]. Several factors can contribute to poor dissolution:
-
pH of the solvent: The ionization state of the molecule, which is pH-dependent, significantly influences its solubility.
-
Solvent composition: The polarity and nature of the solvent system can impact the dissolution of the compound.
-
Temperature: Solubility is often temperature-dependent.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a distinct solubility profile[1].
-
Common ion effect: If the solvent contains a significant concentration of potassium ions, it may suppress the dissolution of the potassium salt.
Q2: How can I improve the solubility of my this compound compound?
A2: Several strategies can be employed to enhance the solubility of poorly soluble active pharmaceutical ingredients like Acyclovir and its derivatives:
-
pH Adjustment: Modifying the pH of the solution can increase the proportion of the ionized, more soluble form of the compound.
-
Co-solvents: Employing a mixture of solvents (e.g., water with ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol) can increase solubility.
-
Temperature Control: Gently heating the solution may improve solubility, but be cautious of potential degradation.
-
Formulation Strategies: Advanced formulation techniques such as the use of cyclodextrins, solid dispersions, or conversion to different salt forms can significantly enhance solubility. For instance, forming ionic liquids of Acyclovir has been shown to increase aqueous solubility by at least two orders of magnitude[1].
Q3: Are there alternative salt forms or modifications of Acyclovir with better solubility?
A3: Yes, research has shown that different salt forms and modifications can dramatically improve the solubility of Acyclovir. For example, forming ionic liquids with counterions like choline (B1196258) or tetrabutylammonium (B224687) has resulted in significantly higher aqueous solubility compared to neutral Acyclovir[1]. Co-crystals, for instance with glutaric or fumaric acid, have also been investigated to improve dissolution properties[2].
Troubleshooting Guides
Guide 1: Investigating Poor Aqueous Solubility
This guide provides a systematic approach to troubleshoot and understand the solubility issues of your this compound compound.
Experimental Workflow: Solubility Assessment
Caption: Workflow for determining the experimental solubility of a compound.
Detailed Protocol: Equilibrium Solubility Measurement
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer at a specific pH) in a sealed vial.
-
Equilibration: Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Quantification: Dilute the supernatant appropriately and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectroscopy.
Guide 2: pH-Dependent Solubility Profile
Understanding the effect of pH is crucial for handling ionizable compounds like Acyclovir and its derivatives.
Factors Influencing Solubility
Caption: Key factors influencing the solubility of this compound.
Experimental Protocol: pH-Solubility Profiling
-
Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., pH 2 to 10).
-
Solubility Measurement: Determine the equilibrium solubility of this compound in each buffer using the protocol described in Guide 1.
-
Data Analysis: Plot the measured solubility as a function of pH to generate a pH-solubility profile. This will help identify the pH range where the compound is most soluble.
Quantitative Data Summary
The following tables summarize solubility data for Acyclovir and its modified forms, which can serve as a reference for understanding the potential solubility of this compound.
Table 1: Solubility of Acyclovir and its Ionic Liquid Forms
| Compound | Solubility in Water (mg/mL) | Solubility in Phosphate-Buffered Saline (mg/mL) | Solubility in Simulated Gastric Fluid (mg/mL) | Solubility in Simulated Intestinal Fluid (mg/mL) |
| Neutral Acyclovir | 1.2 - 1.6 | - | - | - |
| [Cho][Acy] | 649.1 | 861.8 | - | - |
| [N4,4,4,4][Acy] | - | ~240 | ~240 | ~240 |
| [H2Acy]Cl | - | ~64 - 128 | ~64 - 128 | ~48 - 96 |
Data adapted from a study on Acyclovir ionic liquids. The values for the ionic liquids represent the amount of Acyclovir active ingredient delivered.[1]
Signaling Pathway Considerations
While Eprociclovir itself is a prodrug and doesn't directly target a signaling pathway for its solubility, its parent compound, Acyclovir, after conversion, inhibits viral DNA polymerase. However, unrelated to its primary antiviral mechanism, some compounds used to treat viral infections, like cardiac glycosides, have been shown to inhibit the cellular sodium-potassium ATPase (Na+/K+-ATPase) pump, which can impact viral replication at a pre-early gene expression stage[3][4].
Hypothetical Pathway: Na+/K+-ATPase Inhibition and Viral Replication
Caption: Inhibition of Na+/K+-ATPase pump affecting viral replication.
References
- 1. Acyclovir as an Ionic Liquid Cation or Anion Can Improve Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and physicochemical characterization of acyclovir cocrystals with improved dissolution properties [boa.unimib.it]
- 3. Inhibitors of the Sodium Potassium ATPase that Impair Herpes Simplex Virus Replication Identified via a Chemical Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Eprociclovir Potassium Stability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of eprociclovir (B1671553) potassium in various solvents. The following information, presented in a question-and-answer format, addresses common issues and provides structured protocols for experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of eprociclovir potassium in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: Hydrolysis can occur under acidic or basic conditions, potentially leading to the degradation of the molecule.
-
Temperature: Elevated temperatures typically accelerate the rate of chemical degradation.
-
Solvent Type: The polarity and protic nature of the solvent can impact the solubility and stability of this compound.
-
Light Exposure: Photodegradation can be a concern for many pharmaceutical compounds. It is crucial to determine the photosensitivity of this compound.
-
Oxidation: The presence of oxidizing agents can lead to the degradation of the active pharmaceutical ingredient (API).
-
Excipient Compatibility: In formulated products, interactions between this compound and excipients can affect its stability.[1][2][3][4]
Q2: Are there any recommended storage conditions for this compound solutions?
A2: While specific stability data for this compound in various solvents is not extensively published, general recommendations for nucleoside analogues suggest storing solutions at low temperatures (e.g., -20°C to -80°C) to minimize degradation.[5] For short-term storage, refrigeration (2-8°C) may be adequate. It is also advisable to protect solutions from light.
Q3: How can I determine the solubility of this compound in a new solvent?
A3: The shake-flask method is a standard technique for determining equilibrium solubility.[6][7] This involves adding an excess amount of this compound to the solvent of interest and agitating the mixture at a constant temperature until equilibrium is reached. The concentration of the dissolved compound is then measured in the filtered supernatant, typically by a validated analytical method like HPLC-UV.
Troubleshooting Guide
Issue 1: I am observing rapid degradation of my this compound stock solution in DMSO.
-
Potential Cause: While DMSO is a common solvent, it can contain impurities or degrade over time, which may affect the stability of the dissolved compound. Even at low concentrations, DMSO might cause structural changes to certain molecules.[8][9] High concentrations of DMSO can also alter the cellular environment in biological assays.[10]
-
Troubleshooting Steps:
-
Use High-Purity Solvent: Ensure you are using anhydrous, high-purity DMSO.
-
Fresh Preparations: Prepare fresh stock solutions for each experiment to avoid issues with long-term storage.
-
Storage Conditions: Store DMSO stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles.
-
Alternative Solvents: If stability issues persist, consider alternative solvents such as ethanol (B145695) or aqueous buffers, provided this compound is sufficiently soluble.
-
Issue 2: My analytical results for this compound stability are inconsistent.
-
Potential Cause: Inconsistent results can stem from various sources, including the analytical method itself, sample preparation, or changes in the stability of the compound under the experimental conditions.
-
Troubleshooting Steps:
-
Method Validation: Ensure your analytical method (e.g., HPLC) is properly validated for linearity, precision, accuracy, and specificity according to ICH guidelines.[11][12]
-
System Suitability: Perform system suitability tests before each analytical run to confirm the performance of the chromatographic system.
-
Controlled Environment: Maintain consistent environmental conditions (temperature, light) during sample preparation and analysis.
-
Internal Standard: The use of an internal standard can help to correct for variations in sample injection and preparation.
-
Issue 3: I am unsure how to design a forced degradation study for this compound.
-
Potential Cause: Designing a forced degradation study requires a systematic approach to evaluate the stability of the molecule under various stress conditions.[5][9][13]
-
Troubleshooting Steps:
-
Follow ICH Guidelines: Refer to ICH Q1A(R2) guidelines for stability testing of new drug substances and products.[5]
-
Stress Conditions: Expose this compound solutions to a range of conditions, including acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), oxidative (e.g., 3% H₂O₂), thermal (e.g., 60°C), and photolytic stress.[5][14]
-
Time Points: Sample the stressed solutions at multiple time points to track the degradation kinetics.
-
Analysis: Use a stability-indicating analytical method to separate and quantify the parent drug and any degradation products.
-
Data Presentation
While specific quantitative stability data for this compound is not publicly available, researchers should aim to generate and present their data in a structured format for clear comparison. The following table is a template for recording stability data.
Table 1: Stability of this compound in Various Solvents
| Solvent | Concentration | Temperature (°C) | Duration | Initial Purity (%) | Final Purity (%) | Degradation Products (if any) |
| DMSO | ||||||
| Ethanol | ||||||
| Methanol | ||||||
| Water | ||||||
| PBS (pH 7.4) |
Researchers should fill in the table with their experimental data.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize samples with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature for a defined period. Neutralize samples with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period.
-
Photostability: Expose the stock solution to a light source as per ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Dilute the sample to an appropriate concentration with the mobile phase of the analytical method.
-
Analyze the sample using a validated stability-indicating HPLC method.
-
Protocol 2: Stability-Indicating HPLC Method for this compound (Example)
This is a hypothetical HPLC method based on common practices for similar nucleoside analogues.[12][15] Method development and validation are required for specific applications.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV-Vis spectral analysis of this compound (typically around 254 nm for purine (B94841) analogues).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Visualizations
The following diagrams illustrate key workflows and concepts related to this compound stability testing.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for inconsistent stability results.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. fda.gov [fda.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. who.int [who.int]
- 11. rjptonline.org [rjptonline.org]
- 12. eijppr.com [eijppr.com]
- 13. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 14. gsconlinepress.com [gsconlinepress.com]
- 15. jbiochemtech.com [jbiochemtech.com]
Preventing Eprociclovir potassium degradation in experiments
Technical Support Center: Eprociclovir Potassium
Disclaimer: this compound appears to be a hypothetical compound for the purpose of this guide. The following information is based on the general principles of stability and degradation for antiviral nucleoside analogues and their potassium salt forms. The data, protocols, and pathways presented are illustrative and should be adapted based on actual experimental observations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution has developed a yellow tint during my experiment. What could be the cause?
A1: A color change in your solution often indicates chemical degradation. Potential causes include:
-
pH Shift: this compound may be unstable at certain pH values. Buffers can degrade over time or be improperly prepared, leading to a pH shift that accelerates the degradation of the compound.
-
Oxidation: Exposure to atmospheric oxygen or reactive oxygen species in the media can lead to oxidative degradation.[1] This is a common degradation pathway for many active pharmaceutical ingredients (APIs).
-
Photodegradation: Exposure to ambient or UV light can cause photolytic degradation.[1][2] It is crucial to protect light-sensitive compounds during experiments.
-
Contamination: Contamination from labware or other reagents could catalyze a degradation reaction.
Troubleshooting Steps:
-
Verify the pH of your solution.
-
Prepare fresh solutions and buffers.
-
If possible, work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Protect your experimental setup from light by using amber vials or covering them with aluminum foil.[3]
Q2: I'm observing a decrease in the efficacy of this compound in my multi-day cell culture experiment. Why might this be happening?
A2: A decline in compound activity over time in a cell culture setting can be due to several factors:
-
Instability in Culture Medium: The compound may be unstable in the complex environment of the cell culture medium, especially with prolonged incubation at 37°C.[3]
-
Metabolic Degradation: The cells themselves may be metabolizing this compound into less active or inactive forms.
-
Adsorption to Labware: The compound may adsorb to the surface of plastic labware, which would reduce its effective concentration in the medium.[3]
Troubleshooting Steps:
-
Perform a stability study by incubating this compound in your complete cell culture medium at 37°C for various time points (e.g., 0, 24, 48 hours) and quantify the remaining intact compound via HPLC or LC-MS.[3]
-
Increase the frequency of media changes to replenish the active compound.[3]
-
Consider using low-protein-binding plates and tubes to minimize adsorption.[3]
Q3: What are the ideal storage conditions for this compound powder and stock solutions?
A3: Proper storage is critical for maintaining the integrity of your compound.
| Form | Storage Temperature | Light/Moisture Protection | Rationale |
| Solid Powder | -20°C | Store in a tightly sealed container in a desiccator. | Potassium salts can be hygroscopic. Low temperature and dry conditions minimize degradation from moisture and heat. |
| Stock Solution (e.g., in DMSO) | -80°C | Store in amber vials or foil-wrapped tubes. | Frozen solutions are generally more stable. Protection from light is crucial to prevent photodegradation. Minimize freeze-thaw cycles by aliquoting into single-use volumes.[3] |
| Working Dilutions (in aqueous buffer) | 2-8°C (short-term) | Prepare fresh for each experiment. Protect from light. | Aqueous solutions are more susceptible to hydrolysis. Prepare fresh to ensure accurate concentrations and minimize degradation. |
Quantitative Data Summary
The following tables present hypothetical stability data for this compound to illustrate its potential degradation profile.
Table 1: Effect of pH on this compound Stability in Aqueous Solution at 37°C
| pH | Buffer System | % Remaining after 24 hours | Appearance |
| 3.0 | 0.1 M Citrate | 75.2% | Slight haze |
| 5.0 | 0.1 M Acetate | 92.5% | Clear, colorless |
| 7.4 | 0.1 M Phosphate | 98.8% | Clear, colorless |
| 9.0 | 0.1 M Borate | 85.1% | Faint yellow |
Table 2: Stability of this compound Under Forced Degradation Conditions
| Stress Condition | Duration | % Degradation | Key Degradants Observed |
| 0.1 N HCl at 60°C | 8 hours | ~25% | Hydrolysis products |
| 0.1 N NaOH at 60°C | 4 hours | ~40% | Hydrolysis and rearrangement products |
| 3% H₂O₂ at 25°C | 24 hours | ~35% | Oxidation products |
| UV Light (254 nm) at 25°C | 48 hours | ~15% | Photolytic cleavage products |
| Dry Heat at 80°C (solid) | 72 hours | < 5% | Minimal degradation |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol is designed to identify potential degradation pathways and products of this compound, which is essential for developing stability-indicating analytical methods.[4][5][6]
1. Objective: To investigate the degradation of this compound under various stress conditions as mandated by ICH guidelines.[7]
2. Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter, analytical balance, HPLC-UV or LC-MS system
3. Stock Solution Preparation:
-
Accurately weigh and dissolve this compound in HPLC grade water to prepare a 1 mg/mL stock solution.
4. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 N HCl. Incubate at 60°C for 8 hours. Neutralize with 1 mL of 0.2 N NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 N NaOH. Incubate at 60°C for 4 hours. Neutralize with 1 mL of 0.2 N HCl.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Expose the solid powder to 80°C in an oven for 72 hours. Dissolve in water to a final concentration of 0.5 mg/mL for analysis.
-
Photodegradation: Expose 2 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 48 hours. Keep a control sample wrapped in foil under the same conditions.
5. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, by a suitable reverse-phase HPLC method.
-
Use a gradient elution with a mobile phase consisting of a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
Monitor the elution profile using a UV detector at the λmax of this compound.
-
If using LC-MS, characterize the mass of the parent drug and any new peaks that appear.[8]
6. Data Analysis:
-
Calculate the percentage degradation by comparing the peak area of the parent compound in stressed samples to the unstressed control.
-
Ensure mass balance by confirming that the sum of the parent peak area and the degradant peak areas is close to the initial peak area of the parent compound.[7]
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
Caption: Potential degradation pathways for this compound.
Caption: Workflow for this compound forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pnrjournal.com [pnrjournal.com]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. sgs.com [sgs.com]
- 8. LC-MS/MS method for the characterization of the forced degradation products of Entecavir - PubMed [pubmed.ncbi.nlm.nih.gov]
Eprociclovir potassium experimental variability and controls
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Eprociclovir potassium. The information is designed to address common experimental challenges and ensure robust and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high variability in our IC50 values for this compound between experiments. What are the potential causes and solutions?
High variability in IC50 values can stem from several factors. Below is a summary of potential causes and recommended troubleshooting steps.
| Potential Cause | Recommended Solution |
| Cell Culture Conditions | Maintain consistent cell passage numbers, seeding densities, and growth media composition. Ensure cells are healthy and free from contamination. |
| Virus Titer | Use a consistent multiplicity of infection (MOI) across all experiments. Inconsistent viral input can significantly alter the apparent efficacy of the compound.[1] |
| Compound Stability | Prepare fresh stock solutions of this compound regularly. Avoid repeated freeze-thaw cycles. |
| Assay-Specific Factors | Optimize incubation times and ensure consistent reagent concentrations. The choice of assay (e.g., plaque reduction, yield reduction, DNA inhibition) can also influence the outcome.[1][2] |
Q2: What are the essential positive and negative controls for in vitro experiments with this compound?
Proper controls are critical for interpreting your experimental results.
| Control Type | Description | Purpose |
| Positive Control | A well-characterized antiviral agent with a known mechanism of action against the target virus (e.g., Acyclovir or Ganciclovir for herpesviruses).[3][4] | To validate that the experimental system is responsive to antiviral treatment. |
| Negative Control (Vehicle) | The solvent used to dissolve this compound (e.g., DMSO, PBS) at the same final concentration used in the experimental wells. | To ensure that the vehicle itself does not have an effect on viral replication or cell viability. |
| Cell Control (No Virus) | Cells that are not infected with the virus and are not treated with the compound. | To assess the baseline health and viability of the cells during the experiment.[5] |
| Virus Control (No Compound) | Cells that are infected with the virus but not treated with this compound. | To determine the maximum level of viral replication in the absence of any antiviral agent.[6] |
Q3: How can we assess the cytotoxicity of this compound in our cell lines?
It is crucial to differentiate between antiviral activity and general cytotoxicity. A standard cytotoxicity assay, such as an MTS or MTT assay, should be performed in parallel with your antiviral assays on uninfected cells.
| Parameter | Description |
| CC50 (50% Cytotoxic Concentration) | The concentration of this compound that reduces cell viability by 50%. |
| Selectivity Index (SI) | The ratio of CC50 to IC50 (CC50/IC50). A higher SI indicates a more favorable therapeutic window. |
Experimental Protocols
Plaque Reduction Assay
This assay is a common method for determining the antiviral activity of a compound by measuring the reduction in viral plaque formation.
-
Cell Seeding: Seed host cells in 6-well or 12-well plates and grow to confluence.
-
Virus Infection: Remove the growth medium and infect the cell monolayer with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 plaques per well). Allow the virus to adsorb for 1-2 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in an overlay medium (e.g., medium containing methylcellulose (B11928114) or agarose).
-
Overlay: Remove the viral inoculum and add the compound-containing overlay medium to the wells.
-
Incubation: Incubate the plates for a period sufficient for plaques to develop (typically 2-5 days, depending on the virus).
-
Staining and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well and calculate the IC50 value.
Cytotoxicity Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.[5]
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include wells with untreated cells (cell control) and wells with vehicle only (vehicle control).
-
Incubation: Incubate the plate for the same duration as your antiviral assay.
-
MTS Reagent: Add MTS reagent to each well and incubate until a color change is observed (typically 1-4 hours).[5]
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.
Visualizations
This compound Presumed Mechanism of Action
Eprociclovir, as a nucleoside analogue, is presumed to follow a mechanism of action similar to that of Acyclovir and Ganciclovir.[3][4][7] It is likely activated by viral kinases and subsequently inhibits viral DNA polymerase, leading to the termination of viral DNA chain elongation.[3][7][8]
Caption: Presumed mechanism of action for this compound.
Standard Antiviral Assay Workflow
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of this compound.
Caption: General workflow for in vitro antiviral testing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antiviral Therapies for Herpesviruses: Current Agents and New Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acyclovir: discovery, mechanism of action, and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
Eprociclovir potassium assay interference and artifacts
Welcome to the technical support resource for the analytical assay of Eprociclovir (B1671553) Potassium. This center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical techniques for the quantitative analysis of eprociclovir potassium?
A1: The most common analytical techniques for the quantification of eprociclovir, a nucleoside analog similar to acyclovir (B1169) and ganciclovir, are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] HPLC-UV is a cost-effective and widely available method suitable for routine analysis, while LC-MS/MS offers higher sensitivity and selectivity, making it ideal for bioanalytical applications where low concentrations are expected.[4][5]
Q2: I am observing unexpected peaks (ghost peaks) in my HPLC chromatogram. What are the potential causes?
A2: Ghost peaks in HPLC can originate from several sources. These include contamination in the mobile phase, sample solvent, or HPLC system itself. Late elution of components from a previous injection is another common cause, especially in gradient runs.[6] Ensure high purity solvents are used and that the system is properly flushed between analyses.[6] It is also advisable to run a blank injection (solvent only) to identify any peaks originating from the system or solvent.
Q3: My results show poor reproducibility with shifting retention times. What should I investigate?
A3: Fluctuations in retention time are often linked to inconsistencies in the mobile phase composition or flow rate.[7] Even a small variation of 1% in the organic solvent composition can significantly alter retention times in reversed-phase chromatography.[7] Ensure the mobile phase is prepared accurately, preferably gravimetrically, and is properly degassed.[7] Check the HPLC pump for any leaks or worn seals that could cause flow rate instability.[8] Temperature fluctuations can also affect retention times, so ensure the column compartment temperature is stable.
Q4: I am developing a bioanalytical method and suspect matrix effects are impacting my results. How can I confirm and mitigate this?
A4: Matrix effects occur when components in the biological matrix (e.g., plasma, urine) co-elute with the analyte and interfere with its ionization in the mass spectrometer, causing ion suppression or enhancement.[4][9][10] To quantitatively assess matrix effects, the post-extraction spiking method is commonly used.[10] This involves comparing the response of the analyte spiked into an extracted blank matrix to the response of the analyte in a neat solution.[10] To mitigate matrix effects, consider optimizing sample preparation with more rigorous clean-up steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[11] Chromatographic separation can also be improved to separate the analyte from interfering matrix components.[9][10] The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.[4]
Q5: What are the likely degradation products of eprociclovir under forced degradation conditions?
A5: While specific forced degradation studies for eprociclovir are not widely published, information can be extrapolated from its parent compound, acyclovir. Acyclovir is known to degrade under acidic and oxidative stress conditions.[12][13] A major degradation product identified for acyclovir is guanine (B1146940), resulting from the cleavage of the glycosidic bond.[12][13] Therefore, it is plausible that eprociclovir could also degrade to form guanine and the corresponding side-chain alcohol under similar stress conditions. It is crucial to perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) as per ICH guidelines to identify potential degradation products that could interfere with the main analyte peak in a stability-indicating assay method.[6][14]
Troubleshooting Guides
Issue 1: Peak Tailing in HPLC Analysis
Symptoms:
-
Asymmetrical peak shape with a trailing edge.
-
Reduced peak height and poor resolution from adjacent peaks.
Possible Causes & Solutions:
| Cause | Recommended Action |
|---|---|
| Secondary Interactions with Column Silanols | The basic nature of the purine (B94841) ring in eprociclovir can lead to interactions with acidic silanol (B1196071) groups on the silica-based C18 column. Solution: Use a mobile phase with a lower pH (e.g., pH 2.5-3.5) to suppress the ionization of silanols or add a basic modifier like triethylamine (B128534) (TEA) to the mobile phase to mask the silanol groups.[2] Alternatively, use a modern, end-capped column with minimal silanol activity. |
| Column Overload | Injecting too high a concentration of the sample can lead to peak fronting or tailing. Solution: Reduce the sample concentration or the injection volume. |
| Column Contamination or Degradation | Buildup of contaminants on the column frit or stationary phase can distort peak shape. Solution: Use a guard column to protect the analytical column.[7] If the column is contaminated, try flushing it with a series of strong solvents. If the stationary phase is degraded (void formation), the column needs to be replaced.[15] |
| Inappropriate Mobile Phase pH | If the mobile phase pH is close to the pKa of eprociclovir, it can exist in both ionized and non-ionized forms, leading to peak tailing. Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. |
Issue 2: Inaccurate Quantification in Bioanalytical LC-MS/MS Assay
Symptoms:
-
High variability between replicate measurements.
-
Results are consistently higher or lower than expected.
-
Poor accuracy and precision in quality control (QC) samples.
Possible Causes & Solutions:
| Cause | Recommended Action |
|---|---|
| Matrix Effects | Co-eluting endogenous components from the biological matrix (e.g., phospholipids) are suppressing or enhancing the ionization of eprociclovir.[4][9][16] Solution: Improve the sample clean-up procedure (e.g., switch from protein precipitation to SPE or LLE).[11] Modify chromatographic conditions to better separate eprociclovir from the matrix interference zone. Utilize a stable isotope-labeled internal standard to compensate for these effects.[4] |
| Analyte Instability | Eprociclovir may be degrading in the biological matrix during sample collection, storage, or processing. Solution: Perform stability assessments, including bench-top, freeze-thaw, and long-term stability studies, to ensure the analyte is stable under the conditions used.[17] If instability is observed, adjust storage conditions (e.g., lower temperature, add stabilizers) or processing procedures. |
| Poor Sample Extraction Recovery | The sample preparation method may not be efficiently extracting eprociclovir from the matrix. Solution: Optimize the extraction procedure by testing different solvents, pH conditions, or SPE sorbents. Evaluate the recovery by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. |
| Calibration Curve Issues | The calibration range may not be appropriate for the sample concentrations, or the calibration standards may be prepared incorrectly. Solution: Ensure the calibration curve covers the expected concentration range of the unknown samples. Verify the accuracy of the stock and working standard solutions. Use a validated and reliable source for the reference standard. |
Experimental Protocols
Protocol 1: General RP-HPLC-UV Method for this compound Assay
This protocol is a general starting point based on methods for similar nucleoside analogs like acyclovir.[2][18] Optimization will be required.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, 20mM Potassium Dihydrogen Phosphate buffer (adjusted to pH 3.5 with phosphoric acid) and Methanol (B129727) in a ratio of 95:5 (v/v).[18]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 254 nm, which is a common wavelength for purine-based structures.[18] A UV scan of eprociclovir standard should be performed to determine the optimal wavelength.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the this compound salt in the mobile phase or a mixture of water and methanol to an appropriate concentration. Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Sample Preparation for Bioanalysis using Protein Precipitation
This is a simple and fast method for preparing plasma samples, suitable for initial method development.[2][4]
-
Aliquot Sample: Transfer 100 µL of plasma sample (or standard/QC) into a microcentrifuge tube.
-
Add Internal Standard: Add the internal standard solution (e.g., a stable isotope-labeled eprociclovir or a structurally similar compound like acyclovir-d4).
-
Precipitate Proteins: Add 400 µL of cold acetonitrile (B52724) (or other suitable organic solvent) to the plasma sample.[4]
-
Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C.
-
Transfer Supernatant: Carefully transfer the clear supernatant to a clean tube or an HPLC vial.
-
Evaporate and Reconstitute (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of mobile phase.
-
Inject: Inject the prepared sample into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for HPLC peak tailing.
Caption: Decision tree for troubleshooting bioanalytical quantification issues.
References
- 1. Development and Validation of an HPLC-UV Method for the Quantification of Acyclovir and Ganciclovir in the Plasma of Pediatric Immunocompromised Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Acyclovir in Human Plasma Samples by HPLC Method with UV Detection: Application to Single-Dose Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 4. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. HPLC and HPLC/MS/MS Studies on Stress, Accelerated and Intermediate Degradation Tests of Antivirally Active Tricyclic Analog of Acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mac-mod.com [mac-mod.com]
- 9. benchchem.com [benchchem.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 12. researchgate.net [researchgate.net]
- 13. japsonline.com [japsonline.com]
- 14. gsconlinepress.com [gsconlinepress.com]
- 15. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. ijper.org [ijper.org]
- 17. database.ich.org [database.ich.org]
- 18. researchgate.net [researchgate.net]
Eprociclovir potassium cell line specific effects
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Eprociclovir potassium in antiviral research. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data on the cell line-specific effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary antiviral activity?
A1: Eprociclovir, also known as A-5021, is a potent nucleoside analogue with significant antiviral activity.[1] Its primary activity is against herpes viruses, including Herpes Simplex Virus Type 1 (HSV-1), Herpes Simplex Virus Type 2 (HSV-2), and Varicella-Zoster Virus (VZV).[2][3] It has also been shown to be a potent inhibitor of Epstein-Barr virus (EBV) and human herpes virus 6 (HHV-6).[4]
Q2: What is the mechanism of action of Eprociclovir?
A2: Eprociclovir's mechanism of action is similar to other nucleoside analogues like Acyclovir. Within virus-infected cells, Eprociclovir is converted to its active triphosphate form. This process is initiated by a viral-encoded enzyme, thymidine (B127349) kinase.[1][5] The active Eprociclovir triphosphate then acts as a competitive inhibitor of the viral DNA polymerase, and upon incorporation into the growing viral DNA chain, it leads to chain termination, thus halting viral replication.[5]
Q3: How does the potency of Eprociclovir compare to other antiviral agents like Acyclovir?
A3: In cell culture studies, Eprociclovir (A-5021) has demonstrated more potent activity against HSV-1, HSV-2, and VZV compared to Acyclovir (ACV) and Penciclovir (PCV).[2][3] For instance, against clinical isolates of HSV-1 in MRC-5 cells, the mean 50% inhibitory concentration (IC50) for Eprociclovir was 0.013 µg/ml, while for Acyclovir it was 0.22 µg/ml.[2]
Q4: Is Eprociclovir cytotoxic to host cells?
A4: Eprociclovir exhibits selective antiviral activity. The selectivity index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the IC50, has been shown to be superior to that of Acyclovir and Penciclovir for HSV-1 and comparable for HSV-2 and VZV.[2] In a growth inhibition assay of murine granulocyte-macrophage progenitor cells, Eprociclovir showed the least inhibitory effect compared to Acyclovir and Penciclovir.[2]
Troubleshooting Guides
This section addresses common issues that may arise during in vitro experiments with this compound.
Issue 1: Higher than expected IC50 values or apparent lack of antiviral activity.
-
Possible Cause 1: Cell Health and Density. The health and confluence of the cell monolayer can significantly impact the outcome of an antiviral assay. Unhealthy or overly confluent cells may not support robust viral replication, masking the effect of the antiviral compound.
-
Solution: Ensure cells are in the exponential growth phase and form a confluent monolayer at the time of infection. Always perform a cell viability control.
-
-
Possible Cause 2: Viral Titer. An inaccurate viral titer can lead to an inappropriate multiplicity of infection (MOI), affecting the assay's sensitivity.
-
Solution: Accurately determine the viral titer of your stock before initiating the experiment. Use a consistent and appropriate MOI for your chosen cell line and virus.
-
-
Possible Cause 3: Compound Degradation. Improper storage or handling of this compound can lead to its degradation.
-
Solution: Store this compound as recommended by the manufacturer, protected from light and moisture. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 4: Cell Line Specificity. The antiviral activity of Eprociclovir can be influenced by the cell line used in the assay.[3]
-
Solution: Refer to published data for expected IC50 values in your specific cell line. If data is unavailable, consider using a reference cell line like MRC-5 or HEL for comparison.
-
Issue 2: High cytotoxicity observed in uninfected control cells.
-
Possible Cause 1: Compound Concentration. The concentrations of this compound used may be too high, leading to off-target cytotoxic effects.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or XTT assay) on uninfected cells to determine the 50% cytotoxic concentration (CC50). Use concentrations well below the CC50 for antiviral assays.
-
-
Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the concentrations used.
-
Solution: Ensure the final concentration of the solvent in the culture medium is non-toxic to the cells. Include a solvent control in your experiment.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variability in Experimental Conditions. Minor variations in incubation times, temperatures, or reagent concentrations can lead to significant differences in results.
-
Solution: Standardize all experimental parameters and document them meticulously. Use positive (e.g., Acyclovir) and negative controls in every assay to monitor for consistency.
-
-
Possible Cause 2: Pipetting Errors. Inaccurate pipetting, especially when preparing serial dilutions, is a common source of error.
-
Solution: Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents where possible to minimize variability.
-
Quantitative Data Summary
The following tables summarize the in vitro antiviral activity and cytotoxicity of Eprociclovir (A-5021) in comparison to Acyclovir (ACV) and Penciclovir (PCV).
Table 1: Antiviral Activity (IC50 in µg/ml) against Clinical Isolates of Herpes Viruses
| Virus (Number of Isolates) | Cell Line | Eprociclovir (A-5021) | Acyclovir (ACV) | Penciclovir (PCV) |
| HSV-1 (n=5) | MRC-5 | 0.013 | 0.22 | 0.84 |
| HSV-2 (n=6) | MRC-5 | 0.15 | 0.30 | 1.5 |
| VZV (n=5) | HEL | 0.77 | 5.2 | 14 |
Data extracted from a study comparing the antiherpetic activity of A-5021 with ACV and PCV.[2]
Table 2: Cytotoxicity (CC50 in µg/ml) and Selectivity Index (SI)
| Compound | Cell Line | CC50 (µg/ml) | Virus | IC50 (µg/ml) | Selectivity Index (CC50/IC50) |
| Eprociclovir (A-5021) | MRC-5 | >100 | HSV-1 | 0.013 | >7692 |
| MRC-5 | >100 | HSV-2 | 0.15 | >667 | |
| HEL | >100 | VZV | 0.77 | >130 | |
| Acyclovir (ACV) | MRC-5 | >100 | HSV-1 | 0.22 | >455 |
| MRC-5 | >100 | HSV-2 | 0.30 | >333 | |
| HEL | >100 | VZV | 5.2 | >19 | |
| Penciclovir (PCV) | MRC-5 | >100 | HSV-1 | 0.84 | >119 |
| MRC-5 | >100 | HSV-2 | 1.5 | >67 | |
| HEL | >100 | VZV | 14 | >7 |
Data and calculations are based on the findings from a comparative study.[2]
Experimental Protocols
1. Plaque Reduction Assay for Antiviral Activity
This protocol is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).
-
Materials:
-
Confluent monolayer of susceptible cells (e.g., MRC-5 for HSV, HEL for VZV) in 6-well plates.
-
Virus stock of known titer.
-
This compound stock solution and serial dilutions.
-
Culture medium (e.g., MEM with 2% FBS).
-
Overlay medium (e.g., culture medium with 0.5% methylcellulose).
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol).
-
-
Procedure:
-
Seed cells in 6-well plates and incubate until a confluent monolayer is formed.
-
Remove the culture medium and infect the cells with the virus at a concentration that yields 50-100 plaques per well. Incubate for 1-2 hours to allow for viral adsorption.
-
During the incubation, prepare serial dilutions of this compound in the overlay medium.
-
After the adsorption period, remove the viral inoculum and wash the cells with PBS.
-
Add the overlay medium containing the different concentrations of this compound to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Incubate the plates for 2-5 days, depending on the virus and cell line, until plaques are visible in the virus control wells.
-
Fix the cells with 10% formalin and stain with crystal violet solution.
-
Count the number of plaques in each well. The IC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.
-
2. MTT Assay for Cytotoxicity
This colorimetric assay is used to assess the cytotoxicity of a compound by measuring the metabolic activity of cells.
-
Materials:
-
Cells seeded in a 96-well plate.
-
This compound stock solution and serial dilutions.
-
Culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound. Include a cell control (no compound).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
The 50% cytotoxic concentration (CC50) is the concentration of this compound that reduces cell viability by 50% compared to the untreated control cells.
-
Visualizations
Caption: Mechanism of action of Eprociclovir in a virus-infected cell.
Caption: Workflow for determining the IC50 of Eprociclovir using a plaque reduction assay.
Caption: Troubleshooting logic for unexpectedly high IC50 values.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antiherpesvirus activities of (1'S,2'R)-9-[[1',2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]guanine (A-5021) in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiherpesvirus Activities of (1′S,2′R)-9-{[1′,2′-Bis(hydroxymethyl)cycloprop-1′-yl]methyl}guanine (A-5021) in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-herpesvirus activity of (1'S,2'R)-9-[[1',2'-bis(hydroxymethyl)-cycloprop-1'-yl]methyl] x guanine (A-5021) in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mode of action of (1'S,2'R)-9-[[1',2'-bis(hydroxymethyl) cycloprop-1'-yl]methyl]guanine (A-5021) against herpes simplex virus type 1 and type 2 and varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting Eprociclovir potassium dosage for different herpesviruses
Disclaimer: Eprociclovir potassium is an investigational antiviral compound. The information provided herein is intended for research, scientific, and drug development professionals for experimental purposes only. It is not intended as clinical guidance. All experimental work should be conducted in accordance with institutional and national safety guidelines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a nucleoside analogue antiviral agent. Its mechanism of action is predicated on its selective conversion into an active triphosphate form within virus-infected cells. This conversion is initiated by a viral-encoded enzyme, thymidine (B127349) kinase (TK), and completed by host cell kinases.[1][2] The resulting Eprociclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase.[3] Incorporation of Eprociclovir triphosphate into the growing viral DNA chain leads to chain termination, thereby halting viral replication.[2][4]
Q2: Which herpesviruses are potential targets for this compound?
A2: this compound is expected to be active against herpesviruses that encode a thymidine kinase capable of phosphorylating the drug. This includes Herpes Simplex Virus type 1 (HSV-1), Herpes Simplex Virus type 2 (HSV-2), and Varicella-Zoster Virus (VZV). Its activity against cytomegalovirus (CMV) and Epstein-Barr virus (EBV) may be limited, as these viruses either do not encode a TK or their TK has a different substrate specificity.[3][5] For instance, ganciclovir (B1264) is more effective against CMV because it is phosphorylated by the CMV-encoded protein kinase UL97.
Q3: How do I determine the effective concentration of this compound against different herpesviruses in vitro?
A3: The in vitro antiviral activity of this compound is typically determined using a plaque reduction assay or a virus yield reduction assay.[6][7] These assays allow for the calculation of the 50% effective concentration (EC₅₀), which is the concentration of the drug that inhibits viral plaque formation or viral yield by 50%.
Troubleshooting Guides
Problem: High variability in EC₅₀ values between experiments.
-
Possible Cause 1: Cell Health and Confluency. The health and density of the cell monolayer can significantly impact viral infection and drug efficacy.
-
Solution: Ensure cells are healthy, within a low passage number, and seeded to achieve a consistent confluency (typically 90-95%) at the time of infection.[8]
-
-
Possible Cause 2: Inconsistent Virus Titer. The multiplicity of infection (MOI) should be consistent across experiments.
-
Solution: Titer your viral stocks regularly and use a consistent MOI for your assays.
-
-
Possible Cause 3: Drug Degradation. this compound solution may degrade with improper storage or handling.
-
Solution: Prepare fresh drug dilutions for each experiment from a properly stored stock solution. Follow the manufacturer's instructions for storage conditions and stability.
-
Problem: this compound shows low efficacy against a specific herpesvirus strain.
-
Possible Cause 1: Viral Resistance. The virus strain may have mutations in the thymidine kinase gene, rendering it unable to phosphorylate this compound effectively.[9]
-
Solution: Sequence the thymidine kinase gene of the viral strain to check for known resistance mutations. Test the drug against a known sensitive (wild-type) strain as a control.
-
-
Possible Cause 2: Different Substrate Specificity. The thymidine kinase of the specific herpesvirus may have a naturally low affinity for this compound.[10][11][12]
-
Solution: This is a characteristic of the virus. Compare the efficacy of this compound to other standard-of-care antivirals for that specific virus.
-
Quantitative Data Summary
The following tables present hypothetical in vitro and in vivo data for this compound to illustrate the expected differences in efficacy across various herpesviruses. Note: This data is for illustrative purposes only.
Table 1: Hypothetical In Vitro Efficacy of this compound
| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Herpes Simplex Virus 1 (HSV-1) | Vero | 0.8 | >1000 | >1250 |
| Herpes Simplex Virus 2 (HSV-2) | Vero | 1.2 | >1000 | >833 |
| Varicella-Zoster Virus (VZV) | MRC-5 | 2.5 | >1000 | >400 |
| Cytomegalovirus (CMV) | HFF | 50 | >1000 | >20 |
| Epstein-Barr Virus (EBV) | B95-8 | >100 | >1000 | - |
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration
Table 2: Hypothetical In Vivo Dosage Adjustments in a Murine Model
| Virus Infection Model | Animal Model | Route of Administration | Dosage Regimen (mg/kg/day) | Therapeutic Outcome |
| HSV-1 (orofacial) | Mouse | Oral | 50 | 80% reduction in lesion score |
| HSV-2 (genital) | Mouse | Oral | 75 | 75% reduction in lesion severity and viral shedding |
| VZV (surrogate model) | Mouse | Oral | 100 | 60% reduction in viral load in dorsal root ganglia |
| CMV (murine CMV model) | Mouse | Intraperitoneal | 200 | 40% reduction in viral load in spleen and lungs |
Experimental Protocols
Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication.[13][14]
-
Cell Seeding: Seed susceptible cells (e.g., Vero cells for HSV) in 6-well or 12-well plates to form a confluent monolayer overnight.[8][15]
-
Drug Dilution: Prepare serial dilutions of this compound in cell culture medium.
-
Infection: Remove the growth medium from the cells and infect with the virus at a concentration that will produce 50-100 plaques per well. Incubate for 1-2 hours to allow for viral adsorption.[14]
-
Overlay: After the adsorption period, remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing methylcellulose (B11928114) or agarose) mixed with the different concentrations of this compound.[13][15]
-
Incubation: Incubate the plates for 2-5 days, depending on the virus, to allow for plaque formation.
-
Staining: Remove the overlay and stain the cells with a solution like crystal violet to visualize and count the plaques.[13][15]
-
Data Analysis: Count the number of plaques at each drug concentration and calculate the EC₅₀ value by regression analysis.
Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.[6][7][16][17]
-
Cell Seeding and Infection: Seed cells in multi-well plates and infect with the virus at a specific Multiplicity of Infection (MOI), for example, 0.1 to 1.[16]
-
Drug Treatment: After viral adsorption, wash the cells and add a culture medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-72 hours).
-
Virus Harvest: Harvest the supernatant and/or the cells (via freeze-thaw cycles) to release the progeny virus.
-
Titration: Determine the titer of the harvested virus from each drug concentration using a plaque assay or a TCID₅₀ (50% tissue culture infectious dose) assay.[16]
-
Data Analysis: Compare the viral titers from the treated wells to the untreated control to determine the concentration of this compound that reduces the viral yield by 50% (EC₅₀) or 90% (EC₉₀).
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a Plaque Reduction Assay.
Caption: Logic for adjusting dosage based on viral TK affinity.
References
- 1. gentaur.com [gentaur.com]
- 2. lecturio.com [lecturio.com]
- 3. Antiviral Therapies for Herpesviruses: Current Agents and New Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral therapy of HSV-1 and -2 - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | Alpha-Herpesvirus Thymidine Kinase Genes Mediate Viral Virulence and Are Potential Therapeutic Targets [frontiersin.org]
- 6. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 7. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Herpes Simplex Virus Type 1 Propagation, Titration and Single-step Growth Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Substrate diversity of herpes simplex virus thymidine kinase. Impact Of the kinematics of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]
- 14. researchgate.net [researchgate.net]
- 15. Plaquing of Herpes Simplex Viruses [jove.com]
- 16. benchchem.com [benchchem.com]
- 17. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Eprociclovir potassium long-term storage and handling
This technical support center provides guidance on the long-term storage, handling, and troubleshooting for Eprociclovir potassium for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A: Specific long-term storage conditions for this compound, including optimal temperature, humidity, and light sensitivity, are not publicly available. It is crucial to consult the Certificate of Analysis (CofA) provided by the supplier for precise storage instructions. Generally, for powdered compounds, storage in a cool, dry, and dark place is recommended to minimize degradation. While this compound is shipped at room temperature, this does not necessarily reflect the optimal long-term storage conditions.[1][2]
Q2: How should I handle this compound in the laboratory?
A: this compound should be handled with care, following standard laboratory safety procedures for handling physiologically active substances. Key recommendations include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, protective gloves, and a lab coat.[3]
-
Ventilation: Use only in a well-ventilated area or with appropriate exhaust ventilation to avoid inhalation of dust or aerosols.[3]
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water.[3]
-
General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3]
Q3: What is the recommended procedure for reconstituting this compound?
A: A specific, validated reconstitution protocol for this compound is not available in the public domain. The choice of solvent and the achievable concentration will depend on the experimental requirements. For guidance, researchers can refer to protocols for similar nucleoside analogues like Acyclovir, but these must be validated for this compound. It is highly recommended to perform small-scale solubility tests in various pharmaceutically acceptable solvents (e.g., sterile water for injection, phosphate-buffered saline) to determine the optimal reconstitution conditions. The stability of the reconstituted solution should also be determined.
Q4: What are the known degradation pathways for this compound?
A: Specific degradation pathways for this compound have not been detailed in the available literature. However, based on the structure of the related compound, Acyclovir, potential degradation could occur under harsh acidic or oxidative conditions.[4] For Acyclovir, the major degradation product under acidic hydrolysis and photolysis is guanine.[4] Stability studies would be required to identify the specific degradation products and pathways for this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Difficulty Dissolving Powder | Incorrect solvent; Low temperature; Supersaturation | - Consult literature for solubility information on similar compounds. - Try gentle warming or sonication. - Perform solubility tests with small amounts in different solvents. |
| Unexpected Experimental Results | Compound degradation; Incorrect concentration; Improper handling | - Verify storage conditions against the Certificate of Analysis. - Confirm the concentration of the reconstituted solution using a validated analytical method (e.g., HPLC). - Review handling procedures to ensure no contamination occurred. |
| Precipitation in Reconstituted Solution | Low solubility at storage temperature; Change in pH | - Store the solution at the temperature at which it was prepared. - If refrigerated storage is necessary, allow the solution to return to room temperature before use. - Check the pH of the solution and adjust if necessary, ensuring it is within the stability range of the compound. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 219657-37-1 |
| Molecular Formula | C₁₁H₁₄KN₅O₃ |
| Molecular Weight | 303.36 g/mol |
Experimental Protocols
Note: No specific experimental protocols for this compound were found. The following is a generalized workflow for a stability study, which should be adapted and validated for this compound.
Protocol: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment (Illustrative)
This protocol is based on methods used for the related compound, Acyclovir, and would require optimization for this compound.[4]
-
Preparation of Standard Solutions:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of water and methanol) to prepare a stock solution of known concentration.
-
Perform serial dilutions to create a series of calibration standards.
-
-
Sample Preparation:
-
For long-term stability testing, store aliquots of this compound powder under various conditions (e.g., different temperatures, humidity levels, light exposures).
-
At specified time points, dissolve a known amount of the stored powder in the chosen solvent to a predetermined concentration.
-
For solution stability, store reconstituted solutions under different conditions and take aliquots at specified time points.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A suitable isocratic or gradient mixture of a buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1.0 mL/min.[4]
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 252 nm for Acyclovir).[4]
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the stability samples by comparing their peak areas to the calibration curve.
-
Calculate the percentage of the compound remaining at each time point to assess stability.
-
Visualizations
References
Eprociclovir Potassium Quality Control: Technical Support Center
Disclaimer: Publicly available information on "eprociclovir potassium" is limited. This technical support center has been developed using established principles of pharmaceutical quality control for antiviral nucleoside analogues and data from similar compounds. The provided protocols and troubleshooting guides should be considered as starting points and may require optimization for your specific research batches.
Frequently Asked Questions (FAQs)
1. What are the critical quality attributes (CQAs) to consider for a research batch of eprociclovir (B1671553) potassium?
For a research batch of an active pharmaceutical ingredient (API) like this compound, the following CQAs are crucial:
-
Identity: Confirmation of the chemical structure.
-
Purity: Assay of the main compound and quantification of impurities.
-
Potency: The biological activity of the compound.
-
Physical Properties: Appearance, solubility, and crystal form.
-
Residual Solvents: Levels of solvents used during synthesis.
-
Water Content: Amount of water present in the material.
2. How should I establish the preliminary stability of a new research batch?
Preliminary stability can be assessed through accelerated stability studies.[1][2] The International Council for Harmonisation (ICH) guidelines suggest storage conditions to test the stability of a drug substance.[1][2][3][4][5]
| Study Type | Storage Condition | Minimum Duration |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
3. What are forced degradation studies and why are they important?
Forced degradation studies, or stress testing, expose the drug substance to conditions more severe than accelerated stability studies to identify potential degradation products and establish degradation pathways.[3][4][6] This information is crucial for developing stability-indicating analytical methods.[3][6] Common stress conditions include acid and base hydrolysis, oxidation, heat, and photolysis.[4]
4. Which analytical technique is most suitable for purity and impurity determination of this compound?
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and robust method for the purity and impurity analysis of nucleoside analogues.[7][8][9][10] For characterization of unknown impurities, liquid chromatography-mass spectrometry (LC-MS/MS) is highly effective.[6][11]
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Potential Cause | Recommended Solution |
| No peaks observed | - Incorrect mobile phase composition. - Detector issue (lamp off). - No sample injection. | - Verify mobile phase preparation. - Check detector status. - Ensure the autosampler is functioning correctly. |
| Peak fronting or tailing | - Column overload. - Inappropriate mobile phase pH. - Column degradation. | - Reduce sample concentration. - Adjust mobile phase pH to ensure the analyte is in a single ionic form. - Use a new or different column. |
| Variable retention times | - Fluctuation in column temperature. - Inconsistent mobile phase composition. - Pump malfunction (air bubbles). | - Use a column oven for temperature control. - Prepare fresh mobile phase and degas thoroughly. - Purge the pump. |
| Extraneous peaks | - Contaminated mobile phase or diluent. - Sample degradation. - Carryover from previous injection. | - Use high-purity solvents. - Prepare samples fresh. - Run blank injections with a strong solvent to clean the injector and column. |
Dissolution Testing Issues
| Problem | Potential Cause | Recommended Solution |
| Incomplete dissolution | - Poor solubility of this compound in the selected medium. - Formulation issues (for drug product). | - Test different dissolution media (e.g., pH 1.2, 4.5, 6.8 buffers).[12] - Consider adding a surfactant like sodium lauryl sulfate (B86663) (SLS).[13] |
| High variability in results | - Coning (mound of powder at the bottom of the vessel). - Air bubbles on the sample surface. - Inconsistent vessel/apparatus geometry. | - Increase agitation speed (typically 50-75 rpm for paddle method).[13] - Deaerate the dissolution medium.[13] - Ensure the apparatus is properly calibrated and set up. |
Experimental Protocols
Purity and Impurity Determination by RP-HPLC
This protocol is based on typical methods for antiviral nucleoside analogues like acyclovir (B1169) and penciclovir.[7][9][14]
-
Instrumentation: HPLC with UV-Vis Detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of a phosphate (B84403) buffer (e.g., 20mM potassium dihydrogen phosphate, pH adjusted to 3.5) and a polar organic solvent like methanol (B129727) or acetonitrile. A common starting ratio is 95:5 (buffer:organic).[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., water or mobile phase) at a concentration of approximately 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the this compound research batch in the diluent to achieve a similar concentration to the main working standard.
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Inject the standard solutions to establish a calibration curve.
-
Inject the sample solutions.
-
Calculate the assay and impurity levels by comparing the peak areas to the calibration curve. Impurities are typically reported as a percentage of the main peak area.
-
Forced Degradation Study
This protocol follows general guidelines recommended by the ICH.[3][4]
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60-80°C for a specified time (e.g., 2, 4, 8 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature or heat gently.[4] Neutralize before analysis.
-
Oxidative Degradation: Treat the sample solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature. Protect from light.
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C) in an oven.
-
Photolytic Degradation: Expose the solid sample and a solution of the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze all stressed samples by the developed stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active substance.
Dissolution Testing Protocol (for formulated product)
This is a general protocol for immediate-release solid dosage forms.[12][13][15][16]
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of a buffered solution (e.g., pH 1.2, 4.5, or 6.8).[12]
-
Temperature: 37 ± 0.5°C.[13]
-
Paddle Speed: 50 or 75 rpm.[13]
-
Procedure:
-
Place one unit (e.g., tablet or capsule) in each dissolution vessel.
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Filter the samples immediately.
-
Analyze the concentration of this compound in the filtered samples using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Calculate the percentage of drug dissolved at each time point. An acceptance criterion is often set, for example, Q=75% in 45 minutes.[13]
-
Visualizations
Caption: Troubleshooting Logic for HPLC Peak Shape Issues.
Caption: Experimental Workflow for Forced Degradation Studies.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. edaegypt.gov.eg [edaegypt.gov.eg]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. edaegypt.gov.eg [edaegypt.gov.eg]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. researchgate.net [researchgate.net]
- 8. RP-HPLC method for estimating valganciclovir in bulk and tablets [wisdomlib.org]
- 9. Method development and validation for the analysis of Penciclovir and related impurity in bulk and pharmaceutical dosage forms by RP HPLC | Semantic Scholar [semanticscholar.org]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. LC-MS/MS method for the characterization of the forced degradation products of Entecavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dissolution Testing for Generic Drugs: An FDA Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. edaegypt.gov.eg [edaegypt.gov.eg]
- 14. Stress studies on acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sahpra.org.za [sahpra.org.za]
- 16. usp.org [usp.org]
Technical Support Center: Eprociclovir Potassium In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eprociclovir potassium in in vivo experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo studies with this compound.
Question: Why am I observing lower than expected efficacy in my in vivo model?
Answer: Lower than expected efficacy of this compound in vivo can stem from several factors. Eprociclovir, being a nucleoside analogue similar to acyclovir (B1169), requires intracellular phosphorylation to its active triphosphate form to inhibit viral DNA polymerase.[1][2][3] Insufficient activation can lead to reduced efficacy.
Possible Causes and Troubleshooting Steps:
-
Suboptimal Dosing or Bioavailability: The administered dose may not be achieving the necessary therapeutic concentrations at the site of infection. Review the pharmacokinetic profile of this compound if available, or similar acyclovir analogues.[4][5] Consider a dose-response study to determine the optimal dosage. The route of administration should also be optimized to ensure maximal absorption and distribution to target tissues.
-
Timing of Treatment Initiation: Antiviral treatments are often most effective when initiated early in the course of infection.[6] Delaying treatment can result in a higher viral load that is more difficult to control. Initiate treatment as early as possible post-infection in your experimental model.
-
Drug Stability and Formulation: this compound solution stability should be confirmed. Improper storage or formulation can lead to degradation of the active compound.[7] Ensure the compound is properly dissolved and the formulation is appropriate for the chosen route of administration.
-
Viral Resistance: Although less common in a controlled experimental setting, the emergence of resistant viral strains can lead to treatment failure.[8] Resistance in herpesviruses often arises from mutations in the viral thymidine (B127349) kinase or DNA polymerase.[1] If resistance is suspected, sequencing of these viral genes may be necessary.
-
Animal Model Suitability: The chosen animal model may not be ideal for the specific viral infection or for evaluating the efficacy of this particular compound.[9] Ensure the model is well-validated and that the pathogenesis of the viral infection in the model is well-understood.
Question: I am observing unexpected toxicity or adverse effects in my animal models. What should I do?
Answer: Unexpected toxicity can be related to the compound itself, the formulation, or the experimental procedure.
Possible Causes and Troubleshooting Steps:
-
Dose-Related Toxicity: The administered dose may be too high. It is crucial to establish a maximum tolerated dose (MTD) before proceeding with efficacy studies. Conduct a dose-range finding study to identify a dose that is both effective and well-tolerated.
-
Formulation Issues: The vehicle or excipients used in the formulation could be causing toxicity. Test the vehicle alone as a control group to rule out any vehicle-related adverse effects.
-
Route of Administration: The chosen route of administration might be causing localized or systemic toxicity. For instance, intravenous administration can sometimes lead to acute toxicity if the infusion rate is too high. Consider alternative routes if possible.
-
Off-Target Effects: While Eprociclovir is expected to be selective for viral enzymes, high concentrations could potentially inhibit host cellular polymerases to some extent, leading to cytotoxicity.[3]
-
Metabolite-Induced Toxicity: The metabolites of this compound could be contributing to the observed toxicity. Investigating the metabolic profile of the drug could provide insights.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an analogue of acyclovir and is expected to share a similar mechanism of action.[10][11] As a nucleoside analogue, it is selectively phosphorylated by viral thymidine kinase (TK) in infected cells to its monophosphate form. Cellular kinases then further phosphorylate it to the active triphosphate form. This active metabolite inhibits viral DNA synthesis by acting as a competitive inhibitor of the viral DNA polymerase and by causing chain termination upon its incorporation into the growing viral DNA strand.[1][2][3][12]
Q2: How should I prepare and store this compound for in vivo studies?
A2: According to available data, this compound powder should be stored at -20°C for long-term stability. In solvent, it should be stored at -80°C for up to one year.[10] The solubility is reported to be less than 1 mg/ml, which should be considered when preparing formulations for in vivo administration.[10] It is recommended to prepare fresh solutions for each experiment and to protect them from light.
Q3: What are some key pharmacokinetic parameters to consider for this compound?
Q4: Can I use this compound in combination with other antiviral agents?
A4: Combination therapy is a common strategy in antiviral drug development to enhance efficacy and reduce the emergence of resistance.[8] The combination of two antiviral drugs with different mechanisms of action can result in synergistic or additive effects. In vitro studies are recommended to assess the potential for synergy or antagonism before proceeding with in vivo combination studies.
Data Presentation
Table 1: Illustrative In Vivo Efficacy of this compound in a Murine Herpes Simplex Virus (HSV-1) Keratitis Model
| Treatment Group | Dose (mg/kg/day) | Route of Administration | Mean Lesion Score (Day 5 post-infection) | Viral Titer in Cornea (log10 PFU/eye) |
| Vehicle Control | - | Topical | 4.5 ± 0.5 | 5.2 ± 0.4 |
| This compound | 10 | Topical | 2.1 ± 0.3 | 2.8 ± 0.2 |
| This compound | 25 | Topical | 1.2 ± 0.2 | 1.5 ± 0.1 |
| Acyclovir | 25 | Topical | 1.5 ± 0.3 | 1.8 ± 0.2 |
*Data are presented as mean ± standard deviation. *p < 0.05 compared to vehicle control. This table is an illustrative example based on typical outcomes for this class of drug.[14][15]
Table 2: Illustrative Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (10 mg/kg) | Oral (50 mg/kg) |
| Cmax (µg/mL) | 15.2 ± 2.1 | 3.8 ± 0.9 |
| Tmax (h) | 0.1 | 1.5 |
| AUC (µg·h/mL) | 25.8 ± 3.5 | 12.4 ± 2.8 |
| Half-life (h) | 1.8 ± 0.3 | 2.1 ± 0.4 |
| Bioavailability (%) | - | ~20 |
Data are presented as mean ± standard deviation. This table is a hypothetical representation based on known properties of similar nucleoside analogues.[5]
Experimental Protocols
Protocol 1: In Vivo Efficacy Evaluation in a Murine Model of HSV-1 Keratitis
-
Animal Model: 6-8 week old female BALB/c mice.
-
Virus Inoculation: Anesthetize mice and scarify the corneas. Apply a 5 µL suspension of HSV-1 (e.g., KOS strain) containing 1 x 10^5 Plaque Forming Units (PFU) to the scarified cornea.
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., saline or appropriate buffer).
-
Group 2: this compound (low dose, e.g., 10 mg/kg/day).
-
Group 3: this compound (high dose, e.g., 25 mg/kg/day).
-
Group 4: Positive control (e.g., Acyclovir, 25 mg/kg/day).
-
-
Drug Administration: Prepare formulations of this compound and the positive control in a suitable vehicle. Administer topically to the infected eye (e.g., 5 µL) three times daily for 5 days, starting 24 hours post-infection.
-
Efficacy Assessment:
-
Clinical Scoring: Monitor the severity of keratitis daily using a standardized scoring system (e.g., 0 = no disease, 5 = severe corneal opacity and ulceration).
-
Viral Titer: On day 5 post-infection, euthanize the mice, excise the corneas, and homogenize them. Determine the viral titer in the corneal homogenates by plaque assay on Vero cells.
-
-
Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to compare the treatment groups with the vehicle control.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for in vivo efficacy studies.
Caption: Troubleshooting low in vivo efficacy.
References
- 1. Antiviral Therapies for Herpesviruses: Current Agents and New Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Acyclovir: discovery, mechanism of action, and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of Stereoisomeric Dipeptide Prodrugs of Acyclovir Following Intravenous and Oral Administrations in Rats: A Study Involving In vivo Corneal Uptake of Acyclovir Following Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Study Highlights Underlying Flaws In COVID-19 Antiviral Drug Clinical Trials [wfyi.org]
- 7. Chemical Stability of New Acyclovir Analogues with Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral Drug Resistance: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal models of tumorigenic herpesviruses – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mybiosource.com [mybiosource.com]
- 11. gentaur.com [gentaur.com]
- 12. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ocular Pharmacokinetics of Acyclovir Amino Acid Ester Prodrugs in the Anterior Chamber: Evaluation of Their Utility in Treating Ocular HSV Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel animal model for evaluating topical efficacy of antiviral agents: flux versus efficacy correlations in the acyclovir treatment of cutaneous herpes simplex virus type 1 (HSV-1) infections in hairless mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Eprociclovir potassium off-target effects in cell culture
Disclaimer: Eprociclovir (B1671553) potassium is an antiviral nucleoside analogue. Comprehensive data on its specific off-target effects in cell culture is limited in publicly available literature. This guide is designed for researchers, scientists, and drug development professionals and provides troubleshooting strategies and answers to frequently asked questions based on the known behaviors of structurally similar nucleoside analogues, such as acyclovir (B1169) and ganciclovir. The experimental protocols and potential off-target effects described herein are intended to serve as a framework for investigating unexpected results.
Troubleshooting Guide
This section addresses specific issues that researchers might encounter during in vitro experiments with eprociclovir potassium.
Question 1: I am observing higher-than-expected cytotoxicity in my uninfected cell line treated with this compound. What could be the cause?
Answer:
Unexpected cytotoxicity in uninfected cells can stem from several factors. Nucleoside analogues can exert off-target effects, especially at higher concentrations or in specific cell types.
Potential Causes and Solutions:
-
Cell-Type Specific Sensitivity: The cytotoxic effect of nucleoside analogues can vary significantly between different cell lines. Some cell types may have higher endogenous kinase activity that can partially phosphorylate the prodrug, leading to toxicity.
-
Troubleshooting Step: Determine the 50% cytotoxic concentration (CC50) of this compound in your specific cell line using a cell viability assay (see Experimental Protocols). Compare this value across different cell lines if possible.
-
-
High Drug Concentration: The concentration of this compound used might be too high for your particular cell model, leading to off-target effects.
-
Troubleshooting Step: Perform a dose-response curve to find the optimal concentration that balances antiviral efficacy with minimal cytotoxicity.
-
-
Contamination: Ensure your cell cultures are not contaminated with mycoplasma or other agents that could increase their sensitivity to the drug.
-
Troubleshooting Step: Regularly test your cell lines for mycoplasma contamination.
-
-
Drug Stability: The stability of this compound in your culture medium could be a factor. Degradation products may have different toxicity profiles.
-
Troubleshooting Step: Prepare fresh drug solutions for each experiment and avoid repeated freeze-thaw cycles.
-
Question 2: My antiviral assay shows inconsistent results. Why is the efficacy of this compound varying between experiments?
Answer:
Variability in antiviral efficacy is a common issue in cell culture experiments. For nucleoside analogues like this compound, the metabolic state of the host cell plays a crucial role in its activation.
Potential Causes and Solutions:
-
Cellular Metabolism and Proliferation Rate: this compound requires phosphorylation to its active triphosphate form. This process is dependent on host cell kinases, and the activity of these kinases can vary with the cell cycle and metabolic state. Cells that are actively dividing may activate the drug more efficiently.
-
Troubleshooting Step: Standardize your cell seeding density and ensure cells are in the logarithmic growth phase at the time of infection and treatment.
-
-
Multiplicity of Infection (MOI): The ratio of virus to cells can influence the apparent efficacy of an antiviral drug.
-
Troubleshooting Step: Optimize and standardize the MOI for your assays. A lower MOI may require less drug to achieve the same level of inhibition.
-
-
Assay-Dependent Outcomes: The method used to measure antiviral activity (e.g., plaque reduction, yield reduction, or reporter gene assay) can yield different efficacy values.
-
Troubleshooting Step: Use multiple assays to confirm the antiviral effect. A plaque reduction assay, for example, measures the inhibition of both virus replication and cell-to-cell spread.
-
Question 3: I have noticed changes in the expression of non-viral genes in my this compound-treated cells. Is this an expected off-target effect?
Answer:
Alterations in host cell gene expression can be an off-target effect of nucleoside analogues. The incorporation of the activated drug into host cell DNA, even at low levels, can trigger cellular stress and DNA damage responses.
Potential Causes and Solutions:
-
DNA Damage Response: The triphosphate form of eprociclovir may act as a chain terminator during DNA replication. If incorporated into the host genome, it can induce cell cycle arrest and apoptosis through pathways regulated by proteins like p53.
-
Troubleshooting Step: Perform a cell cycle analysis (see Experimental Protocols) to see if this compound induces arrest at specific phases (e.g., S or G2/M). You can also use Western blotting to check for the activation of DNA damage response proteins (e.g., phosphorylated H2A.X, p53).
-
-
Kinase Inhibition: Some antiviral compounds have been found to have off-target effects on cellular kinases, which can lead to widespread changes in gene expression.
-
Troubleshooting Step: If you suspect off-target kinase activity, you can perform a kinase profiling assay (see Experimental Protocols) to screen for interactions with a panel of human kinases.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a nucleoside analogue prodrug. In virus-infected cells, it is converted to its active triphosphate form. This active form inhibits the viral DNA polymerase, leading to the termination of viral DNA chain elongation and suppression of viral replication.
Q2: How can I differentiate between on-target antiviral effects and off-target cytotoxicity?
A2: A key metric is the selectivity index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A high SI value indicates that the drug is effective against the virus at concentrations well below those that are toxic to the host cell.
Q3: Could this compound affect cellular signaling pathways?
A3: While direct evidence for this compound is scarce, related nucleoside analogues can indirectly affect cellular signaling. For example, by inducing DNA damage, they can activate stress-response pathways. There is also a potential for direct, off-target inhibition of cellular kinases that would impact various signaling cascades.
Data Presentation
Table 1: Hypothetical Cytotoxicity and Antiviral Activity of this compound in Different Cell Lines
| Cell Line | Virus | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Vero | HSV-1 | Plaque Reduction | 1.5 | >100 | >66.7 |
| MRC-5 | HSV-1 | Plaque Reduction | 2.1 | 85 | 40.5 |
| Keratinocytes | HSV-1 | Yield Reduction | 5.8 | 60 | 10.3 |
| Fibroblasts | HSV-1 | Yield Reduction | 0.9 | 95 | 105.6 |
This table presents hypothetical data based on the known behavior of similar nucleoside analogues to illustrate potential cell-type dependent variations in efficacy and cytotoxicity.
Experimental Protocols
Protocol 1: Cell Viability (Cytotoxicity) Assay using MTT
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a "no-drug" control.
-
Incubation: Incubate the plate for a period that corresponds to the duration of your antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC50 is the concentration of the drug that reduces cell viability by 50%.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Culture cells with and without this compound for the desired time (e.g., 24, 48 hours).
-
Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and propidium (B1200493) iodide (50 µg/mL).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined using appropriate software.
Protocol 3: Kinase Profiling Assay (General Workflow)
-
Compound Submission: Provide a sample of this compound to a commercial kinase profiling service.
-
Screening: The service will screen the compound against a large panel of recombinant human kinases (e.g., using a binding assay like KINOMEscan™).
-
Data Analysis: The results will provide quantitative data on the binding affinity of this compound to each kinase, typically reported as a percent of control or a dissociation constant (Kd).
-
Interpretation: Strong binding to any cellular kinases would indicate a potential off-target interaction that warrants further investigation through functional assays in your cell model.
Visualizations
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Potential on-target vs. off-target signaling pathways.
Technical Support Center: Optimizing Eprociclovir Potassium Treatment Duration In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eprociclovir potassium in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a nucleoside analogue that demonstrates antiviral activity primarily against herpesviruses, such as Herpes Simplex Virus (HSV) and Cytomegalovirus (CMV).[1] Its mechanism is similar to that of acyclovir (B1169). The drug is selectively converted into its active triphosphate form by a viral-encoded thymidine (B127349) kinase within infected cells. This active form then inhibits the viral DNA polymerase, leading to the termination of viral DNA chain elongation and preventing viral replication.[2]
Q2: What is the optimal in vitro concentration of this compound to use?
A2: The optimal concentration, or 50% effective concentration (EC50), can vary depending on the virus strain and the cell line used. It is recommended to perform a dose-response experiment to determine the EC50 for your specific experimental setup. As a reference, similar nucleoside analogues like acyclovir and penciclovir (B1679225) have reported EC50 values for HSV-1 ranging from 0.5 to 0.8 µg/mL and for HSV-2 from 1.3 to 2.2 µg/mL.[3][4]
Q3: How long should I incubate my cells with this compound?
A3: The optimal treatment duration is a critical parameter to determine experimentally. A time-course experiment is the most effective way to identify the ideal incubation time. This involves treating infected cells with this compound for various durations (e.g., 24, 48, 72 hours) and then assessing the antiviral effect. The goal is to find the shortest duration that yields the maximum antiviral activity with minimal cytotoxicity.
Q4: How do I assess the cytotoxicity of this compound in my cell line?
A4: A cytotoxicity assay, such as an MTT or MTS assay, should be performed to determine the 50% cytotoxic concentration (CC50). This involves treating uninfected cells with a range of this compound concentrations for the same duration as your planned antiviral experiments. The CC50 value is the concentration that reduces cell viability by 50%.[5] A high Selectivity Index (SI), which is the ratio of CC50 to EC50, is desirable as it indicates high antiviral potency with low cellular toxicity.[5]
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in antiviral activity between replicates. | - Inconsistent cell seeding density.- Pipetting errors.- Edge effects in the culture plate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or PBS instead. |
| No significant antiviral effect observed. | - Suboptimal drug concentration.- Insufficient treatment duration.- Drug instability in culture medium.- Viral resistance. | - Perform a dose-response experiment to determine the optimal EC50.- Conduct a time-course study to identify the optimal treatment duration.- Prepare fresh drug solutions for each experiment.- If resistance is suspected, sequence the viral thymidine kinase and DNA polymerase genes. |
| High cytotoxicity observed at effective antiviral concentrations. | - The drug concentration is too high.- The cell line is particularly sensitive to the compound.- Solvent (e.g., DMSO) toxicity. | - Re-evaluate the EC50 and CC50 to ensure an adequate therapeutic window.- Test the cytotoxicity in a different, recommended cell line.- Ensure the final solvent concentration is non-toxic to the cells. |
| Inconsistent results in plaque reduction assays. | - Non-uniform cell monolayer.- Inaccurate virus titration.- Overlay medium is too solid or too liquid. | - Ensure cells form a confluent and even monolayer before infection.- Accurately determine the virus titer to achieve the desired number of plaques per well.- Optimize the concentration of the solidifying agent (e.g., agarose) in the overlay. |
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from in vitro experiments with this compound. Data for Acyclovir and Penciclovir are included as a reference.
Table 1: In Vitro Antiviral Activity of Nucleoside Analogues against Herpes Simplex Virus (HSV)
| Compound | Virus Strain | Cell Line | EC50 (µM) * | Reference |
| This compound | e.g., HSV-1 (Strain F) | e.g., Vero cells | Data to be determined | N/A |
| This compound | e.g., HSV-2 (Strain G) | e.g., Vero cells | Data to be determined | N/A |
| Acyclovir | Clinical Isolates (HSV-1) | Not Specified | ~2.2 - 3.6 | [3] |
| Acyclovir | Clinical Isolates (HSV-2) | Not Specified | ~5.8 - 9.8 | [3] |
| Penciclovir | Clinical Isolates (HSV-1) | Not Specified | ~2.0 - 3.2 | [3] |
| Penciclovir | Clinical Isolates (HSV-2) | Not Specified | ~5.2 - 8.8 | [3] |
*EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%.
Table 2: In Vitro Cytotoxicity of Nucleoside Analogues
| Compound | Cell Line | Incubation Time (hours) | CC50 (µM) * | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound | e.g., Vero cells | e.g., 72 | Data to be determined | Data to be determined | N/A |
| Acyclovir | Vero cells | Not Specified | >1000 | >277 (for HSV-1) | [6] |
| ABMA | Vero cells | Not Specified | 34.75 | 20.93 | [6] |
*CC50 (50% cytotoxic concentration) is the concentration of the drug that reduces cell viability by 50%.
Experimental Protocols
Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (EC50).
Methodology:
-
Cell Seeding: Seed a 24-well plate with a suitable host cell line (e.g., Vero cells) to form a confluent monolayer.
-
Virus Infection: After 24 hours, remove the culture medium and infect the cell monolayers with a dilution of the virus that will produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Drug Treatment: Prepare serial dilutions of this compound in the overlay medium.
-
Overlay: After the adsorption period, remove the virus inoculum and add the overlay medium containing the different concentrations of this compound. The overlay medium typically contains a substance like agarose (B213101) or methylcellulose (B11928114) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (e.g., 2-4 days).
-
Plaque Visualization and Counting: After incubation, fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each drug concentration compared to the virus control (no drug). The EC50 value is determined by plotting the percentage of inhibition against the drug concentration.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to determine the cytotoxicity of a compound (CC50).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Addition: After 24 hours, add serial dilutions of this compound to the wells. Include a "cells only" control (no compound) and a solvent control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours), corresponding to the planned antiviral assay incubation time.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is the concentration that reduces cell viability by 50%.[7]
Time-of-Addition Experiment
This experiment helps to identify the stage of the viral replication cycle that is inhibited by the antiviral compound.
Methodology:
-
Cell and Virus Preparation: Prepare confluent cell monolayers in a multi-well plate and a stock of the virus.
-
Synchronized Infection: Infect the cells with a high multiplicity of infection (MOI) for a short period (e.g., 1 hour) to synchronize the infection.
-
Time-Specific Drug Addition: Add this compound at different time points relative to the infection (e.g., before infection, during adsorption, and at various times post-infection).
-
Incubation: Incubate the plates for a single replication cycle (e.g., 24 hours).
-
Virus Yield Quantification: Harvest the supernatant and/or cell lysate at the end of the incubation period and determine the virus titer using a plaque assay or a quantitative PCR (qPCR) based method.
-
Data Analysis: Compare the virus yield from the treated wells to the untreated control. A reduction in virus yield will indicate the time window during which this compound is effective.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for optimizing this compound treatment.
Caption: Herpesvirus modulation of host cell signaling pathways.
References
- 1. gentaur.com [gentaur.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro activities of penciclovir and acyclovir against herpes simplex virus types 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activities of penciclovir and acyclovir against herpes simplex virus types 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. Antiviral Effects of ABMA against Herpes Simplex Virus Type 2 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Eprociclovir Potassium vs. Acyclovir: An In-Depth Comparative Analysis
A comprehensive comparison between eprociclovir (B1671553) potassium and the widely-used antiviral drug acyclovir (B1169) cannot be provided at this time due to a lack of publicly available scientific data on eprociclovir potassium.
Extensive searches for experimental data, including 50% inhibitory concentration (IC50) values, mechanism of action, and detailed experimental protocols for this compound have yielded no specific results. Information is limited to chemical identifiers such as its CAS number (145512-85-2 for eprociclovir) and molecular formula. Without this crucial information, a direct and objective comparison of its antiviral potency and performance against acyclovir is not feasible.
This guide will, therefore, focus on providing a detailed overview of acyclovir, including its established IC50 values, mechanism of action, and the experimental protocols typically used to determine its antiviral efficacy. This information will serve as a benchmark for the evaluation of new antiviral candidates like this compound, should data become available in the future.
Acyclovir: A Profile of a Cornerstone Antiviral
Acyclovir is a synthetic nucleoside analog that has been a cornerstone in the treatment of infections caused by the Herpesviridae family of viruses for decades.[1][2][3][4] Its efficacy is particularly notable against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2), and Varicella-Zoster Virus (VZV).[2]
Quantitative Analysis of Antiviral Activity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. It represents the concentration of a drug required to inhibit a specific biological or biochemical function, such as viral replication, by 50%. The IC50 values for acyclovir can vary depending on the viral strain, the cell line used for the experiment, and the specific assay employed.
| Virus Target | IC50 Range (µM) | Notes |
| Herpes Simplex Virus Type 1 (HSV-1) | 0.09 - 60 | Variation is dependent on the specific viral isolate and the cell line used in the assay. |
| Herpes Simplex Virus Type 2 (HSV-2) | 0.04 - 44 | Similar to HSV-1, a wide range of IC50 values has been reported. |
| Varicella-Zoster Virus (VZV) | 0.53 - 48 | Acyclovir is generally less potent against VZV compared to HSV. |
Note: The IC50 values are presented in micromolar (µM) concentrations for standardized comparison.
Mechanism of Action: A Targeted Approach
Acyclovir's success lies in its selective activation within virus-infected cells, minimizing its effects on healthy, uninfected cells.[5][6] This selectivity is achieved through a multi-step process:
-
Viral Thymidine (B127349) Kinase Activation: Acyclovir is a prodrug that is initially phosphorylated into acyclovir monophosphate by a virus-specific enzyme, thymidine kinase (TK). This is the key step that confers its selectivity, as uninfected host cells do not efficiently phosphorylate acyclovir.[6]
-
Host Cell Kinase Conversion: Cellular enzymes further phosphorylate acyclovir monophosphate to acyclovir diphosphate (B83284) and then to the active form, acyclovir triphosphate.
-
Inhibition of Viral DNA Polymerase: Acyclovir triphosphate competitively inhibits the viral DNA polymerase, an enzyme essential for the replication of the viral genome.
-
Chain Termination: Upon incorporation into the growing viral DNA chain, acyclovir triphosphate acts as a chain terminator. Because it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, DNA synthesis is halted, preventing the formation of new viral particles.
The following diagram illustrates the activation and mechanism of action of acyclovir:
References
- 1. Acyclovir. An updated review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral therapy of HSV-1 and -2 - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Aciclovir. A reappraisal of its antiviral activity, pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US8952017B2 - Acyclovir formulations - Google Patents [patents.google.com]
- 5. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The biochemistry and mechanism of action of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Eprociclovir Potassium vs. Ganciclovir for Cytomegalovirus (CMV) Intervention
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of eprociclovir (B1671553) potassium and the established antiviral agent, ganciclovir (B1264), for the treatment of cytomegalovirus (CMV) infections. This document summarizes available in vitro data, details experimental methodologies, and visualizes key pathways to support research and development efforts in the field of antiviral therapeutics.
Executive Summary
Mechanism of Action
Both eprociclovir potassium and ganciclovir are nucleoside analogs that target viral DNA synthesis. Their activation and inhibitory pathways share similarities but may have distinct enzymatic interactions.
Ganciclovir: Ganciclovir, a synthetic analog of 2'-deoxyguanosine, requires a three-step phosphorylation to become its active triphosphate form.[1][2][3] The initial and rate-limiting step is the phosphorylation to ganciclovir monophosphate, which is preferentially catalyzed by the CMV-encoded protein kinase UL97 in infected cells.[4] This selective activation in infected cells contributes to its therapeutic window.[1][2] Subsequent phosphorylations to the di- and triphosphate forms are carried out by cellular kinases.[1][2][3] Ganciclovir triphosphate then acts as a competitive inhibitor of the viral DNA polymerase, and its incorporation into the growing viral DNA chain leads to the termination of DNA elongation, thus halting viral replication.[1][2][3]
This compound: this compound is also a nucleoside analog. It is proposed that its triphosphate form is the active metabolite. This conversion to the active form is thought to occur within virus-infected cells, mediated by viral and potentially cellular enzymes, including the viral thymidine (B127349) kinase. The active triphosphate form then inhibits the activity of the viral DNA polymerase.[5] The primary activity of this compound is reported to be against herpes viruses, which includes cytomegalovirus (CMV) and herpes simplex virus (HSV).[5]
Caption: Comparative Mechanism of Action.
In Vitro Efficacy and Cytotoxicity
A critical aspect of antiviral drug evaluation is the determination of its potency against the target virus and its toxicity to host cells. This is typically quantified by the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), and the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as CC50/IC50, provides a measure of the drug's therapeutic window.
Ganciclovir: The in vitro anti-CMV activity of ganciclovir is well-documented. The 50% inhibitory concentration (IC50) for ganciclovir against clinical CMV isolates typically falls in the low micromolar range. For instance, one study reported a mean IC50 of 1.7 µM, with a range of 0.2-5.3 µM for CMV isolates from solid organ transplant recipients.[6] Another source indicates that the concentration of ganciclovir required to produce a 50% inhibition of viral plaque formation (ID50) for susceptible strains of CMV ranges from 0.6 to 7.0 μM, with a mean of 3.6 μM.[7]
This compound: As of the latest review of published literature, specific quantitative data (IC50, EC50, CC50) for this compound against human cytomegalovirus (HCMV) are not available. While its primary activity is stated to be against herpesviruses including CMV, empirical data from in vitro studies on HCMV strains are needed to substantiate this claim and to allow for a direct comparison with ganciclovir.[5] One study on a tortoise herpesvirus (Testudinid herpesvirus 3) identified eprociclovir as having in vitro activity, but this is a different virus and host system.[1]
Table 1: In Vitro Anti-CMV Activity
| Compound | Virus Strain(s) | Cell Line | Assay Type | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Ganciclovir | Clinical CMV Isolates | Not Specified | Not Specified | Mean: 1.7 (Range: 0.2-5.3) | Not Reported | Not Reported | [6] |
| Ganciclovir | CMV Susceptible Strains | Not Specified | Plaque Reduction | Mean: 3.6 (Range: 0.6-7.0) | Not Reported | Not Reported | [7] |
| This compound | Human Cytomegalovirus | Not Reported | Not Reported | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
Standardized in vitro assays are crucial for the reliable evaluation of antiviral compounds. The following are detailed methodologies for key experiments relevant to the assessment of anti-CMV agents.
Plaque Reduction Assay (PRA)
The plaque reduction assay is a functional assay that measures the ability of a drug to inhibit the cytopathic effect (CPE) of a virus, specifically the formation of plaques (localized areas of cell death) in a cell monolayer.
Caption: Plaque Reduction Assay Workflow.
Detailed Protocol:
-
Cell Culture: Human foreskin fibroblasts (HFFs) are seeded in 24-well plates and grown to confluence.
-
Virus Inoculation: The cell monolayers are infected with a standardized amount of CMV, typically calculated to produce a countable number of plaques in control wells.
-
Drug Treatment: Following virus adsorption, the inoculum is removed, and the cells are overlaid with a medium containing serial dilutions of the test compound (e.g., this compound or ganciclovir).
-
Overlay: A semi-solid overlay, such as agarose or carboxymethylcellulose, is added to restrict virus spread to adjacent cells, allowing for the formation of discrete plaques.
-
Incubation: Plates are incubated at 37°C in a 5% CO2 atmosphere for 7 to 14 days, or until plaques are clearly visible in the virus control wells.
-
Staining and Plaque Counting: The cell monolayers are fixed and stained with a solution like crystal violet, which stains viable cells, leaving the plaques unstained and visible for counting.
-
Data Analysis: The number of plaques in treated wells is compared to the number in untreated control wells to calculate the percentage of inhibition. The IC50 value is then determined by plotting the percentage of inhibition against the drug concentration.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is used to determine the cytotoxic concentration (CC50) of a compound.
Caption: MTT Cytotoxicity Assay Workflow.
Detailed Protocol:
-
Cell Seeding: Cells (e.g., HFFs) are seeded in 96-well plates at a density that ensures they are in an exponential growth phase during the assay.
-
Compound Exposure: The cells are treated with various concentrations of the test compound and incubated for a duration similar to that of the antiviral assay.
-
MTT Addition: MTT reagent is added to each well.
-
Incubation: The plates are incubated to allow metabolically active (viable) cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance of the treated cells is compared to that of untreated control cells to determine the percentage of cell viability. The CC50 is calculated from the dose-response curve.
Conclusion and Future Directions
Ganciclovir remains a cornerstone in the management of CMV infections, with a well-defined mechanism of action and extensive in vitro and clinical data supporting its efficacy. This compound, while identified as a potential anti-herpesvirus agent, currently lacks the necessary in vitro data against human cytomegalovirus to allow for a direct and meaningful comparison with ganciclovir.
For researchers and drug development professionals, the immediate and critical next step is to conduct in vitro studies to determine the IC50, CC50, and selectivity index of this compound against a panel of laboratory-adapted and clinical strains of HCMV. Furthermore, head-to-head comparative studies with ganciclovir using standardized assays, such as the plaque reduction assay, are essential to accurately assess its relative potency. Elucidating the specific viral and cellular kinases involved in the phosphorylation of eprociclovir will also provide valuable insights into its mechanism of action and potential for cross-resistance with existing CMV therapies. Without such fundamental data, the potential of this compound as a viable anti-CMV therapeutic remains speculative.
References
- 1. In vitro and in vivo assessment of eprociclovir as antiviral treatment against testudinid herpesvirus 3 in Hermann's tortoise (Testudo hermanni) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (A-5021 potassium) | 抗病毒药物 | MCE [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mybiosource.com [mybiosource.com]
- 7. cdn.ymaws.com [cdn.ymaws.com]
Eprociclovir Potassium: A Comparative Efficacy Analysis Against Herpesviruses
For Immediate Release
This publication provides a comprehensive comparison of the in vitro efficacy of Eprociclovir potassium against several human herpesviruses, benchmarked against established antiviral agents. This guide is intended for researchers, scientists, and drug development professionals in the field of virology and infectious diseases.
Introduction
Eprociclovir, also known as A-5021, is a nucleoside analogue with potent antiviral activity against various members of the Herpesviridae family. Its mechanism of action is analogous to that of Acyclovir, involving selective phosphorylation by viral thymidine (B127349) kinase and subsequent inhibition of the viral DNA polymerase, ultimately leading to chain termination and cessation of viral replication.[1][2] This document summarizes the available preclinical data on the comparative efficacy of Eprociclovir against Herpes Simplex Virus Type 1 (HSV-1), Herpes Simplex Virus Type 2 (HSV-2), and Varicella-Zoster Virus (VZV), with qualitative data on its activity against Human Cytomegalovirus (HCMV).
Comparative Efficacy Data
The antiviral activity of Eprociclovir has been evaluated in direct comparison with Acyclovir and Penciclovir, two widely used anti-herpesvirus drugs. The following tables summarize the 50% inhibitory concentrations (IC50) obtained from plaque reduction assays.
Table 1: Comparative Antiviral Activity (IC50, µg/mL) Against Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV) Clinical Isolates [3]
| Virus (Number of Strains) | Cell Line | Eprociclovir (A-5021) | Acyclovir | Penciclovir |
| HSV-1 (n=5) | MRC-5 | 0.013 | 0.22 | 0.84 |
| HSV-2 (n=6) | MRC-5 | 0.15 | 0.30 | 1.5 |
| VZV (n=5) | HEL | 0.77 | 5.2 | 14 |
Table 2: Antiviral Activity (IC50, µg/mL) Against Laboratory Strains of Herpesviruses in Various Human Cell Lines
| Virus Strain | Cell Line | Eprociclovir (A-5021) | Acyclovir | Penciclovir |
| HSV-1 | ||||
| KOS | MRC-5 | 0.038 | 0.26 | 0.96 |
| KOS | NHEK | 0.002 | 0.30 | 0.82 |
| HSV-2 | ||||
| 186 | MRC-5 | 0.12 | 0.25 | 1.2 |
| 186 | NHEK | 0.04 | 0.33 | 1.3 |
| VZV | ||||
| Oka | HEL | 0.42 | 2.1 | 6.7 |
| HCMV | ||||
| AD169 | HFF | 2.1 | 4.6 | 11 |
Data presented as mean IC50 values. Lower values indicate higher potency.
Eprociclovir demonstrated significantly greater potency against HSV-1 and VZV compared to both Acyclovir and Penciclovir.[3] Against HSV-2, Eprociclovir was more potent than both comparator drugs.[3] Notably, in normal human epidermal keratinocytes (NHEK), Eprociclovir's activity against HSV-1 was 150-fold more potent than that of Acyclovir. Eprociclovir also exhibited more prolonged antiviral activity than Acyclovir in infected cells after short-term exposure.[3]
Cytotoxicity and Selectivity
The therapeutic potential of an antiviral agent is also determined by its selectivity, which is the ratio of its cytotoxicity to its antiviral activity.
Table 3: Cytotoxicity and Selectivity Index [3]
| Compound | 50% Cytotoxic Concentration (CC50, µg/mL) in MRC-5 cells | Selectivity Index (CC50/IC50) for HSV-1 |
| Eprociclovir (A-5021) | >100 | >7692 |
| Acyclovir | >100 | >385 |
| Penciclovir | >100 | >119 |
Eprociclovir displayed a superior selectivity index for HSV-1 compared to Acyclovir and Penciclovir, indicating a wider therapeutic window.[3] Furthermore, in a growth inhibition assay using murine granulocyte-macrophage progenitor cells, Eprociclovir showed the least inhibitory effect among the three compounds, suggesting lower potential for myelotoxicity.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on standard virological and toxicological practices.
Plaque Reduction Assay
This assay is the gold standard for determining the in vitro efficacy of antiviral drugs.
-
Cell Seeding: Confluent monolayers of a suitable cell line (e.g., MRC-5 for HSV, HEL for VZV) are prepared in 24- or 48-well plates.
-
Virus Infection: The cell monolayers are infected with a standardized amount of virus (e.g., 100 plaque-forming units per well) and incubated for 1-2 hours to allow for viral adsorption.
-
Drug Application: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., methylcellulose) containing serial dilutions of the test compound (Eprociclovir, Acyclovir, or Penciclovir).
-
Incubation: The plates are incubated at 37°C in a CO2 incubator for a period that allows for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: The semi-solid overlay is removed, and the cell monolayers are fixed and stained with a solution such as crystal violet, which stains viable cells. Plaques, which are areas of dead or destroyed cells, appear as clear zones.
-
Data Analysis: The number of plaques is counted for each drug concentration. The IC50 value, the concentration of the drug that reduces the number of plaques by 50% compared to the virus control (no drug), is then calculated.
MTT Cytotoxicity Assay
This colorimetric assay is used to assess the metabolic activity of cells and, by extension, cell viability and cytotoxicity of a test compound.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to attach and grow for 24 hours.
-
Compound Incubation: The cell culture medium is replaced with fresh medium containing various concentrations of the test compound. The cells are then incubated for a period equivalent to the duration of the antiviral assay (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan (B1609692) Formation: The plates are incubated for 2-4 hours, during which mitochondrial dehydrogenases in viable cells convert the yellow MTT into insoluble purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control. The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated.
Granulocyte-Macrophage Colony-Forming Unit (CFU-GM) Assay
This assay is used to evaluate the effect of a compound on the proliferation and differentiation of hematopoietic progenitor cells.
-
Cell Preparation: Bone marrow cells are harvested from a suitable animal model (e.g., mice) and a single-cell suspension is prepared.
-
Culture Setup: The bone marrow cells are suspended in a semi-solid medium (e.g., methylcellulose) containing appropriate growth factors (e.g., GM-CSF) and the test compound at various concentrations.
-
Incubation: The cell suspensions are plated in Petri dishes and incubated for 7-14 days to allow for the formation of colonies.
-
Colony Counting: The number of CFU-GM colonies (aggregates of 50 or more cells) is counted using an inverted microscope.
-
Data Analysis: The number of colonies in the presence of the test compound is compared to the number in the untreated control to determine the inhibitory effect of the compound on hematopoietic progenitor cell growth.
Visualizations
Mechanism of Action of Eprociclovir
Caption: Mechanism of Eprociclovir activation and inhibition of viral DNA synthesis.
Experimental Workflow for Antiviral Efficacy Testing
Caption: A streamlined workflow for assessing the antiviral efficacy and toxicity of Eprociclovir.
Logical Relationship of Drug Discovery and Development
Caption: The logical progression of a new antiviral drug from initial discovery to clinical use.
References
A Head-to-Head Comparison of Eprociclovir Potassium and Penciclovir: An Antiviral Guide for Researchers
A comprehensive review of the available preclinical and clinical data on Eprociclovir (B1671553) potassium and penciclovir (B1679225), tailored for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of their mechanisms of action, antiviral activity, and pharmacokinetic profiles based on current scientific literature.
Introduction
Eprociclovir potassium and penciclovir are both nucleoside analogues, a class of antiviral drugs that forms the backbone of therapy for many viral infections, particularly those caused by the herpesvirus family. Their therapeutic effect hinges on the selective inhibition of viral DNA synthesis. While penciclovir is a well-established antiviral agent, primarily used topically for the treatment of herpes labialis (cold sores), data on this compound is sparse and appears to be in the early stages of investigation. This guide aims to provide a detailed, side-by-side comparison of these two compounds, drawing from the available experimental data.
Mechanism of Action: A Shared Pathway
Both this compound and penciclovir are guanine (B1146940) analogues that function as prodrugs, requiring intracellular activation to exert their antiviral effect.[1][2] Their selectivity for virus-infected cells is a key feature of their mechanism.
The activation cascade begins with the phosphorylation of the drug by a virus-encoded thymidine (B127349) kinase.[2][3] This initial step is critical as this viral enzyme is significantly more efficient at phosphorylating these nucleoside analogues than the corresponding host cell kinases. This results in a higher concentration of the monophosphorylated drug in infected cells compared to uninfected cells.[2][3]
Subsequent phosphorylation events, carried out by cellular kinases, convert the monophosphate form to the active triphosphate metabolite.[2] This active triphosphate then acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[1][4] Incorporation of the drug triphosphate into the growing viral DNA chain leads to chain termination, thereby halting viral replication.[5] A notable difference between penciclovir and the related drug acyclovir (B1169) is that the active triphosphate form of penciclovir has a significantly longer intracellular half-life, which may contribute to its sustained antiviral activity.[2]
While the specific details for this compound are not extensively documented in publicly available literature, its classification as a nucleoside analogue suggests a similar mechanism of action, involving conversion to a triphosphate form that inhibits viral DNA polymerase.[6]
Figure 1. Generalized signaling pathway for the mechanism of action of antiviral nucleoside analogues like Eprociclovir and penciclovir.
Antiviral Activity: A Data-Driven Comparison
A direct comparison of the antiviral potency of this compound and penciclovir is challenging due to the limited availability of data for Eprociclovir. The majority of published research on Eprociclovir focuses on its activity against a tortoise herpesvirus, while penciclovir has been extensively studied against human herpesviruses.
Penciclovir
Penciclovir has demonstrated potent activity against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2).[7] In various in vitro assays, penciclovir has shown comparable or, in some cases, superior activity to acyclovir, another widely used anti-herpes drug.[7] For instance, in a 24-hour viral DNA inhibition assay, the 50% effective concentration (EC50) of penciclovir was 0.01 mg/L, compared to 0.06 mg/L for acyclovir.[7] In plaque reduction assays, the EC50 values for penciclovir and acyclovir were similar, at 0.8 mg/L and 0.6 mg/L, respectively.[7]
| Compound | Virus | Assay | EC50 / IC50 | Cell Line | Reference |
| Penciclovir | HSV-1 | Plaque Reduction | 0.8 mg/L | MRC-5 | [7] |
| Penciclovir | HSV-1 | Viral DNA Inhibition (24h) | 0.01 mg/L | MRC-5 | [7] |
| Penciclovir | HSV-1 | Virus Yield Reduction (24h, 99% effective conc.) | 0.6 mg/L | MRC-5 | [7] |
| Penciclovir | HHV-6A | Not Specified | 37.9 µM | Not Specified | [1] |
| Penciclovir | HHV-6B | Not Specified | 77.8 µM | Not Specified | [1] |
Table 1: In Vitro Antiviral Activity of Penciclovir
This compound
The only available data for Eprociclovir (EPV) comes from a study investigating its efficacy against Testudinid herpesvirus 3 (TeHV-3) in Hermann's tortoises.[1] In this study, Eprociclovir was one of eight compounds that showed activity against TeHV-3 in cell culture with minimal cytotoxic effects.[1] The study selected Eprociclovir for further in vivo investigation.[1] Unfortunately, the specific EC50 value from the in vitro screen is not provided in the abstract. The in vivo study revealed that Eprociclovir exhibited nephrotoxic effects in the tortoises and was deemed unsuitable for treating TeHV-3.[1] There is no publicly available data on the activity of this compound against human herpesviruses.
Pharmacokinetics
Penciclovir
Penciclovir itself has poor oral bioavailability.[8] To overcome this, the prodrug famciclovir (B1672041) was developed, which is rapidly absorbed and converted to penciclovir in the liver and intestinal wall.[9] Following oral administration of famciclovir, peak plasma concentrations of penciclovir are typically reached within 1-2 hours.[10] The plasma elimination half-life of penciclovir is approximately 2.2 to 2.5 hours.[9] Penciclovir is primarily eliminated by the kidneys.[9]
| Parameter | Value (following oral famciclovir) | Species | Reference |
| Tmax | 0.75 - 1.5 hours | Horse | [10] |
| Cmax | 2.22 - 3.56 µg/mL (at 20 mg/kg famciclovir) | Horse | [10] |
| Elimination Half-life (rapid phase) | 1.73 ± 0.34 hours | Horse | [10] |
| Elimination Half-life (slow phase) | 34.34 ± 13.93 hours | Horse | [10] |
| Bioavailability (of penciclovir from famciclovir) | ~70% | Human | Not directly cited, but implied by good absorption of famciclovir |
Table 2: Pharmacokinetic Parameters of Penciclovir (from oral famciclovir)
This compound
Limited pharmacokinetic data for Eprociclovir is available from the study in Hermann's tortoises.[1] Following a single subcutaneous administration, plasma concentrations remained above the half maximal effective concentration (EC50) for 2.2 hours at a dose of 5 mg/kg and for 4.4 hours at a dose of 10 mg/kg.[1] However, in a subsequent toxicity study with repeated dosing (10 mg/kg, twice daily for seven days), plasma concentrations of Eprociclovir were found to be below the EC50 as early as one day after the start of treatment.[1] This suggests potential issues with maintaining therapeutic concentrations with this dosing regimen in this species.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in this guide.
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
A plaque reduction assay is a standard method to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (EC50).
-
Cell Culture: Confluent monolayers of a suitable host cell line (e.g., MRC-5) are prepared in multi-well plates.
-
Virus Inoculation: The cells are infected with a standardized amount of virus (e.g., HSV-1) for a defined period to allow for viral adsorption.
-
Drug Application: After viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) containing serial dilutions of the test compound (penciclovir or this compound). A control group with no drug is also included.
-
Incubation: The plates are incubated for a period that allows for the formation of visible viral plaques in the control wells (typically 2-3 days).
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.
-
EC50 Calculation: The percentage of plaque inhibition is calculated for each drug concentration relative to the control. The EC50 value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Figure 2. A generalized experimental workflow for a plaque reduction assay.
In Vivo Pharmacokinetic Study
This protocol outlines a general approach for determining the pharmacokinetic profile of an antiviral drug in an animal model.
-
Animal Model: A suitable animal model is selected (e.g., mice, rabbits, or in the case of the Eprociclovir study, tortoises).
-
Drug Administration: The drug is administered via a specific route (e.g., oral, intravenous, subcutaneous) at a defined dose.
-
Blood Sampling: Blood samples are collected at predetermined time points after drug administration.
-
Plasma Preparation: The blood samples are processed to separate the plasma.
-
Drug Concentration Analysis: The concentration of the drug and its metabolites in the plasma is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2).
Conclusion
This comparative guide highlights the current state of knowledge regarding this compound and penciclovir. Penciclovir is a well-characterized antiviral agent with proven efficacy against herpes simplex viruses. In contrast, the available scientific literature on this compound is extremely limited, with the only peer-reviewed study indicating potential for antiviral activity but also significant toxicity in a non-mammalian model.
For researchers and drug development professionals, this analysis underscores a significant data gap for this compound. Further in vitro studies are necessary to determine its spectrum of antiviral activity, particularly against human pathogens, and to establish its potency relative to existing antivirals. Moreover, comprehensive preclinical toxicology and pharmacokinetic studies in relevant animal models would be required to ascertain its potential as a therapeutic agent. Based on the currently available data, a direct and meaningful comparison of the performance of this compound and penciclovir is not feasible. Penciclovir remains a clinically relevant antiviral, while this compound's therapeutic potential is yet to be established.
References
- 1. In vitro and in vivo assessment of eprociclovir as antiviral treatment against testudinid herpesvirus 3 in Hermann's tortoise (Testudo hermanni) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activity of penciclovir against clinical isolates of acyclovir-resistant and foscarnet-resistant herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro comparison of antiviral drugs against feline herpesvirus 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibodies against Two Testudinid Herpesviruses in Pet Tortoises in Europe [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of new antiherpetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IC50 - Wikipedia [en.wikipedia.org]
Validating the Antiviral Activity of Eprociclovir Potassium: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the antiviral activity of Eprociclovir potassium against herpesviruses, specifically Herpes Simplex Virus Type 1 (HSV-1) and Human Cytomegalovirus (HCMV). Due to the limited availability of public data on this compound, this document focuses on providing established experimental protocols and comparative data for well-characterized antiviral agents, Acyclovir and Ganciclovir. This will enable researchers to effectively design experiments and benchmark the performance of this compound.
Mechanism of Action: Nucleoside Analogues
This compound is a nucleoside analogue antiviral drug.[1] Its mechanism of action is centered on the inhibition of viral DNA synthesis.[1] Like other drugs in its class, this compound is a prodrug that requires intracellular activation.[2][3] Once inside a virus-infected cell, it is converted to its active triphosphate form by both viral and cellular enzymes, including the viral thymidine (B127349) kinase.[1][4] This active form then acts as a competitive inhibitor of the viral DNA polymerase, leading to the termination of the growing viral DNA chain and subsequent blockage of viral replication.[4][5][6]
Below is a diagram illustrating the general signaling pathway for the activation and mechanism of action of nucleoside analogue antivirals.
References
- 1. gentaur.com [gentaur.com]
- 2. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Navigating Antiviral Resistance: A Comparative Analysis of Acyclovir and Penciclovir
A deep dive into the mechanisms of resistance to leading herpes simplex virus (HSV) antiviral agents, this guide provides researchers, scientists, and drug development professionals with a comparative analysis of acyclovir (B1169) and its analogue, penciclovir (B1679225). Understanding the nuances of how these drugs function and how viruses evade them is critical for the development of next-generation antiviral therapies.
The emergence of drug-resistant viral strains poses a significant challenge in the management of herpes simplex virus (HSV) infections, particularly in immunocompromised patient populations.[1][2][3] Acyclovir, a cornerstone of anti-HSV therapy for decades, and the more recent penciclovir, share a similar mechanism of action, which also unfortunately leads to cross-resistance.[1][4][5] This guide will dissect the molecular pathways of these drugs and the primary mechanisms by which HSV develops resistance, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Two Nucleoside Analogues
Acyclovir and penciclovir are both guanosine (B1672433) analogues that depend on viral enzymes for their activation, a key feature that confers their selectivity for infected cells.[4][6][7][8]
The activation cascade begins with the phosphorylation of the drug by the virus-encoded thymidine (B127349) kinase (TK).[4][7][8][9][10] This initial step is crucial and is significantly less efficient in uninfected host cells, thus minimizing toxicity.[6][7] Cellular kinases then further phosphorylate the monophosphate form to the active triphosphate.[4][9][10]
Acyclovir triphosphate and penciclovir triphosphate act as competitive inhibitors of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[4][9] Incorporation of acyclovir triphosphate into the growing viral DNA chain results in obligate chain termination because it lacks the 3'-hydroxyl group necessary for elongation.[9] Penciclovir triphosphate, upon incorporation, retards the rate of subsequent nucleotide addition rather than causing immediate chain termination.[9]
Mechanisms of Resistance: The Viral Escape Routes
Resistance to both acyclovir and penciclovir primarily arises from mutations in two key viral genes: the thymidine kinase (TK) gene (UL23) and the DNA polymerase gene (UL30).[1][11]
1. Thymidine Kinase (TK) Mutations: This is the most common mechanism of resistance, accounting for approximately 95% of acyclovir-resistant clinical isolates.[1] Mutations in the TK gene can lead to:
- TK-Negative (TKN) mutants: These viruses produce a non-functional TK enzyme and therefore cannot perform the initial, crucial phosphorylation step.[4]
- TK-Partial (TKP) mutants: These mutants express reduced levels of functional TK, leading to lower levels of the active drug.[4]
- TK-Altered (TKA) mutants: These viruses have a TK enzyme with altered substrate specificity. It can still phosphorylate thymidine but has a reduced affinity for acyclovir or penciclovir.[4]
2. DNA Polymerase Mutations: Mutations in the viral DNA polymerase gene are a less frequent cause of resistance.[1] These mutations typically occur in conserved regions of the enzyme and result in a polymerase that can differentiate between the natural dGTP and the antiviral triphosphate, thus preventing the drug's inhibitory effect.[1] Viruses with DNA polymerase mutations may exhibit cross-resistance to other antiviral agents that also target this enzyme, such as foscarnet (B613817) and cidofovir (B1669016).[1][2]
Comparative Efficacy and Resistance Profiles
| Feature | Acyclovir | Penciclovir | Reference |
| Prodrugs | Valacyclovir | Famciclovir | [4][5] |
| Mechanism | DNA chain termination | Inhibition of DNA elongation | [9] |
| Prevalence of Resistance (Immunocompetent) | ~0.3% | ~0.2% | [4] |
| Prevalence of Resistance (Immunocompromised) | 4-7% | Similar to Acyclovir | [4][5] |
| Primary Resistance Mechanism | Thymidine Kinase mutations | Thymidine Kinase mutations | [1][4] |
| Cross-Resistance | High with penciclovir | High with acyclovir | [1][12] |
Experimental Protocols for Resistance Analysis
1. Phenotypic Assay: Plaque Reduction Assay
This is the gold standard for determining the susceptibility of HSV isolates to antiviral drugs.[8]
-
Objective: To determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (IC50).
-
Methodology:
-
Confluent monolayers of a suitable cell line (e.g., MRC-5 or Vero cells) are infected with a standardized amount of the HSV isolate.[12]
-
After an adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium (often containing carboxymethylcellulose or methylcellulose) with serial dilutions of the antiviral drug.
-
Cultures are incubated for 2-3 days to allow for plaque formation.
-
The cells are then fixed and stained (e.g., with crystal violet), and the viral plaques are counted.
-
The IC50 value is calculated by determining the drug concentration that reduces the number of plaques by 50% compared to a drug-free control. An isolate is typically considered resistant if its IC50 is significantly higher (e.g., >10-fold) than that of a sensitive reference strain.[12]
-
2. Genotypic Assays: DNA Sequencing
Genotypic analysis is used to identify specific mutations in the viral TK and DNA polymerase genes that are associated with drug resistance.
-
Objective: To sequence the UL23 (TK) and UL30 (DNA polymerase) genes of HSV isolates to identify resistance-conferring mutations.
-
Methodology:
-
Viral DNA is extracted from the clinical isolate.
-
The TK and DNA polymerase genes are amplified using the Polymerase Chain Reaction (PCR).
-
The PCR products are then sequenced.
-
The obtained sequences are compared to the sequences of wild-type, drug-sensitive HSV strains to identify any mutations.
-
Identified mutations can be correlated with phenotypic resistance data.
-
Management of Resistant Infections
For infections caused by acyclovir- and penciclovir-resistant HSV, alternative therapeutic options are necessary. Foscarnet and cidofovir are two such drugs that do not require activation by the viral TK and directly inhibit the viral DNA polymerase.[1][8] However, these drugs are associated with greater toxicity than acyclovir and its analogues.[1]
Future Directions
The stable, albeit higher, prevalence of resistance in immunocompromised patients underscores the need for continued surveillance and the development of new antiherpetic agents with novel mechanisms of action.[5][13] Strategies targeting different stages of the viral life cycle, such as entry inhibitors or helicase-primase inhibitors, are promising avenues of research that could circumvent existing resistance mechanisms.
References
- 1. Herpes simplex virus resistance to antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral Drug Resistance: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyclovir resistance in herpes simplex viruses: Prevalence and therapeutic alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Herpes Simplex Virus Resistance to Acyclovir and Penciclovir after Two Decades of Antiviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Herpes simplex virus resistance to acyclovir and penciclovir after two decades of antiviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The biochemistry and mechanism of action of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resistance of herpes simplex viruses to nucleoside analogues: mechanisms, prevalence, and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiviral therapy of HSV-1 and -2 - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Antiviral Therapies for Herpesviruses: Current Agents and New Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of Herpes Simplex Viruses Selected in Culture for Resistance to Penciclovir or Acyclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiviral resistance in herpes simplex virus and varicella-zoster virus infections: diagnosis and management - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Eprociclovir Potassium's Efficacy Against Acyclovir-Resistant Herpes Simplex Virus Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of Eprociclovir potassium (also known as A-5021) and Acyclovir (B1169) (ACV) against acyclovir-resistant strains of Herpes Simplex Virus (HSV). The data presented herein is compiled from published experimental studies to assist researchers and drug development professionals in evaluating the potential of this compound as an alternative therapeutic agent.
Introduction to Acyclovir Resistance
Acyclovir, a cornerstone in the management of HSV infections, is a nucleoside analog that requires activation by the viral thymidine (B127349) kinase (TK).[1][2] Its triphosphate form then inhibits the viral DNA polymerase, leading to chain termination and cessation of viral replication.[1][2] However, the emergence of acyclovir-resistant HSV strains, particularly in immunocompromised patient populations, poses a significant clinical challenge.[2]
Resistance to acyclovir in HSV primarily arises from mutations in two key viral enzymes:
-
Thymidine Kinase (TK): The most common mechanism, accounting for approximately 95% of acyclovir-resistant isolates, involves mutations in the viral TK gene.[2] These mutations can lead to either a complete absence of the enzyme (TK-deficient) or the expression of an altered TK with reduced affinity for acyclovir.
-
DNA Polymerase: Less frequently, mutations in the viral DNA polymerase gene can alter its structure, thereby reducing its affinity for acyclovir triphosphate.
Mechanism of Action: Acyclovir vs. This compound
Both Acyclovir and this compound are guanosine (B1672433) analogs that function as prodrugs, requiring intracellular phosphorylation to exert their antiviral effects. Their activation is critically dependent on the viral thymidine kinase.
References
Evaluating the Synergistic Antiviral Potential of Eprociclovir Potassium: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the synergistic antiviral effects of eprociclovir (B1671553) potassium, a promising nucleoside analogue, with other established antiviral agents against herpesviruses. Due to the limited availability of published data on the synergistic interactions of eprociclovir potassium, this document presents a hypothetical case study based on the known mechanisms of similar antiviral compounds and established methodologies for assessing synergy. The experimental protocols and data herein are illustrative and intended to serve as a template for future research in this area.
This compound, an acyclovir (B1169) analogue, demonstrates potent anti-herpetic activity by inhibiting viral DNA polymerase.[1] Like other nucleoside analogues, it requires intracellular phosphorylation to its active triphosphate form, a process initiated by viral thymidine (B127349) kinase in infected cells.[2] This targeted activation contributes to its selectivity and therapeutic window. Combination therapy with antiviral agents that have different mechanisms of action is a key strategy to enhance efficacy, reduce dosages, and overcome drug resistance.
Hypothetical Synergy Analysis: this compound in Combination Therapy
This section outlines a hypothetical study evaluating the synergy of this compound with two antiviral agents that have distinct mechanisms of action: Foscarnet, a non-nucleoside DNA polymerase inhibitor, and Cidofovir (B1669016), a nucleotide analogue.
Comparative Antiviral Activity
The following table summarizes the hypothetical 50% effective concentration (EC50) values for this compound and its combination partners against a laboratory strain of Herpes Simplex Virus Type 1 (HSV-1).
| Antiviral Agent | Mechanism of Action | Hypothetical EC50 (µM) against HSV-1 |
| This compound | Nucleoside Analogue; Viral DNA Polymerase Inhibitor | 0.8 |
| Foscarnet | Non-nucleoside; Pyrophosphate Analogue | 25.0 |
| Cidofovir | Nucleotide Analogue; Viral DNA Polymerase Inhibitor | 1.5 |
Quantitative Synergy Analysis
The synergistic, additive, or antagonistic effects of drug combinations were assessed using the combination index (CI) method, calculated using the Chou-Talalay method. A CI value of < 1 indicates synergy, a CI value = 1 indicates an additive effect, and a CI value > 1 indicates antagonism.
| Drug Combination | Fractional Inhibitory Concentration (FIC) Ratios | Combination Index (CI) at EC50 | Interpretation |
| This compound + Foscarnet | 1:1 | 0.7 | Synergy |
| This compound + Cidofovir | 1:1 | 0.9 | Additive |
These hypothetical results suggest a synergistic interaction between this compound and foscarnet, potentially allowing for reduced dosages and mitigating the risk of nephrotoxicity associated with foscarnet. The combination with cidofovir shows an additive effect, which could still be clinically beneficial.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture and Virus
-
Cells: Human foreskin fibroblast (HFF) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Virus: Herpes Simplex Virus Type 1 (HSV-1) KOS strain is propagated in HFF cells. Viral titers are determined by plaque assay on Vero cells.
Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (EC50).
-
Cell Seeding: HFF cells are seeded into 24-well plates at a density of 2 x 10^5 cells per well and incubated overnight to form a confluent monolayer.
-
Drug Preparation: A series of twofold serial dilutions of this compound, foscarnet, and cidofovir are prepared in DMEM with 2% FBS.
-
Infection and Treatment: The cell monolayers are washed with phosphate-buffered saline (PBS) and infected with HSV-1 at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C. After absorption, the inoculum is removed, and the cells are washed with PBS. The prepared drug dilutions are then added to the respective wells.
-
Overlay and Incubation: An overlay medium consisting of 1.2% methylcellulose (B11928114) in DMEM with 2% FBS is added to each well. The plates are incubated for 3-4 days at 37°C to allow for plaque formation.
-
Plaque Visualization and Counting: The overlay is removed, and the cells are fixed and stained with a 0.1% crystal violet solution. The number of plaques in each well is counted, and the percentage of plaque reduction compared to the untreated virus control is calculated.
-
EC50 Determination: The EC50 value is determined by plotting the percentage of plaque reduction against the drug concentration and analyzing the data using a dose-response regression model.
Combination Antiviral Assay (Checkerboard Method)
This assay is used to evaluate the interaction between two antiviral agents.
-
Drug Dilutions: Serial twofold dilutions of this compound are prepared horizontally, and serial twofold dilutions of the second drug (foscarnet or cidofovir) are prepared vertically in a 96-well plate. This creates a matrix of drug concentrations.
-
Infection and Treatment: HFF cells are seeded in the 96-well plate and infected with HSV-1 as described in the plaque reduction assay. The drug combination dilutions are then added to the cells.
-
Assay Endpoint: After a 3-day incubation, cell viability is assessed using a standard MTS assay, which measures mitochondrial metabolic activity as an indicator of cell survival from viral cytopathic effect.
-
Data Analysis: The results are analyzed using the Chou-Talalay method to calculate the Combination Index (CI). The CI is calculated for different effect levels (e.g., 50%, 75%, and 90% inhibition).
Visualizing Mechanisms and Workflows
The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.
Caption: Mechanism of action of this compound and Foscarnet.
Caption: Workflow for antiviral synergy testing.
Conclusion
While this guide presents a hypothetical scenario, it underscores the potential of this compound as a candidate for combination antiviral therapy. The synergistic interaction with agents like foscarnet, which targets a different step in viral replication, could offer a significant clinical advantage. Further in-vitro and in-vivo studies are warranted to validate these potential synergistic effects and to establish the optimal combinations and dosages for the treatment of herpesvirus infections. The experimental protocols provided here offer a robust framework for conducting such investigations.
References
Comparative Analysis of Eprociclovir Potassium and its Sodium Salt: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of a salt form for an active pharmaceutical ingredient (API) is a critical decision that can significantly impact the drug's performance and developability. This guide provides a comprehensive comparative analysis of Eprociclovir potassium and its sodium salt, focusing on their physicochemical properties, pharmacokinetic profiles, and pharmacodynamic activities, supported by relevant experimental data and methodologies.
Eprociclovir is a nucleoside analogue with antiviral activity, belonging to the same class as acyclovir (B1169) and ganciclovir. Its mechanism of action involves the inhibition of viral DNA polymerase, a key enzyme in viral replication.[1] The selection of an appropriate salt form, such as potassium or sodium, can influence crucial parameters like solubility, stability, and bioavailability, thereby affecting the overall therapeutic efficacy and safety of the drug.
Physicochemical Properties: A Comparative Overview
The physicochemical characteristics of a drug substance are fundamental to its formulation and delivery. While direct comparative studies on this compound and sodium salts are not extensively available in the public domain, we can infer their likely properties based on the general behavior of potassium and sodium salts of analogous compounds and the limited available data.
Table 1: Comparison of Physicochemical Properties of this compound and Sodium Salt
| Property | This compound | Eprociclovir Sodium | General Comparison of K+ vs. Na+ Salts |
| Molecular Formula | C₁₁H₁₄KN₅O₃ | C₁₁H₁₄N₅NaO₃ | The primary difference is the counter-ion. |
| Molecular Weight | 303.35 g/mol | 287.25 g/mol [2] | Potassium salts have a higher molecular weight. |
| Solubility | Slightly soluble or insoluble (< 1 mg/mL)[3] | Data not available | Generally, sodium salts of acidic drugs tend to have higher aqueous solubility than their potassium counterparts, although this is not a universal rule and depends on the specific crystal lattice energy. |
| Hygroscopicity | Data not available | Data not available | Both potassium and sodium salts can be hygroscopic. The degree of hygroscopicity is influenced by the crystal form. |
| Melting Point | Data not available | Data not available | The melting point is dependent on the crystal lattice energy and can vary between different salt forms. |
| Stability | Data not available | Data not available | Stability is influenced by factors such as hygroscopicity and reactivity of the counter-ion. Both salts are expected to be stable under standard storage conditions. |
Pharmacokinetic Profiles: Bioavailability and Disposition
The pharmacokinetic profile of a drug determines its absorption, distribution, metabolism, and excretion (ADME). The choice of salt form can particularly influence the absorption and bioavailability.
Table 2: Comparative Pharmacokinetic Parameters of this compound and Sodium Salt (Hypothetical)
| Parameter | This compound | Eprociclovir Sodium | Key Considerations |
| Bioavailability | Expected to be dependent on solubility and dissolution rate. | Expected to be dependent on solubility and dissolution rate. | The salt form with higher aqueous solubility and faster dissolution is likely to exhibit better oral bioavailability, assuming permeability is not the limiting factor. |
| Half-life (t½) | Likely to be similar to the active moiety, around 2.2 to 2.5 hours for similar nucleoside analogues.[3] | Likely to be similar to the active moiety, around 2.2 to 2.5 hours for similar nucleoside analogues.[3] | The elimination half-life is primarily a property of the active Eprociclovir molecule. |
| Elimination | Primarily renal elimination.[3] | Primarily renal elimination.[3] | As with other nucleoside analogues, renal excretion is the main route of elimination. |
Pharmacodynamic Activity: Antiviral Efficacy
The pharmacodynamic activity of Eprociclovir is attributed to its active triphosphate form, which inhibits viral DNA polymerase. The intrinsic antiviral activity should be identical for both salt forms, as the counter-ion dissociates upon dissolution. However, differences in solubility and bioavailability can affect the concentration of the active drug reaching the target site, thus influencing the observed efficacy.
A study on Eprociclovir's efficacy against Testudinid Herpesvirus 3 in Hermann's tortoises provides some insight into its in vitro activity. While this study does not offer a direct comparison with the sodium salt, it establishes the antiviral potential of the active moiety.
Table 3: In Vitro Antiviral Activity of Eprociclovir
| Virus | Assay | EC₅₀ | Cell Line | Reference |
| Testudinid Herpesvirus 3 | Not specified | Data not explicitly provided, but antiviral effect demonstrated. | Not specified | [4] |
For a comprehensive comparison, head-to-head in vitro studies determining the 50% effective concentration (EC₅₀) of both this compound and sodium salt against a panel of relevant viruses would be necessary.
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis, characterization, and evaluation of drug candidates. Below are generalized methodologies that can be adapted for the comparative analysis of this compound and its sodium salt.
Synthesis of Eprociclovir Salts
The synthesis of Eprociclovir salts would likely follow a procedure similar to that of other nucleoside analogue salts, such as acyclovir.
Protocol for Synthesis of this compound (Adapted from Acyclovir Potassium Synthesis):
-
Reaction Setup: Suspend Eprociclovir free acid in a suitable solvent (e.g., water or a water/alcohol mixture).
-
Base Addition: Slowly add a stoichiometric amount of potassium hydroxide (B78521) (KOH) solution while stirring.
-
Salt Formation: Continue stirring until the Eprociclovir is completely dissolved, indicating the formation of the potassium salt.
-
Isolation: Precipitate the salt by adding a less polar, miscible solvent (e.g., isopropanol).
-
Purification: Collect the precipitate by filtration, wash with the precipitating solvent, and dry under vacuum.
A similar protocol can be followed for the synthesis of the sodium salt using sodium hydroxide (NaOH) as the base.
Physicochemical Characterization
Solubility Determination:
-
Method: Shake-flask method.
-
Procedure: Add an excess amount of the Eprociclovir salt to a known volume of purified water in a sealed container.
-
Agitate the container at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 24-48 hours).
-
Filter the suspension to remove undissolved solid.
-
Analyze the concentration of the dissolved salt in the filtrate using a validated analytical method such as HPLC-UV.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV spectrophotometer at a wavelength corresponding to the maximum absorbance of Eprociclovir (e.g., ~254 nm).
-
Quantification: Use a calibration curve prepared with known concentrations of a reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a small amount of the Eprociclovir salt in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Analysis: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and the absence of impurities.
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
-
Cell Culture: Seed a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) in multi-well plates and grow to confluence.
-
Virus Infection: Infect the cell monolayers with a known titer of the target virus.
-
Drug Treatment: After a viral adsorption period, remove the inoculum and add cell culture medium containing serial dilutions of this compound and sodium salt.
-
Plaque Formation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control and determine the EC₅₀ value.
Visualizing Key Processes
To better understand the relationships and workflows involved in the analysis of Eprociclovir salts, the following diagrams are provided.
Caption: Mechanism of action of Eprociclovir.
Caption: Experimental workflow for comparative analysis.
Conclusion
The selection between this compound and its sodium salt requires a thorough evaluation of their respective physicochemical and pharmacokinetic properties. While direct comparative data is limited, a systematic approach involving the synthesis, characterization, and in vitro/in vivo evaluation of both salt forms is essential. Generally, the sodium salt may offer advantages in terms of solubility, which could translate to improved bioavailability. However, this must be confirmed through experimental studies. The detailed protocols and workflows provided in this guide offer a framework for conducting such a comparative analysis, enabling researchers to make an informed decision on the optimal salt form for further drug development.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. WO1997024357A1 - Process for synthesis and purification of a compound useful in the preparation of acyclovir - Google Patents [patents.google.com]
- 3. Pharmacokinetics of new antiherpetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
A Comparative Guide to the In Vivo Efficacy of Eprociclovir Potassium and Valacyclovir
Disclaimer: Direct comparative in vivo efficacy studies between eprociclovir (B1671553) potassium and valacyclovir (B1662844) in the same animal model or for the same viral infection were not identified in publicly available research. This guide provides a summary of the available in vivo data for each compound separately to offer a juxtaposed view of their current research landscapes. The data for valacyclovir is extensive, stemming from numerous preclinical and clinical studies, while the available in vivo data for eprociclovir potassium is limited.
Introduction
Eprociclovir and valacyclovir are both nucleoside analogue prodrugs designed to combat herpesvirus infections. They share a common mechanism of action that relies on conversion to an active triphosphate form, which then inhibits viral DNA polymerase. Valacyclovir, the L-valyl ester of acyclovir (B1169), is a well-established antiviral medication with proven efficacy against several human herpesviruses, including Herpes Simplex Virus types 1 and 2 (HSV-1, HSV-2) and Varicella-Zoster Virus (VZV). Eprociclovir (also known as A-5021) is a newer acyclovir analogue. This compound is the potassium salt of this compound. The in vivo efficacy of eprociclovir has been explored in preliminary studies involving non-human herpesviruses.
Mechanism of Action
Both eprociclovir and valacyclovir function as inhibitors of viral DNA synthesis. Their mechanism relies on a multi-step activation process that is initiated by a viral-specific enzyme, making them highly selective for infected cells.
-
Uptake and Conversion: The prodrugs (eprociclovir or valacyclovir) are absorbed and enter virus-infected cells.
-
Viral Kinase Phosphorylation: Inside an infected cell, a virus-encoded thymidine (B127349) kinase (TK) phosphorylates the drug into its monophosphate form. This initial step is critical for the drug's selectivity, as uninfected host cells do not efficiently phosphorylate these analogues.
-
Host Cell Kinase Phosphorylation: Host cell kinases further phosphorylate the monophosphate form into diphosphate (B83284) and then into the active triphosphate form (e.g., acyclovir triphosphate for valacyclovir).
-
Inhibition of Viral DNA Polymerase: The active triphosphate analogue competes with the natural nucleotide (dGTP) for incorporation into the growing viral DNA chain by the viral DNA polymerase.
-
Chain Termination: Once incorporated, the analogue lacks the proper 3'-hydroxyl group, leading to the termination of DNA chain elongation and halting viral replication.
Caption: Mechanism of action for nucleoside analogue prodrugs.
In Vivo Efficacy Data
This compound
The in vivo research on eprociclovir is in its early stages, with studies conducted in non-human animal models for specific non-human herpesviruses.
| Study Subject | Virus | Key Findings | Reference |
| Hermann's Tortoise (Testudo hermanni) | Testudinid herpesvirus 3 (TeHV-3) | A toxicity study at 10 mg/kg BID for 7 days resulted in apathy and anorexia. Pharmacokinetic analysis after a single dose showed plasma concentrations remained above the in vitro EC50 for only 2.2 hours (5 mg/kg dose) and 4.4 hours (10 mg/kg dose). | [1][2] |
Note: The study in Hermann's tortoises focused on pharmacokinetics and toxicity and did not proceed to a full efficacy evaluation against active infection due to the observed adverse effects and limited duration of effective plasma concentration.[1][2]
Valacyclovir
Valacyclovir has been extensively studied in both preclinical animal models and human clinical trials, demonstrating significant efficacy against HSV-1, HSV-2, and VZV.
Table 1: Preclinical In Vivo Efficacy of Valacyclovir
| Study Subject | Virus | Efficacy Endpoint | Results | Reference |
| Mouse | HSV-1 (McKrae Strain) | Survival Rate | 76% survival with valacyclovir vs. 0% in untreated controls. | [3][4][5] |
| Mouse | HSV-1 (McKrae Strain) | Latent Viral DNA | Reduced latent viral DNA load in trigeminal ganglia compared to famciclovir (B1672041). | [3][4][5] |
| Mouse | HSV-1 (McKrae Strain) | Keratitis Score | Oral valacyclovir (100 mg/kg) was as efficacious as acyclovir eye ointment in reducing keratitis scores during acute infection. | [6] |
Table 2: Clinical In Vivo Efficacy of Valacyclovir in Humans
| Indication | Virus | Efficacy Endpoint | Results | Reference |
| Suppressive Therapy for Genital Herpes | HSV-2 | Recurrence-Free Rate | 69% of patients on valacyclovir (500 mg once daily) were recurrence-free at 16 weeks vs. 9.5% on placebo. | [7] |
| Suppressive Therapy for Genital Herpes | HSV-2 | Reduction in Viral Shedding | Valacyclovir (1 g/day ) reduced total viral shedding by 71% and subclinical shedding by 58% compared to placebo over 60 days. | [8] |
| Episodic Therapy for Genital Herpes | HSV-2 | Median Time to Lesion Healing | 4.4 days for a 3-day course of valacyclovir (500 mg BID) vs. 4.7 days for a 5-day course. | [9] |
| Treatment of Herpes Zoster (Shingles) | VZV | Resolution of Zoster-Associated Pain | Valacyclovir (1 g TID for 7 days) significantly accelerated the resolution of pain compared to acyclovir (800 mg 5 times daily). Median duration of pain was 36-44 days with valacyclovir vs. 48-51 days with acyclovir. | [10][11] |
Experimental Protocols
Eprociclovir: Pharmacokinetic and Toxicity Study in Tortoises
-
Study Subjects: Five-year-old Hermann's tortoises (Testudo hermanni).[2]
-
Pharmacokinetic Arm: A single subcutaneous administration of eprociclovir at 5 mg/kg or 10 mg/kg. Plasma concentrations were measured at various time points to determine pharmacokinetic parameters.[1][2]
-
Toxicity Arm: Eprociclovir was administered subcutaneously at a dose of 10 mg/kg, twice daily (BID), for seven consecutive days. A control subject received 0.9% NaCl.[2]
-
Monitoring: Animals were monitored for clinical signs of toxicity, such as apathy and anorexia.[1]
-
Endpoint: Assessment of adverse events and measurement of plasma drug concentrations.[1]
Valacyclovir: Efficacy Study in a Mouse Model of Ocular Herpes
-
Study Subjects: Mice (C57/BL76 or similar strains).[3][6][12]
-
Virus Inoculation: Mice are anesthetized, and their corneas are scarified. A suspension of HSV-1 (e.g., McKrae strain) is then applied to the corneal surface.[3][12]
-
Treatment Regimen: Oral valacyclovir is administered, typically via gavage, at specified doses (e.g., 50 mg/kg or 100 mg/kg) and schedules (e.g., twice daily) starting at a defined time post-infection (e.g., 4 days) and continuing for a set duration (e.g., 5 days).[6][12]
-
Control Groups: Control groups receive a placebo (e.g., oral saline) or another antiviral for comparison.[12]
-
Monitoring and Endpoints:
-
Survival: Animals are monitored daily for mortality.[3]
-
Ocular Disease: The severity of herpetic keratitis is scored regularly by a masked observer.[6]
-
Viral Titer/Load: At various time points, tears, eyeballs, and trigeminal ganglia are collected to quantify infectious virus (plaque assay) and viral DNA (real-time PCR).[6][12]
-
Caption: General workflow for a preclinical in vivo antiviral efficacy study.
Summary and Conclusion
Valacyclovir is a thoroughly vetted antiviral with a robust portfolio of in vivo data from both animal models and extensive human clinical trials that confirm its efficacy and safety for treating infections caused by HSV-1, HSV-2, and VZV.[3][6][7][8][9][10][11] The data clearly supports its use for acute treatment, episodic therapy, and long-term suppression of these common viral pathogens.
In contrast, this compound is at a much earlier stage of investigation. The limited publicly available in vivo data comes from a pharmacokinetic and toxicity study in tortoises infected with a tortoise-specific herpesvirus.[1][2] This study highlighted challenges with maintaining therapeutic drug concentrations and noted adverse effects with a multi-day dosing regimen.[1] While in vitro data suggests eprociclovir has potent anti-herpetic activity, comprehensive in vivo efficacy and safety studies, particularly in models relevant to human disease, are necessary to understand its therapeutic potential.
For researchers, scientists, and drug development professionals, the comparison between these two agents underscores the long path from a promising in vitro profile to a clinically proven therapeutic. Valacyclovir serves as a benchmark for efficacy and safety, while eprociclovir represents a compound in the nascent stages of in vivo characterization. Further research is required to determine if this compound can offer a viable therapeutic alternative for herpesvirus infections.
References
- 1. In vitro and in vivo assessment of eprociclovir as antiviral treatment against testudinid herpesvirus 3 in Hermann's tortoise (Testudo hermanni) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. academic.oup.com [academic.oup.com]
- 4. The comparative effects of famciclovir and valacyclovir on herpes simplex virus type 1 infection, latency, and reactivation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Effects of anti herpetic drugs on mice with herpetic epithelial keratitis after reactivation of herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Valaciclovir for the suppression of recurrent genital HSV infection: a placebo controlled study of once daily therapy. International Valaciclovir HSV Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of valacyclovir on viral shedding in immunocompetent patients with recurrent herpes simplex virus 2 genital herpes: a US-based randomized, double-blind, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Valaciclovir: a review of its use in the management of herpes zoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of antiviral medications on herpetic epithelial keratitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Antiviral Performance: Eprociclovir Potassium and Key Alternatives
For Immediate Release to the Scientific Community
This guide provides a comparative analysis of the antiviral agent Eprociclovir potassium against established antiviral drugs. The analysis is intended for researchers, scientists, and professionals in drug development, offering a summary of potential performance based on its classification as a nucleoside analogue and a comparison with data from well-researched alternatives.
Executive Summary
This compound is identified as a nucleoside analogue targeting viral DNA/RNA synthesis.[1] While specific public data on its antiviral efficacy is limited, this guide presents a framework for its evaluation by comparing it to established nucleoside analogues such as Acyclovir (B1169) and Ganciclovir. These comparators are widely used in the treatment of herpesvirus infections, including Herpes Simplex Virus (HSV), Varicella-Zoster Virus (VZV), and Cytomegalovirus (CMV).[2][3] The primary mechanism of action for these drugs involves the inhibition of viral DNA polymerase, which halts viral replication.[2][4]
Comparative Antiviral Activity
The following table summarizes the in vitro antiviral activity of this compound's comparator drugs against various herpesviruses. The data for this compound is presented as a hypothetical placeholder to illustrate where its expected performance might lie, based on its chemical class. The values for comparator drugs are derived from published literature.
| Compound | Virus | Assay Type | EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | HSV-1 | Plaque Reduction | [Data Not Publicly Available] | [Data Not Publicly Available] | [Data Not Publicly Available] |
| This compound | CMV | Plaque Reduction | [Data Not Publicly Available] | [Data Not Publicly Available] | [Data Not Publicly Available] |
| Acyclovir | HSV-1 | Plaque Reduction | 0.6 mg/L (~2.66 µM) | >1000 | >375 |
| Acyclovir | HSV-2 | Plaque Reduction | 1.3-2.2 µg/ml (~5.77-9.77 µM) | >1000 | >102 |
| Ganciclovir | CMV | Plaque Reduction | 0.5-2.5 µM | >20 | >8-40 |
| Penciclovir (B1679225) | HSV-1 | Plaque Reduction | 0.8 mg/L (~3.18 µM) | >1000 | >314 |
EC50 (50% effective concentration) is the concentration of a drug that inhibits viral replication by 50%. Lower values indicate higher potency. CC50 (50% cytotoxic concentration) is the concentration of a drug that causes a 50% reduction in cell viability. The Selectivity Index (SI) is a ratio of CC50 to EC50, indicating the drug's specificity for targeting the virus over the host cell. Higher values are more favorable.
Mechanism of Action: Nucleoside Analogues
This compound, as a nucleoside analogue, is presumed to follow a mechanism of action similar to that of Acyclovir and Ganciclovir. This involves intracellular phosphorylation by a viral-specific enzyme (e.g., thymidine (B127349) kinase in HSV or UL97 in CMV) followed by further phosphorylation by host cell kinases to form a triphosphate.[5][6] This active triphosphate form then competes with the natural deoxynucleoside triphosphate for incorporation into the growing viral DNA chain by the viral DNA polymerase.[2] Incorporation of the analogue results in chain termination, thus halting viral replication.[6]
Experimental Protocols
The data presented for the comparator drugs are typically generated using standardized in vitro antiviral assays. A common and robust method is the Plaque Reduction Assay.
Plaque Reduction Assay (PRA)
Objective: To determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
Methodology:
-
Cell Culture: Confluent monolayers of a suitable host cell line (e.g., Vero cells for HSV, MRC-5 for CMV) are prepared in 6-well or 12-well plates.
-
Drug Dilution: A serial dilution of the test compound (e.g., this compound) is prepared in cell culture medium.
-
Infection: The cell monolayers are infected with a known amount of virus (typically 100 plaque-forming units per well).
-
Treatment: After a viral adsorption period (e.g., 1 hour), the viral inoculum is removed, and the cell monolayers are overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose (B213188) or agar) containing the different concentrations of the test compound.
-
Incubation: The plates are incubated for a period that allows for the formation of visible plaques (typically 2-10 days, depending on the virus).
-
Staining and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the viral plaques are counted for each drug concentration.
-
Data Analysis: The percentage of plaque inhibition is calculated relative to a no-drug control. The EC50 value is then determined by regression analysis of the dose-response curve.
Conclusion
While direct quantitative antiviral data for this compound is not yet widely available in the public domain, its classification as a nucleoside analogue suggests a mechanism of action targeting viral DNA polymerase. This would place it in a class of potent antiviral agents with a well-understood safety and efficacy profile. The provided experimental protocols offer a standardized framework for generating the necessary data to fully characterize its antiviral activity. Further in vitro and in vivo studies are essential to determine the precise efficacy and selectivity of this compound against key viral pathogens.
References
- 1. Antiviral Approach to Cytomegalovirus Infection: An Overview of Conventional and Novel Strategies | MDPI [mdpi.com]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. youtube.com [youtube.com]
- 4. In vitro activities of penciclovir and acyclovir against herpes simplex virus types 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acyclovir. An updated review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative activity of penciclovir and acyclovir in mice infected intraperitoneally with herpes simplex virus type 1 SC16 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy and Reproducibility of Eprociclovir Potassium: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the hypothetical antiviral agent, Eprociclovir potassium. The assessment is based on established experimental data for analogous nucleoside inhibitors and alternative antiviral compounds, offering a framework for evaluating its potential efficacy and the reproducibility of its experimental results.
Since "this compound" is not a recognized compound in publicly available scientific literature, this guide will proceed under the assumption that it is a novel nucleoside analog, similar in its mechanism of action to well-established antiviral drugs like Acyclovir. The "ciclovir" suffix suggests a structural and functional relationship to the family of guanosine (B1672433) analogs that inhibit viral DNA polymerase. The "potassium" designation likely indicates a salt form of the compound, formulated to enhance solubility or bioavailability.
This guide will compare the projected experimental profile of this compound with leading antiviral agents: Acyclovir, Ganciclovir, Cidofovir, and Foscarnet. The comparison will focus on their efficacy against common herpesviruses, their cytotoxicity, and the standardized protocols used to generate this data.
Comparative Antiviral Activity and Cytotoxicity
The efficacy of an antiviral drug is primarily determined by its ability to inhibit viral replication at concentrations that are not toxic to host cells. This is quantified by the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50), respectively. A higher selectivity index (SI = CC50/IC50) indicates a more favorable therapeutic window.
The following table summarizes publicly available in vitro data for established antiviral agents against various herpesviruses. It is anticipated that the experimental results for this compound would be presented in a similar format to allow for direct comparison.
| Antiviral Agent | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Acyclovir | HSV-1 | Vero | 0.1 - 1.0 | >300 | >300 |
| HSV-2 | Vero | 0.2 - 2.0 | >300 | >150 | |
| VZV | MRC-5 | 1.0 - 10.0 | >300 | >30 | |
| CMV | HFF | >100 | >300 | <3 | |
| Ganciclovir | HSV-1 | Vero | 0.5 - 5.0 | >100 | >20 |
| HSV-2 | Vero | 0.5 - 5.0 | >100 | >20 | |
| CMV | HFF | 0.5 - 5.0 | >100 | >20 | |
| Cidofovir | HSV-1 | HFF | 0.1 - 1.0 | >100 | >100 |
| HSV-2 | HFF | 0.1 - 1.0 | >100 | >100 | |
| CMV | HFF | 0.1 - 1.0 | >100 | >100 | |
| Foscarnet | HSV-1 (ACV-res) | Vero | 50 - 200 | >400 | >2 |
| CMV (GCV-res) | HFF | 50 - 200 | >400 | >2 |
Note: IC50 and CC50 values can vary significantly based on the viral strain, cell line, and specific experimental conditions. The data presented here are representative ranges from multiple studies.
Experimental Protocols
To ensure the reproducibility of experimental findings, it is crucial to adhere to standardized and detailed methodologies. Below are the core protocols for determining the antiviral efficacy and cytotoxicity of compounds like this compound.
Plaque Reduction Assay for Antiviral Efficacy (IC50)
The plaque reduction assay is the gold standard for quantifying the ability of a drug to inhibit the replication of lytic viruses.[1]
Principle: This assay measures the reduction in the number of viral plaques (localized areas of cell death) in a cell monolayer in the presence of an antiviral compound.[1]
Methodology:
-
Cell Seeding: Plate a susceptible host cell line (e.g., Vero for HSV, MRC-5 for VZV) in 24-well plates and incubate until a confluent monolayer is formed.
-
Drug Dilution: Prepare a serial dilution of the test compound (e.g., this compound) in a serum-free medium.
-
Infection: Aspirate the culture medium and infect the cell monolayers with a known concentration of the virus (typically 50-100 plaque-forming units per well).
-
Treatment: After a 1-hour viral adsorption period, remove the virus inoculum and add the different concentrations of the test compound.
-
Overlay: Add a semi-solid overlay medium (e.g., containing carboxymethylcellulose or agarose) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Staining and Counting: Stain the cells with a dye like crystal violet to visualize the plaques. Count the number of plaques in each well.
-
IC50 Calculation: The IC50 value is determined as the drug concentration that reduces the number of plaques by 50% compared to the untreated virus control.
MTT Assay for Cytotoxicity (CC50)
The MTT assay is a colorimetric assay used to assess cell viability and, consequently, the cytotoxic potential of a compound.[2][3]
Principle: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals.[2] The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a "cells only" control (no compound) and a "blank" control (medium only).
-
Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 2-10 days).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
CC50 Calculation: The CC50 value is the compound concentration that reduces cell viability by 50% compared to the untreated cell control.
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental processes, the following diagrams have been generated using the DOT language.
Hypothesized Mechanism of Action for this compound
This diagram illustrates the proposed mechanism of action for a nucleoside analog like this compound, which involves competitive inhibition of the viral DNA polymerase.
References
Eprociclovir Potassium: A Preclinical Comparative Analysis Against Herpesvirus Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive preclinical data comparison of Eprociclovir potassium (also known as A-5021), a novel nucleoside analogue, with the established antiviral agents Acyclovir (ACV) and Penciclovir (PCV). The data presented is compiled from publicly available preclinical studies and is intended to offer an objective performance comparison for research and drug development professionals.
Executive Summary
Eprociclovir is a potent antiviral compound with significant activity against several members of the Herpesviridae family. Preclinical in vitro data demonstrates that Eprociclovir exhibits superior or comparable efficacy against Herpes Simplex Virus type 1 (HSV-1), Herpes Simplex Virus type 2 (HSV-2), and Varicella-Zoster Virus (VZV) when compared to Acyclovir and Penciclovir. Its mechanism of action is consistent with that of a nucleoside analogue, requiring activation by viral thymidine (B127349) kinase to inhibit viral DNA polymerase. This guide summarizes the key quantitative data from these preclinical evaluations and outlines the standard methodologies employed.
Comparative Efficacy and Cytotoxicity
The antiviral activity and cellular cytotoxicity of Eprociclovir, Acyclovir, and Penciclovir were evaluated in vitro against various herpesviruses. The 50% inhibitory concentration (IC50) is a measure of drug potency, while the 50% cytotoxic concentration (CC50 or CD50) indicates the concentration that reduces cell viability by 50%. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the drug's therapeutic window.
Table 1: In Vitro Antiviral Activity (IC50) Against Clinical Isolates [1][2]
| Virus (Strain) | Cell Line | Eprociclovir (A-5021) (µg/mL) | Acyclovir (µg/mL) | Penciclovir (µg/mL) |
| HSV-1 (n=5 clinical isolates) | MRC-5 | 0.013 | 0.22 | 0.84 |
| HSV-2 (n=6 clinical isolates) | MRC-5 | 0.15 | 0.30 | 1.5 |
| VZV (n=5 clinical isolates) | HEL | 0.77 | 5.2 | 14 |
Table 2: In Vitro Cytotoxicity (CD50) and Selectivity Index (SI) [3]
| Compound | Cell Line | CD50 (µg/mL) | SI (vs. HSV-1) | SI (vs. HSV-2) | SI (vs. VZV) |
| Eprociclovir (A-5021) | MRC-5 | 29 | >2230 | 193 | 38 |
| Acyclovir | MRC-5 | 100 | 455 | 333 | 19 |
| Penciclovir | MRC-5 | 160 | 190 | 107 | 11 |
| Eprociclovir (A-5021) | HEL | 37 | - | - | 48 |
| Acyclovir | HEL | 87 | - | - | 17 |
| Penciclovir | HEL | 290 | - | - | 21 |
Note: Selectivity Index (SI) calculated using the mean IC50 values from Table 1 and CD50 values from the corresponding cell line.
Mechanism of Action
Eprociclovir, as a guanosine (B1672433) nucleoside analogue, exerts its antiviral effect through a mechanism similar to that of Acyclovir and Penciclovir.[4] This involves a multi-step activation process that is highly selective for virus-infected cells.
-
Selective Phosphorylation : Eprociclovir is preferentially taken up by cells infected with herpesviruses. Inside the cell, the viral-encoded enzyme, thymidine kinase (TK), catalyzes the first phosphorylation step, converting Eprociclovir into Eprociclovir monophosphate. This initial step is critical for the drug's selectivity, as viral TK is far more efficient at phosphorylating the analogue than host cellular kinases.[4]
-
Conversion to Triphosphate : Host cellular enzymes, such as guanylate kinase (GMPK), further phosphorylate the monophosphate form to diphosphate (B83284) and subsequently to the active Eprociclovir triphosphate.[4]
-
Inhibition of Viral DNA Polymerase : The active Eprociclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase. It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain.[4]
-
Chain Termination/Slowing : Upon incorporation, the structure of Eprociclovir either prevents further elongation of the DNA chain (chain termination) or significantly slows down the activity of the viral DNA polymerase, thereby halting viral replication.[4]
References
- 1. Antiherpesvirus activities of (1'S,2'R)-9-[[1',2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]guanine (A-5021) in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Antiherpesvirus Activities of (1′S,2′R)-9-{[1′,2′-Bis(hydroxymethyl)cycloprop-1′-yl]methyl}guanine (A-5021) in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Candidate anti-herpesviral drugs; mechanisms of action and resistance - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Ganciclovir's Efficacy Against Neuropathogenic and Non-Neuropathogenic Strains of Equine Herpesvirus-1
Introduction
Equine Herpesvirus-1 (EHV-1) is a significant pathogen in equine populations worldwide, responsible for respiratory disease, abortion, and equine herpesvirus myeloencephalopathy (EHM), a debilitating neurological condition. The severity of EHV-1 infection is often associated with the viral strain, with certain strains classified as neuropathogenic (e.g., those with a D752 polymorphism in the viral DNA polymerase) and others as non-neuropathogenic (e.g., N752 variants). The development of effective antiviral therapies is crucial for managing EHV-1 outbreaks. This guide provides a comparative overview of the in vitro efficacy of Ganciclovir, a potent antiviral compound, against different strains of EHV-1.
Ganciclovir, a synthetic nucleoside analog of 2'-deoxyguanosine, has demonstrated significant inhibitory activity against herpesviruses.[1] This document summarizes key experimental data on its effectiveness against various EHV-1 isolates, details the methodologies used in these assessments, and provides visual representations of experimental workflows and the virus's replication pathway to aid researchers, scientists, and drug development professionals in their understanding of Ganciclovir's potential as an anti-EHV-1 therapeutic.
Quantitative Data Summary
The in vitro efficacy of Ganciclovir against EHV-1 has been evaluated in multiple studies, primarily through plaque reduction and virus yield reduction assays. The 50% effective concentration (EC50) is a standard measure of a drug's potency, representing the concentration required to inhibit viral replication by 50%.
| Antiviral Agent | EHV-1 Strain Type | Cell Type | Assay Type | EC50 (µg/mL) | Reference |
| Ganciclovir | Not specified | Not specified | Plaque Reduction Assay | 1.9 | [2] |
| Ganciclovir | Not specified | Equine Embryonic Kidney (EEK) | Not specified | 0.153 | [1] |
| Ganciclovir | Abortigenic (n=3) and Neuropathogenic (n=3) | Not specified | Plaque Reduction Assay | No significant difference observed between strain types | [3] |
| Ganciclovir | ORF30 Variants (C2254, A2254, G2254) | Not specified | Not specified | No difference in susceptibility observed | [1] |
Note: The potency of Ganciclovir may appear to vary between studies due to differences in the specific viral isolates, cell lines, and experimental protocols used.[2] However, a key finding is that Ganciclovir's efficacy does not seem to be significantly different between neuropathogenic and non-neuropathogenic strains of EHV-1.[3]
Experimental Protocols
The following is a representative protocol for a Virus Yield Reduction Assay used to determine the in vitro efficacy of antiviral compounds against EHV-1.
Objective: To quantify the reduction in infectious virus production in the presence of an antiviral compound.
Materials:
-
Cells: Equine dermal (E.Derm) cells or other permissive cell lines (e.g., Rabbit Kidney-13 [RK-13], Equine Embryonic Kidney [EEK]).
-
Virus: Stock of EHV-1 strains to be tested (e.g., a neuropathogenic D752 strain and a non-neuropathogenic N752 strain).
-
Antiviral Compound: Ganciclovir, prepared in a suitable solvent (e.g., DMSO) and diluted to various concentrations in cell culture medium.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 5-10% Fetal Bovine Serum (FBS) and antibiotics.
-
Equipment: 24-well or 96-well cell culture plates, incubator (37°C, 5% CO2), light microscope.
Procedure:
-
Cell Seeding: Seed E.Derm cells into 24-well plates at a density that will result in a confluent monolayer within 24 hours.
-
Drug Treatment: Prepare serial dilutions of Ganciclovir in culture medium. Once cells are confluent, remove the growth medium and add the medium containing the different concentrations of Ganciclovir. Include a "no-drug" control (vehicle only).
-
Virus Infection: After a pre-treatment period (e.g., 1-2 hours), infect the cells with the EHV-1 strain at a specified Multiplicity of Infection (MOI), for example, 0.1 PFU/cell.
-
Incubation: Incubate the plates for a full replication cycle (e.g., 24-48 hours) at 37°C with 5% CO2.
-
Virus Harvest: After incubation, subject the plates to three freeze-thaw cycles to lyse the cells and release the virus particles.
-
Virus Titer Determination: Collect the lysate from each well. Determine the viral titer of each sample by performing a plaque assay on fresh monolayers of permissive cells. This involves making serial dilutions of the lysate, infecting the new cells, and then counting the number of plaques that form after a few days of incubation under a semi-solid overlay.
-
Data Analysis: Calculate the viral titer for each drug concentration and the no-drug control. The EC50 value can be determined by plotting the percentage of virus inhibition against the drug concentration and using regression analysis.
Visualizations
Experimental Workflow
Caption: Workflow for Virus Yield Reduction Assay.
EHV-1 Replication and Ganciclovir's Mechanism of Action
Caption: EHV-1 Replication Cycle and Ganciclovir Inhibition.
Disclaimer: As of the last update, there is no publicly available information on "Eprociclovir potassium." The data and analysis presented in this guide are based on studies of Ganciclovir and are intended to serve as a template for comparing the effects of antiviral compounds on different EHV-1 strains. Researchers should consult peer-reviewed literature for the most current and specific information on any given compound.
References
- 1. Oral Administration of Valganciclovir Reduces Clinical Signs, Virus Shedding and Cell-Associated Viremia in Ponies Experimentally Infected with the Equid Herpesvirus-1 C2254 Variant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro susceptibility of six isolates of equine herpesvirus 1 to acyclovir, ganciclovir, cidofovir, adefovir, PMEDAP and foscarnet - PubMed [pubmed.ncbi.nlm.nih.gov]
Eprociclovir Potassium: A Comparative Analysis of Therapeutic Potential in Herpes Simplex Virus (HSV) Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of Eprociclovir potassium, a novel nucleoside analogue, against established antiviral agents for the treatment of Herpes Simplex Virus (HSV) infections. This document is intended to provide an objective overview based on preclinical data to aid in research and development decisions.
Introduction
This compound is an investigational antiviral agent belonging to the nucleoside analogue class. Its mechanism of action is predicated on the inhibition of viral DNA synthesis, a hallmark of this therapeutic category.[1][2] This guide compares the preclinical profile of this compound with the well-established anti-herpetic drugs, Acyclovir and Ganciclovir.
Mechanism of Action
Similar to its predecessors, this compound is a prodrug that requires initial phosphorylation by a virally encoded thymidine (B127349) kinase (TK) within infected cells.[1][3] This initial step confers a high degree of selectivity for virus-infected cells. Subsequent phosphorylation by cellular kinases results in the active triphosphate form, Eprociclovir-triphosphate. Eprociclovir-triphosphate then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by the viral DNA polymerase.[4] Its incorporation leads to chain termination, thereby halting viral replication.[3][4]
References
- 1. Antiviral Therapies for Herpesviruses: Current Agents and New Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyclovir: discovery, mechanism of action, and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
Safety Operating Guide
Navigating the Safe Disposal of Eprociclovir Potassium: A Procedural Guide
Core Principles for Disposal
The disposal of eprociclovir (B1671553) potassium should be guided by the overarching regulations for pharmaceutical and hazardous waste management set forth by agencies such as the Environmental Protection Agency (EPA) in the United States.[2][3][4] A primary principle is to prevent the release of active pharmaceutical ingredients into the environment, which can occur through improper disposal methods like flushing or discarding in regular trash without deactivation.[5][6]
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of eprociclovir potassium in a laboratory setting. This protocol is based on best practices for handling potent chemical compounds and cytotoxic drugs.[7][8][9]
-
Risk Assessment: Before handling, conduct a thorough risk assessment. Although not explicitly classified as cytotoxic in the provided search results, its nature as a nucleoside analogue warrants treating it with a high degree of caution, similar to cytotoxic agents.[10]
-
Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE to prevent skin and eye contact, and inhalation.[11][12]
-
Segregation of Waste: Properly segregate waste at the point of generation. This compound waste, including empty vials, contaminated labware (e.g., pipettes, gloves), and solutions, should be designated as hazardous or cytotoxic pharmaceutical waste.[9][10] Do not mix this waste with general laboratory trash.[9]
-
Waste Containment:
-
Solids: Place solid waste, such as unused powder or contaminated materials, into a clearly labeled, leak-proof, and puncture-resistant container designated for cytotoxic or hazardous chemical waste.[10][11] These containers are often color-coded, typically with a purple lid for cytotoxic waste.[9][10]
-
Liquids: Aqueous solutions of this compound should not be disposed of down the drain.[3][9] Collect liquid waste in a sealed, leak-proof container that is clearly labeled with the contents.
-
Sharps: Any sharps, such as needles or syringes contaminated with this compound, must be disposed of in a designated sharps container with a purple lid to indicate cytotoxic contamination.[10]
-
-
Labeling: All waste containers must be clearly labeled as "Hazardous Pharmaceutical Waste" or "Cytotoxic Waste" and should identify the primary constituent, "this compound."
-
Storage: Store sealed waste containers in a secure, designated area away from general lab traffic until they can be collected by a licensed hazardous waste disposal contractor.
-
Final Disposal: The final disposal of this compound waste must be conducted by a licensed and certified hazardous waste management company.[13] The most common and required method for treating hazardous pharmaceutical waste is high-temperature incineration.[3][13]
Personal Protective Equipment (PPE) Summary
| PPE Item | Specification | Purpose |
| Gloves | Chemotherapy-grade nitrile gloves (double-gloving recommended) | Prevents skin contact with the compound.[7] |
| Lab Coat | Disposable, fluid-resistant gown with long sleeves and cuffs | Protects clothing and skin from contamination. |
| Eye Protection | Safety goggles or a face shield | Prevents eye exposure from splashes or aerosols.[11][12] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) may be necessary when handling powders to prevent inhalation. | Avoids respiratory tract irritation.[12] |
Experimental Protocols
Specific experimental protocols for the chemical inactivation of this compound are not detailed in publicly available literature. Therefore, physical sequestration and high-temperature incineration remain the recommended methods of disposal.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
- 1. gentaur.com [gentaur.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. epa.gov [epa.gov]
- 5. dtsc.ca.gov [dtsc.ca.gov]
- 6. epa.gov [epa.gov]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 9. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 10. sharpsmart.co.uk [sharpsmart.co.uk]
- 11. sps.nhs.uk [sps.nhs.uk]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. securewaste.net [securewaste.net]
Safeguarding Researchers: A Comprehensive Guide to Handling Eprociclovir Potassium
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling and disposal of Eprociclovir potassium, a potent antiviral compound. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of research activities. The following procedures are based on established safety protocols for similar antiviral agents and are designed to provide clear, step-by-step guidance.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of Personal Protective Equipment (PPE). The recommended PPE provides a barrier against skin contact, inhalation, and eye exposure.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Component | Specification | Purpose |
| Gloves | Nitrile, powder-free, disposable | Prevent skin contact |
| Lab Coat | Disposable, long-sleeved, with knit cuffs | Protect skin and personal clothing |
| Eye Protection | Safety glasses with side shields or safety goggles | Protect eyes from splashes and dust |
| Respiratory Protection | N95 respirator or higher | Prevent inhalation of aerosolized particles or dust |
Note: For procedures with a high risk of aerosol generation, a powered air-purifying respirator (PAPR) may be necessary.
Operational Plan: Safe Handling Workflow
A systematic approach to handling this compound minimizes the risk of contamination and exposure. The following workflow outlines the critical steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Weighing and Dissolving this compound
This protocol details the steps for safely weighing and preparing a solution of this compound.
Materials:
-
This compound powder
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Appropriate solvent
-
Volumetric flask
-
Ventilated enclosure (e.g., chemical fume hood)
Procedure:
-
Preparation:
-
Ensure the analytical balance is clean, calibrated, and located within a ventilated enclosure.
-
Don all required PPE as specified in Table 1.
-
-
Weighing:
-
Carefully place the weighing paper or boat on the analytical balance and tare.
-
Using a clean spatula, slowly transfer the desired amount of this compound powder onto the weighing paper. Avoid creating dust.
-
Record the final weight.
-
-
Transfer and Dissolution:
-
Carefully transfer the weighed powder into a volumetric flask.
-
Add the appropriate solvent to the flask, ensuring the powder is fully dissolved.
-
Cap the flask and mix gently until a homogenous solution is achieved.
-
-
Cleanup:
-
Dispose of the weighing paper and any contaminated materials in the designated hazardous waste container.
-
Decontaminate the spatula and the work surface of the balance and fume hood with an appropriate cleaning agent (e.g., 70% ethanol).
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Table 2: Disposal Guidelines for this compound and Associated Waste
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with institutional and local regulations. |
| Contaminated Labware (glass, plastic) | Rinse with a suitable solvent, then dispose of in the appropriate hazardous waste stream. |
| Contaminated PPE (gloves, lab coat) | Place in a designated, sealed biohazard or chemical waste bag for incineration. |
| Liquid Waste (solutions containing the drug) | Collect in a clearly labeled, sealed hazardous waste container. Do not pour down the drain. |
For unused medicines in a non-laboratory setting, the FDA recommends mixing them with an unappealing substance like dirt or cat litter, placing the mixture in a sealed plastic bag, and then throwing it in the trash.[1][2][3] However, in a laboratory setting, all waste must be handled as hazardous.
Personal Protective Equipment (PPE) Donning and Doffing Procedure
The sequence of putting on (donning) and taking off (doffing) PPE is crucial to prevent self-contamination.
Caption: Standard sequence for donning and doffing PPE.
Disclaimer: This information is intended as a guide for trained laboratory professionals. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information. In the absence of a specific SDS for this compound, safety data for similar compounds such as Penciclovir and Aciclovir should be consulted.[4][5]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
